4,4'-Bis(2,3-epoxypropoxy)biphenyl
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRVXYJWUUMVOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947511 | |
| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90837-23-3, 2461-46-3 | |
| Record name | YL 6121 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)biphenyl: Chemical Structure and Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This biphenyl-based epoxy resin is a significant compound in polymer science, valued for the rigidity and stability imparted by its biphenyl backbone, which contributes to enhanced mechanical strength, thermal stability, and chemical resistance in resulting polymers.[1]
Chemical Structure and Identification
This compound is a diepoxide compound with the chemical formula C₁₈H₁₈O₄.[2] Its structure consists of a central biphenyl core with two glycidyl ether groups attached at the 4 and 4' positions.
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane[2] |
| CAS Number | 2461-46-3 |
| Molecular Formula | C₁₈H₁₈O₄[2] |
| Molecular Weight | 298.33 g/mol |
| Canonical SMILES | C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 |
| InChI Key | OZRVXYJWUUMVOW-UHFFFAOYSA-N[] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its application in various fields, including the formulation of high-performance epoxy resins for electronics, aerospace, and automotive industries.[1]
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 156 °C | [4] |
| Boiling Point | 473.6 °C at 760 mmHg | [4] |
| Density | 1.226 g/cm³ | [][4] |
| Flash Point | 171.5 °C | [4] |
| Topological Polar Surface Area | 43.5 Ų | [2][5] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 7 | [5] |
Synthesis Pathways
The primary industrial route for the synthesis of this compound involves the reaction of 4,4'-biphenol with epichlorohydrin.[1] This can be achieved through either a one-step or a two-step process. The two-step method is often preferred as it allows for better control over the molecular weight distribution and can lead to a product with higher purity and a lower content of hydrolyzable chlorine, which is crucial for electronic-grade epoxy resins.
Two-Step Synthesis Pathway
The two-step synthesis involves an initial ring-opening etherification of 4,4'-biphenol with an excess of epichlorohydrin, followed by a dehydrochlorination ring-closure reaction in the presence of a base.
Experimental Protocols
The following is a detailed experimental protocol for the two-step synthesis of this compound, based on established methodologies.
Materials and Equipment
-
4,4'-Biphenol
-
Epichlorohydrin
-
Phase-transfer catalyst (e.g., benzyl trimethyl ammonium chloride)
-
Sodium hydroxide (solid)
-
Toluene
-
Deionized water
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a water trap
-
Vacuum distillation apparatus
-
High-performance liquid chromatography (HPLC) system
-
Melting point apparatus
-
Infrared spectrometer
-
Nuclear magnetic resonance (NMR) spectrometer
-
Mass spectrometer
Synthesis Procedure
Step 1: Ring-Opening Etherification
-
In a three-necked flask, combine 20 grams of 4,4'-biphenol, 400 grams of epichlorohydrin, and 0.2 grams of benzyl trimethyl ammonium chloride as a phase-transfer catalyst.
-
With nitrogen protection, heat the mixture to 80 °C while stirring.
-
Maintain the reaction at this temperature for approximately 4 hours. Monitor the reaction progress by HPLC until the content of 4,4'-biphenol is less than 0.5% (mass percent).
-
Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation. The final distillation temperature should reach 100 °C at a vacuum of 0.075 MPa.
Step 2: Ring-Closure Reaction
-
To the reaction system containing the chlorohydrin intermediate, add 400 grams of toluene.
-
Add 13 grams of solid sodium hydroxide in three portions while stirring.
-
Maintain the reaction at 80 °C for 1 hour.
-
Increase the temperature to 110 °C to reflux the toluene. Continuously remove the water generated during the reaction using a water trap.
-
Monitor the reaction by HPLC. The reaction is complete when the content of this compound is greater than 99%. This typically takes around 8 hours.
Purification
-
After the reaction is complete, wash the mother liquor with tap water and then with deionized water to remove the phase-transfer catalyst and any inorganic salts.
-
Cool the mother liquor to precipitate the product.
-
Isolate the solid product by filtration or centrifugation.
-
Dry the product under vacuum to obtain pure this compound.
Characterization Data
The synthesized product can be characterized using various analytical techniques to confirm its structure and purity.
Table 3: Characterization Data
| Analysis | Result |
| Epoxide Value | 0.65 - 0.67 |
| Melting Range | 159.1 - 160.4 °C |
| Elemental Analysis (C) | Measured: 72.02%, Calculated: 72.5% |
| Elemental Analysis (H) | Measured: 6.03%, Calculated: 6.0% |
The infrared (IR) spectrum should show characteristic peaks for the epoxy group and the biphenyl structure. The ¹H-NMR and mass spectrometry data should also be consistent with the structure of this compound.
Experimental Workflow
The overall workflow for the synthesis, purification, and characterization of this compound is summarized in the following diagram.
References
Physical and chemical properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document details the compound's key characteristics, provides a thorough experimental protocol for its synthesis and purification, and explores its current and potential applications. While information on the specific signaling pathways directly affected by this compound is limited, this guide discusses its toxicological profile and the metabolic pathways of structurally similar compounds to provide a scientifically grounded perspective on its potential biological interactions.
Physical and Chemical Properties
This compound is a solid organic compound notable for its bifunctional epoxy groups. These reactive sites are key to its utility in polymerization and cross-linking applications. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₈O₄ | |
| Molecular Weight | 298.33 g/mol | |
| CAS Number | 2461-46-3 | |
| Melting Point | 156 °C | |
| Boiling Point | 473.6 °C at 760 mmHg | |
| Density | 1.226 g/cm³ | |
| Appearance | White powder/solid | |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| XLogP3-AA | 2.9 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 7 | |
| Topological Polar Surface Area | 43.5 Ų |
Synthesis and Purification: An Experimental Protocol
The primary route for the synthesis of this compound is the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a phase-transfer catalyst and a base. The following is a detailed two-step experimental protocol adapted from established synthetic methods.
Step 1: Ring-Opening Etherification
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 20 grams of 4,4'-biphenol, 400 grams of epichlorohydrin, and 0.2 grams of benzyltriethylammonium chloride as a phase-transfer catalyst.
-
Reaction Conditions: Heat the mixture to 80°C under a nitrogen atmosphere and maintain this temperature for 4-5 hours.
-
Monitoring: Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the content of 4,4'-biphenol is less than 0.5% (by mass).
-
Removal of Excess Reagent: Once the reaction is complete, begin vacuum distillation to remove the excess epichlorohydrin. The final distillation temperature should reach 100°C under a vacuum of 0.075 MPa.
Step 2: Ring-Closure Reaction and Purification
-
Solvent Addition: To the reaction system from Step 1, add 400 grams of toluene.
-
Base Addition and Reaction: Add 13 grams of sodium hydroxide (NaOH) in three portions. Heat the mixture to 80°C and allow it to react for 1 hour.
-
Dehydration: Increase the temperature to 110°C to reflux the toluene. Continuously remove the water generated during the reaction using a water-oil separator.
-
Monitoring: Continue the dehydration and reaction for approximately 8 hours, monitoring the product formation by HPLC. The reaction is considered complete when the content of this compound is greater than 99%.
-
Washing and Purification:
-
Cool the reaction mixture and add tap water, followed by deionized water, to wash the organic phase and remove inorganic salts and the phase-transfer catalyst.
-
Separate the aqueous and organic layers.
-
The purified product can be obtained by removal of the toluene solvent under reduced pressure.
-
Caption: Synthesis workflow for this compound.
Applications
The unique structure of this compound, featuring a rigid biphenyl core and two reactive epoxy groups, makes it a valuable component in high-performance polymers.
-
Epoxy Resins: It serves as a key monomer or cross-linking agent in the production of epoxy resins. The rigidity of the biphenyl backbone enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. These high-performance materials are utilized in demanding applications within the electronics, aerospace, and automotive industries.
-
Adhesives and Coatings: Formulations incorporating this compound are used to create strong structural adhesives and protective coatings. These products exhibit excellent adhesion to various substrates, high abrasion resistance, and resilience against chemical degradation.
-
Composite Materials: It is a component in the matrix of composite materials, such as carbon fiber and glass fiber reinforced polymers.
-
Reactive Diluent: In some epoxy formulations, it can act as a reactive diluent to reduce the viscosity of the resin mixture, which improves its processability and handling.
Biological Activity and Toxicology
The biological effects of this compound are an area of active interest, particularly concerning its toxicological profile and potential therapeutic applications.
Toxicological Profile
Studies have indicated that uncured this compound may possess mutagenic and carcinogenic properties. It is also considered a potential skin sensitizer, and prolonged or repeated exposure may lead to allergic reactions. As with many epoxy compounds, appropriate safety precautions, including the use of personal protective equipment, are essential during handling.
Potential Anticancer Activity
There is emerging interest in this compound for its potential as an anti-cancer agent, with some research suggesting it can inhibit the growth of certain cancer cells. However, the precise mechanisms of action and the specific signaling pathways involved have not yet been fully elucidated for this particular compound.
Metabolic Pathway of a Structurally Related Compound
Caption: Postulated metabolic pathway of DGEBPA, a structural analog.
Future Perspectives
This compound remains a compound of significant interest in both material science and toxicology. Future research will likely focus on several key areas:
-
Elucidation of Biological Mechanisms: In-depth studies are needed to determine the specific molecular targets and signaling pathways affected by this compound, which will be crucial for both assessing its health risks and exploring its therapeutic potential.
-
Development of Safer Alternatives: Given the toxicological concerns, there is a need for the development of new epoxy resins with similar high-performance characteristics but with improved biocompatibility.
-
Advanced Applications: Further research into the unique properties conferred by the biphenyl structure may lead to the development of novel materials with tailored thermal, mechanical, and electronic properties for advanced applications.
This technical guide provides a solid foundation of the current knowledge on this compound. As research progresses, a more complete understanding of this versatile compound will undoubtedly emerge, paving the way for new innovations and applications.
Spectroscopic data (NMR, FTIR, Mass Spec) for 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key monomer in the synthesis of high-performance epoxy resins and a molecule of interest in materials science and potentially in drug development scaffold design. This document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1. ¹H NMR Data
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.48 | d | 4H | Aromatic protons (ortho to ether linkage) |
| 6.96 | d | 4H | Aromatic protons (meta to ether linkage) |
| 4.28 - 3.90 | m | 4H | -O-CH₂ -CH(O)CH₂ |
| 3.35 | m | 2H | -O-CH₂-CH (O)CH₂ |
| 2.90 | dd | 2H | -O-CH₂-CH(O)CH₂ (trans) |
| 2.75 | dd | 2H | -O-CH₂-CH(O)CH₂ (cis) |
Note: The chemical shifts for the epoxy group protons are based on data from a Chinese patent (CN102030726B) and may vary slightly depending on the solvent and spectrometer frequency. The aromatic proton shifts are consistent with those of 4,4'-disubstituted biphenyls.
1.1.2. ¹³C NMR Data (Predicted)
The carbon-13 NMR data provides insight into the carbon skeleton of the molecule. The following are predicted chemical shifts based on the analysis of similar structures.
| Chemical Shift (δ) ppm | Assignment |
| 158.0 | Aromatic C-O |
| 138.5 | Aromatic C-C (biphenyl linkage) |
| 128.0 | Aromatic CH (ortho to ether) |
| 115.0 | Aromatic CH (meta to ether) |
| 70.0 | -O-CH₂ - |
| 50.0 | CH (epoxide) |
| 44.5 | CH₂ (epoxide) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3050 - 3000 | Aromatic C-H stretch |
| 2927 | Asymmetric CH₂ stretch (aliphatic) |
| 2874 | Symmetric CH₂ stretch (aliphatic) |
| 1605, 1500 | Aromatic C=C skeletal vibrations |
| 1242 | Asymmetric C-O-C stretch (aryl ether) |
| 1036 | Symmetric C-O-C stretch (aryl ether) |
| 909 | Asymmetric epoxy ring vibration (C-O stretch) |
| 825 | p-Disubstituted benzene C-H out-of-plane bend |
Data is based on characteristic infrared absorption frequencies and data presented in Chinese patent CN102030726B.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion |
| 298.12 | [M]⁺ (Molecular Ion) |
| 241.09 | [M - C₃H₅O]⁺ |
| 184.08 | [M - 2(C₃H₅O)]⁺ |
| 155.05 | [C₁₂H₉O]⁺ |
| 128.06 | [C₁₀H₈]⁺ |
The molecular ion peak [M]⁺ is expected at an m/z of approximately 298.12, corresponding to the molecular formula C₁₈H₁₈O₄. The fragmentation pattern is predicted to involve the loss of the epoxypropoxy side chains.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance series) with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64 scans, depending on the sample concentration.
-
Spectral Width : 0-12 ppm.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-10 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans : 1024 or more scans to achieve a good signal-to-noise ratio.
-
Spectral Width : 0-220 ppm.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the internal standard (TMS).
FTIR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
-
Sample Preparation :
-
KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans.
-
Background : A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Instrumentation : A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
-
GC-MS (EI) Method :
-
Sample Introduction : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a suitable temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 500.
-
Source Temperature : 230 °C.
-
-
-
Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
A Comprehensive Technical Guide to the Thermal Properties and Stability of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl is a diepoxide monomer that serves as a crucial building block in the synthesis of high-performance epoxy resins. Its rigid biphenyl backbone imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting cured polymers. These properties make it a material of significant interest in various advanced applications, including electronics, aerospace, and structural adhesives. In the context of drug development, understanding the thermal behavior of such compounds is critical for formulation, processing, and stability assessment of drug delivery systems or medical devices. This technical guide provides an in-depth analysis of the thermal properties and stability of the uncured this compound monomer, complete with experimental protocols and visual representations of analytical workflows and potential degradation pathways.
Thermal Properties of Uncured this compound
The thermal characteristics of the uncured monomer are fundamental to its processing and handling. The following table summarizes the key quantitative data available for this compound. It is important to note that the glass transition temperature (Tg) for the uncured monomer is not widely reported and can be influenced by the purity of the sample. The value presented is a general approximation for uncured epoxy resins.
| Property | Value | Notes |
| Melting Point (°C) | 156 | [1] |
| Boiling Point (°C) | 473.6 at 760 mmHg | [1] |
| Glass Transition Temperature (Tg) (°C) | ~ -34 | This is an estimated value for a generic uncured epoxy resin and may vary for this compound.[2] |
Note: The thermal properties, particularly the melting point, are sensitive to the specific chemical structure. For instance, the related compound 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl exhibits a lower melting point of 105°C.
Thermal Stability of this compound
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature. While specific TGA data for the uncured this compound monomer is limited in publicly available literature, the thermal decomposition of cured epoxy resins based on this monomer generally commences at temperatures around 300°C. The rigid biphenyl structure contributes to a higher char yield at elevated temperatures compared to more flexible epoxy systems like those based on bisphenol A.
A plausible thermal decomposition of this compound under inert atmosphere is expected to proceed through the cleavage of the ether linkages and subsequent fragmentation of the biphenyl core at higher temperatures.
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining accurate and reproducible data. The following sections outline the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to the characterization of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of a material, including melting point and glass transition temperature.
Instrumentation: A heat-flux DSC or a power-compensation DSC equipped with a suitable cooling system.
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured this compound monomer into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any volatilization during the analysis.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 200°C).
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating ramp may be performed to analyze the glass transition of the amorphous solid after melting and cooling.
-
-
Atmosphere: Inert gas, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).
Data Analysis:
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting event.
-
The glass transition temperature (Tg) is identified as a step-change in the heat flow curve, typically determined at the midpoint of the transition.
Thermogravimetric Analysis (TGA)
TGA is utilized to assess the thermal stability and decomposition profile of the material.
Instrumentation: A thermogravimetric analyzer capable of precise weight measurement as a function of temperature.
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured this compound monomer into a ceramic or platinum TGA pan.
Measurement Parameters:
-
Temperature Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).
-
-
Atmosphere: Inert gas, such as nitrogen, or an oxidative atmosphere like air, with a constant purge rate (e.g., 50 mL/min).
Data Analysis:
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins.
-
The temperatures for specific percentage weight losses (e.g., 5%, 10%, 50%) are recorded to characterize the decomposition profile.
-
The final residue percentage at the end of the analysis provides information on the char formation.
Visualizations
To further elucidate the experimental and theoretical aspects of the thermal analysis of this compound, the following diagrams are provided.
Caption: Experimental workflow for thermal analysis.
Caption: Plausible thermal decomposition pathway.
References
An In-depth Technical Guide to 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS 2461-46-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, toxicological hazards, and potential mechanisms of action of 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS number 2461-46-3). This bifunctional epoxy compound is utilized in the production of epoxy resins and has been investigated for its potential as an anticancer agent. This document consolidates key data on its physicochemical characteristics, summarizes toxicological findings from acute oral and dermal toxicity studies, skin sensitization assays, and mutagenicity tests, and presents detailed experimental protocols for these critical evaluations. Furthermore, this guide illustrates the metabolic pathway of the compound and a proposed mechanism of action related to topoisomerase inhibition through detailed diagrams.
Chemical and Physical Properties
This compound is a solid, bifunctional epoxy compound. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2461-46-3 | |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | [1] |
| Synonyms | 4,4'-Biphenyldiol diglycidyl ether, Biphenyl-4,4'-diylbis(glycidyl ether), p,p'-Bisphenol diglycidyl ether | [2] |
| Melting Point | 156 °C | [3] |
| Boiling Point | 473.6 °C at 760 mmHg | [3] |
| Density | 1.226 g/cm³ | [3] |
| Flash Point | 171.5 °C | [3] |
Toxicological Profile and Hazards
The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The compound exhibits low acute toxicity but is a known skin sensitizer. There are conflicting reports regarding its genotoxic and carcinogenic potential, indicating a need for further investigation.
Acute Toxicity
Studies on the acute toxicity of this compound indicate a low order of toxicity via both oral and dermal routes of exposure.
| Study | Species | Route | LD50 | Observations |
| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | No compound-related mortality or signs of toxicity were observed.[4] |
| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg | No mortality, systemic toxicity, or local skin effects were observed.[3] |
Skin Sensitization
This compound is classified as a skin sensitizer.[5] This indicates that repeated or prolonged skin contact may lead to an allergic reaction.
Mutagenicity
The mutagenic potential of this compound has been investigated using the bacterial reverse mutation assay (Ames test). In one study, the compound did not show mutagenic activity in Salmonella typhimurium and Escherichia coli strains, with or without metabolic activation. However, other sources suggest that it may cause genetic defects, highlighting the need for a comprehensive evaluation of its genotoxic potential.[6]
Carcinogenicity and Reproductive Toxicity
Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.
Acute Oral Toxicity Study
Guideline: OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.[4]
Methodology:
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.
-
Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). They are provided with standard laboratory diet and water ad libitum.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The substance is typically suspended in a suitable vehicle like water.
-
Procedure: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. Three female rats are used in the first step.
-
Observations: Animals are observed for mortality and clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days. Body weight is recorded weekly.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
-
Endpoint: The LD50 is determined based on the mortality observed at different dose levels.
Acute Dermal Toxicity Study
Guideline: OECD Guideline 402: Acute Dermal Toxicity.[3]
Methodology:
-
Test Animals: Young adult rats (5 males and 5 females) are used.
-
Preparation: Approximately 24 hours before the test, the dorsal area of the trunk of the animals is clipped free of hair.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure: The exposure period is 24 hours.
-
Observations: Animals are observed for mortality and signs of toxicity at least once daily for 14 days. Body weights are recorded prior to the application and weekly thereafter.
-
Pathology: All animals are subjected to gross necropsy at the end of the study.
Skin Sensitization: Local Lymph Node Assay (LLNA)
Guideline: OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay.[1]
Methodology:
-
Test Animals: Female mice of a CBA/Ca or CBA/J strain are used.
-
Dose Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.
-
Endpoint: The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater.
Bacterial Reverse Mutation Test (Ames Test)
Guideline: OECD Guideline 471: Bacterial Reverse Mutation Test.[5][7]
Methodology:
-
Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[5]
-
Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.
Mechanism of Action and Metabolism
Epoxy Resin Formation
The primary mechanism of action of this compound in industrial applications is its ability to act as a monomer in the formation of epoxy resins. The two highly reactive epoxy groups undergo ring-opening reactions with curing agents, such as amines or anhydrides, to form a cross-linked polymer network. This process is fundamental to the curing of epoxy resins, resulting in a hard, durable material.
Caption: Epoxy resin formation workflow.
Metabolic Pathway
In biological systems, the metabolism of this compound primarily involves the enzymatic hydrolysis of the epoxy rings. This process is catalyzed by epoxide hydrolases, leading to the formation of the corresponding diols. These diols can then be further metabolized and excreted.[8]
Caption: Metabolic pathway of the compound.
Potential Anticancer Mechanism: Topoisomerase Inhibition
One of the proposed mechanisms for the potential anticancer activity of this compound is the inhibition of topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, the compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.
Caption: Topoisomerase inhibition pathway.
Conclusion
This compound is a compound with important industrial applications and potential therapeutic relevance. This guide provides a detailed summary of its physicochemical properties and toxicological profile, including quantitative data and experimental methodologies. While it exhibits low acute toxicity, its classification as a skin sensitizer warrants careful handling. The conflicting data on its genotoxicity and carcinogenicity highlight areas for future research. The elucidated metabolic pathway and the proposed mechanism of topoisomerase inhibition offer valuable insights for researchers in drug development and material science. This comprehensive technical guide serves as a foundational resource for professionals working with this compound, enabling informed decision-making regarding its safe handling, application, and further investigation.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. oecd.org [oecd.org]
- 7. enamine.net [enamine.net]
- 8. Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Technical Guide
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl, a solid epoxy resin, is a crucial component in the formulation of high-performance polymers. Its rigid biphenyl backbone imparts excellent thermal and mechanical properties to the cured resin, making it a material of interest for advanced composites, adhesives, and coatings in the aerospace, electronics, and automotive industries. A fundamental understanding of its solubility in common organic solvents is paramount for its processing, formulation, and application. This technical guide provides a comprehensive overview of the available solubility information for this compound and details a standardized experimental protocol for its quantitative determination.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of similar epoxy resins, such as Bisphenol A diglycidyl ether (BADGE), a qualitative assessment can be made. The compound is expected to be soluble in a variety of ketone, aromatic hydrocarbon, and ether alcohol solvents. It is generally insoluble in water.
For a closely related compound, Bisphenol A diglycidyl ether (BADGE), some quantitative data is available and can serve as a preliminary reference. For instance, BADGE is soluble in Dimethyl Sulfoxide (DMSO) up to 30 mg/mL and in Ethanol up to 15 mg/mL. It is also reported to be soluble in 100% ethanol, dimethylformamide, and chloroform.
The following table summarizes the expected qualitative solubility of this compound in common organic solvents. Researchers and formulation scientists are encouraged to determine quantitative solubility for their specific applications using the experimental protocols outlined in the subsequent section.
| Solvent Class | Solvent | Expected Qualitative Solubility |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |
| Amides | Dimethylformamide (DMF) | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Alkanes | Hexane, Heptane | Insoluble |
| Water | Insoluble |
Experimental Protocols for Solubility Determination
A precise determination of solubility is critical for many applications. The following protocols describe two common and reliable methods for quantifying the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the solution by evaporating the solvent and weighing the residue.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or magnetic stirrer with a hot plate
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial or sealed flask.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a constant temperature shaker or on a magnetic stirrer and agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
After equilibration, allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solids.
-
Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Record the exact volume of the solution transferred.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.
-
Calculate the solubility in terms of g/L or other desired units.
Spectroscopic Method (UV-Vis)
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is advantageous for its speed and requirement for smaller sample volumes.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (UV-grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or magnetic stirrer
-
Syringe filters (0.45 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-5 of the Gravimetric Method to prepare a filtered saturated solution at a constant temperature.
-
-
Measure Absorbance:
-
Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the solvent at the specified temperature.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.
Caption: Workflow for solubility determination.
Unveiling the Solid State: A Technical Guide to the Crystalline Structure and Morphology of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the solid-state properties of chemical compounds is paramount. This guide provides an in-depth technical overview of the crystalline structure and morphology of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key monomer in the synthesis of high-performance epoxy resins. While a complete, publicly available single-crystal X-ray diffraction dataset for this specific molecule is not currently available, this document outlines the established methodologies for its characterization and presents illustrative data based on closely related compounds.
The rigid biphenyl core of this compound imparts exceptional thermal stability and mechanical strength to the resulting polymers.[1] The tendency of this and similar epoxy monomers to crystallize is a critical consideration in the processing and performance of these materials.[2][3] Understanding the crystalline arrangement and morphology is therefore essential for controlling these properties.
Physicochemical and Thermal Properties
A summary of the key physicochemical and thermal properties of this compound is presented in Table 1. This data is crucial for designing crystallization experiments and interpreting characterization results.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₈O₄ | [4] |
| Molecular Weight | 298.33 g/mol | [4] |
| Melting Point | 156 - 160 °C | [5] |
| Boiling Point | 473.6 °C at 760 mmHg | [3] |
| Density | 1.226 g/cm³ | [3] |
Crystalline Structure Determination: Experimental Protocols
The definitive method for elucidating the crystalline structure of a compound is single-crystal X-ray diffraction (SC-XRD), supplemented by powder X-ray diffraction (PXRD) for bulk sample analysis.
Protocol for Single Crystal Growth
Obtaining high-quality single crystals suitable for XRD analysis is a critical first step. A common method for small organic molecules like this compound is slow evaporation from a suitable solvent or solvent system.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Good candidates include acetone, ethyl acetate, and toluene.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallizing dish or vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the container with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at a constant temperature. A controlled environment, free from vibrations, is ideal.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryo-protectant oil.
-
Data Collection: Mount the goniometer on the diffractometer. The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and the arrangement of atoms within the unit cell is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.
While specific crystallographic data for this compound is not publicly available, Table 2 provides an illustrative example of the type of data obtained from an SC-XRD experiment, using data from a related biphenyl compound as a reference.
| Crystallographic Parameter | Illustrative Value (for a related biphenyl compound) |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 9.970(2) |
| b (Å) | 7.185(1) |
| c (Å) | 24.134(2) |
| α (°) | 90 |
| β (°) | 98.795(8) |
| γ (°) | 90 |
| Volume (ų) | 1708.9(5) |
| Z | 4 |
Morphological Analysis: Experimental Protocols
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the size, shape, and surface topography of crystalline materials.
Protocol for Scanning Electron Microscopy (SEM)
-
Sample Preparation: A small amount of the crystalline powder is mounted onto an aluminum SEM stub using double-sided carbon tape.
-
Sputter Coating: To prevent charging of the non-conductive organic crystals under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.
-
Imaging: The coated sample is loaded into the SEM chamber. The electron beam is scanned across the sample surface, and the emitted secondary electrons are detected to generate a high-resolution image of the crystal morphology. Various magnifications can be used to observe both individual crystals and agglomerates.
Visualizing Structure and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
An In-depth Technical Guide to the Health and Safety of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data for 4,4'-Bis(2,3-epoxypropoxy)biphenyl (CAS No. 2461-46-3), a chemical intermediate used in the synthesis of epoxy resins and other polymers. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or encounter this compound.
Chemical and Physical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₈O₄ | [1] |
| Molecular Weight | 298.33 g/mol | [1] |
| CAS Number | 2461-46-3 | [1] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 156-158 °C | |
| Boiling Point | 473.6 °C at 760 mmHg (decomposes) | |
| Solubility | Insoluble in water. Soluble in organic solvents such as acetone and toluene. | |
| Vapor Pressure | Not available | |
| LogP | 3.6 |
Synonyms: 4,4'-Biphenyldiol diglycidyl ether; 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bisoxirane.[1]
Toxicological Data
The toxicological profile of this compound indicates potential for skin sensitization and genotoxicity. The available quantitative and qualitative toxicological data are summarized in the following tables.
Acute Toxicity
Table 2: Acute Toxicity Data
| Endpoint | Species | Route | Result | Reference(s) |
| LD50 | Rat | Oral | > 2000 mg/kg bw | |
| LD50 | Rabbit | Dermal | > 2000 mg/kg bw |
Irritation and Sensitization
Table 3: Irritation and Sensitization Data
| Endpoint | Species | Result | Classification | Reference(s) |
| Skin Irritation | Rabbit | Not irritating | Not Classified | [2][3] |
| Eye Irritation | Rabbit | Not irritating | Not Classified | [3] |
| Skin Sensitization | Mouse (LLNA) | Sensitizer | GHS Category 1 | [1][4] |
Genotoxicity
Table 4: Genotoxicity Data
| Assay | Test System | Metabolic Activation | Result | Classification | Reference(s) |
| Ames Test | S. typhimurium | With and without S9 | Negative | Not mutagenic | |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Positive | Suspected of causing genetic defects (GHS Category 2) | [1] |
| Chromosomal Aberration Test | In vitro | Not specified | Not available |
Carcinogenicity
The carcinogenicity of this compound has not been extensively studied. However, due to its structural similarity to other bisphenol compounds and its genotoxic potential, caution is warranted. The International Agency for Research on Cancer (IARC) has not classified this specific compound.
Experimental Protocols
The following sections detail the methodologies for key toxicological assessments, based on internationally recognized guidelines.
Skin Irritation
The potential for skin irritation is typically assessed using the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.[5][6]
-
Test System: Healthy, young adult albino rabbits.
-
Procedure:
-
Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
A dose of 0.5 g of the test substance, moistened with a suitable vehicle (e.g., water or saline) to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.
-
The patch is held in place with non-irritating tape, and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.
-
After 4 hours, the patch and any residual test substance are removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal of the test substance.
-
-
Scoring: The reactions are scored according to a graded scale (e.g., Draize scale). The mean scores for erythema and edema are calculated for each time point.
Eye Irritation
The potential for eye irritation is assessed using the OECD Guideline 405 for Acute Eye Irritation/Corrosion.
-
Test System: Healthy, young adult albino rabbits.
-
Procedure:
-
The eyes of each animal are examined before the test to ensure there are no pre-existing defects.
-
A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
The eyelids are held gently together for about one second to prevent loss of the material.
-
The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.
-
-
Scoring: Ocular lesions are scored according to a standardized system.
Skin Sensitization (Local Lymph Node Assay - LLNA)
The skin sensitization potential is determined using the OECD Guideline 429, the Local Lymph Node Assay (LLNA).[7][8][9][10]
-
Test System: Female CBA/J mice.
-
Procedure:
-
The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil).
-
A series of concentrations of the test substance are prepared.
-
For three consecutive days, 25 µL of the test substance solution (or vehicle control) is applied to the dorsum of each ear of the mice.
-
On day 5, the mice are injected intravenously with ³H-methyl thymidine.
-
Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.
-
A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.
-
-
Data Analysis: The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.
In vivo Micronucleus Test
The genotoxic potential is assessed using the OECD Guideline 474 for the Mammalian Erythrocyte Micronucleus Test.[11][12][13][14]
-
Test System: Male and female mice.
-
Procedure:
-
The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.
-
Bone marrow is collected at appropriate intervals after treatment (e.g., 24 and 48 hours).
-
Bone marrow smears are prepared on microscope slides and stained.
-
At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.
-
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated PCEs indicates a positive result.
Signaling Pathways and Mechanisms of Toxicity
While the specific molecular mechanisms of this compound are not fully elucidated, its structural similarity to other bisphenols suggests potential involvement in several key signaling pathways.
Endocrine Disruption
Bisphenol compounds are known endocrine disruptors, primarily through their interaction with nuclear receptors.[15][16][17][18][19]
References
- 1. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]
- 4. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specificity of the local lymph node assay (LLNA) for skin sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Ring-Opening Polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) mechanisms of the bifunctional epoxy monomer, 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This monomer is of significant interest in the development of high-performance polymers due to the rigid and stable biphenyl backbone, which imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers.[1] The potential for these polymers to form liquid crystalline structures further enhances properties such as thermal conductivity, making them valuable for advanced applications in electronics, aerospace, and automotive industries.[1]
The polymerization of this compound proceeds through the opening of its two highly reactive epoxy rings. This process can be initiated through several pathways, primarily categorized as anionic, cationic, and amine-induced curing. Each of these mechanisms involves the generation of an active species that nucleophilically attacks the carbon atoms of the epoxy ring, leading to its opening and the subsequent propagation of the polymer chain.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) of epoxides is initiated by a nucleophile, which attacks one of the carbon atoms of the oxirane ring. This attack results in the opening of the ring and the formation of an alkoxide anion. This newly formed alkoxide then acts as the nucleophile for the subsequent monomer, propagating the polymer chain.
Common initiators for anionic ROP of epoxides include alkali metal hydroxides, alkoxides, and organometallic compounds. The polymerization can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Cationic Ring-Opening Polymerization
Cationic ring-opening polymerization (CROP) is initiated by an electrophilic species, typically a strong acid or a Lewis acid, which protonates or coordinates with the oxygen atom of the epoxy ring. This activation makes the epoxy ring more susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through the formation of an oxonium ion at the end of the growing polymer chain.
Photoinitiators, such as diaryliodonium salts, are commonly used to initiate cationic polymerization upon UV irradiation.[2] This method, known as photocationic polymerization, offers spatial and temporal control over the curing process.
Curing with Amines
The most common industrial method for curing epoxy resins, including this compound, is through the use of amine curing agents. In this mechanism, the primary amine acts as a nucleophile, attacking the epoxy ring and leading to the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, leading to a branched or cross-linked network. The hydroxyl groups generated during the reaction can also catalyze the epoxy-amine reaction, leading to an autocatalytic effect.[3]
The stoichiometry between the epoxy groups and the active hydrogens of the amine is crucial for achieving optimal properties in the cured resin.[4] Aromatic amines are often used for high-performance applications requiring high thermal stability.
Quantitative Data
The following tables summarize key quantitative data related to the curing of biphenyl-based epoxy resins. It is important to note that much of the detailed kinetic data available is for systems involving curing agents, particularly aromatic amines, rather than for the homopolymerization of this compound.
Table 1: Curing Kinetic Parameters for Biphenyl Epoxy Resin Systems
| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reference |
| Tetramethyl biphenyl epoxy resin (TMBP) | p-Phenylenediamine (PDA) | Isoconversional (Dynamic DSC) | Varies with conversion | [5] |
| Biphenyl epoxy resin | 4,4'-Diaminodiphenyl sulfone (DDS) | Non-isothermal DSC | Not specified | [6] |
| Bisphenol A epoxy resin (E51) | 4,4'-Diaminodiphenylmethane (DDM) | Non-isothermal DSC | 49.85 | [7] |
| Bisphenol A epoxy resin (E51) | 4,4'-Diaminodiphenyl sulfone (DDS) | Non-isothermal DSC | 63.63 | [7] |
| Bisphenol A epoxy resin (E44) | 4,4'-Diaminodiphenylmethane (DDM) | Non-isothermal DSC | 50.21 | [7] |
| Bisphenol A epoxy resin (E44) | 4,4'-Diaminodiphenyl sulfone (DDS) | Non-isothermal DSC | 64.24 | [7] |
Table 2: Thermal Properties of Cured Biphenyl Epoxy Resins
| Epoxy System | Curing Agent | Glass Transition Temperature (Tg) (°C) | Thermal Stability (Decomposition Temp.) | Reference |
| Biphenyl epoxy resin | Not specified | 192.9 | High | [3] |
| Biphenol liquid crystal epoxy resin | Not specified | 277.2 | 389.85 °C (initial) | [8][9] |
| Tetramethyl biphenyl epoxy resin (TMBP) | p-Phenylenediamine (PDA) | High | High | [5] |
Experimental Protocols
Synthesis of this compound
The primary industrial route for synthesizing this compound involves the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide.[1]
Materials:
-
4,4'-Biphenol
-
Epichlorohydrin
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., toluene, isopropanol)
Procedure:
-
Dissolve 4,4'-biphenol in a suitable solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Add a stoichiometric excess of epichlorohydrin to the solution.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature at a controlled level (typically 60-100 °C).
-
After the addition is complete, continue stirring the mixture for several hours to ensure complete reaction.
-
Separate the organic layer containing the product from the aqueous layer.
-
Wash the organic layer with water to remove residual salts and base.
-
Remove the solvent and excess epichlorohydrin by distillation under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography.
Curing of this compound with an Aromatic Amine
This protocol describes a general procedure for the thermal curing of this compound with a diamine curing agent, such as 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS).
Materials:
-
This compound resin
-
Aromatic diamine curing agent (e.g., DDM, DDS)
-
Solvent (optional, for viscosity reduction)
Procedure:
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine.
-
Preheat the epoxy resin to reduce its viscosity.
-
Add the calculated amount of the curing agent to the molten resin and mix thoroughly until a homogeneous mixture is obtained. If using a solvent, dissolve both components in the solvent before mixing.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven following a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120-150 °C) for a few hours, followed by a post-cure at a higher temperature (e.g., 180-220 °C) to ensure complete cross-linking.
-
Allow the cured polymer to cool down slowly to room temperature to minimize internal stresses.
Visualizations
Caption: Anionic Ring-Opening Polymerization Workflow.
Caption: Cationic Ring-Opening Polymerization Workflow.
Caption: Amine Curing Mechanism Workflow.
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Research on the Preparation and Properties of Biphenol Liquid Crystal Epoxy Resin [ouci.dntb.gov.ua]
Methodological & Application
High-Performance Epoxy Resins: Synthesis and Application of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key monomer for formulating high-performance epoxy resins. These resins are of significant interest in fields requiring superior thermal and mechanical properties, such as aerospace, electronics, and advanced composites.
Introduction
This compound, also known as biphenyl diglycidyl ether (BP-DGE), is a bifunctional epoxy monomer characterized by its rigid biphenyl backbone. This structural feature imparts exceptional properties to the cured epoxy network, including high glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength compared to conventional epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA). The rigid molecular structure can also promote the formation of liquid crystalline phases in the cured state, leading to a highly ordered network with anisotropic properties.
These application notes will detail the synthesis of BP-DGE and its subsequent curing with a high-performance aromatic amine, 4,4'-diaminodiphenyl sulfone (DDS), to create a high-performance thermoset. Comparative data with a standard DGEBA/DDS system is provided to highlight the advantages of the biphenyl-based resin.
Data Presentation: Comparative Properties of Cured Epoxy Resins
The following tables summarize the key thermal and mechanical properties of epoxy resins derived from this compound (BP-DGE) and a standard diglycidyl ether of bisphenol A (DGEBA) resin, both cured with 4,4'-diaminodiphenyl sulfone (DDS).
| Thermal Properties | BP-DGE / DDS | DGEBA / DDS | Unit | Notes |
| Glass Transition Temperature (Tg) | ~290.1 | ~183-200 | °C | The rigid biphenyl structure significantly increases the Tg.[1] |
| Decomposition Temperature (TGA, 5% weight loss) | >350 | ~250 | °C | Indicates superior thermal stability of the BP-DGE based resin.[2] |
| Mechanical Properties | BP-DGE / DDS | DGEBA / DDS | Unit | Notes |
| Tensile Strength | Data not available in a directly comparable format | ~56-98 | MPa | [3] |
| Tensile Modulus | Data not available in a directly comparable format | ~2.6-3.5 | GPa | [3] |
| Flexural Strength | Data not available in a directly comparable format | ~85 | MPa | [3] |
| Compressive Strength | Data not available in a directly comparable format | Data available | MPa | [2] |
Note: Direct comparative mechanical property data for BP-DGE/DDS under the same conditions as DGEBA/DDS is limited in the reviewed literature. The provided DGEBA/DDS data is for reference. The superior thermal properties of BP-DGE/DDS strongly suggest enhanced mechanical performance at elevated temperatures.
Experimental Protocols
Protocol 1: Synthesis of this compound (BP-DGE)
This protocol is based on a two-step synthesis method involving a ring-opening etherification followed by a ring-closing reaction.
Materials:
-
4,4'-Dihydroxybiphenyl
-
Epichlorohydrin
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Toluene
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Deionized water
Equipment:
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Water-oil separator
-
Rotary evaporator
-
Vacuum oven
Procedure:
Step 1: Ring-Opening Etherification
-
In a reaction vessel, combine 4,4'-dihydroxybiphenyl with an excess of epichlorohydrin (16-25 times the weight of 4,4'-dihydroxybiphenyl).
-
Add a phase-transfer catalyst (approximately 1% of the weight of 4,4'-dihydroxybiphenyl).
-
Under a nitrogen atmosphere, heat the mixture to 70-100°C and stir for 3-10 hours.
-
Monitor the reaction progress by a suitable method (e.g., HPLC) until the 4,4'-dihydroxybiphenyl content is less than 0.5%.
-
Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation.
Step 2: Ring-Closing Reaction
-
To the reaction mixture from Step 1, add toluene (17-20 times the initial weight of 4,4'-dihydroxybiphenyl).
-
Add solid NaOH or KOH powder in three portions. The total amount of NaOH should be approximately 0.65 times the weight of the 4,4'-dihydroxybiphenyl.
-
Heat the mixture to 80°C and stir for 1 hour.
-
Increase the temperature to reflux the toluene and continuously remove the water generated during the reaction using a water-oil separator.
-
Continue the reaction for 5-11 hours, monitoring for the formation of the diglycidyl ether.
-
Once the reaction is complete (product content >99%), cool the mixture.
-
Wash the organic phase with tap water and then deionized water to remove the catalyst and any inorganic salts.
-
Cool the organic phase to precipitate the product.
-
Collect the product by filtration and dry it in a vacuum oven.
Protocol 2: Curing of BP-DGE with 4,4'-Diaminodiphenyl Sulfone (DDS)
This protocol describes the curing of the synthesized BP-DGE to form a high-performance thermoset.
Materials:
-
This compound (BP-DGE)
-
4,4'-Diaminodiphenyl sulfone (DDS)
Equipment:
-
High-temperature oven with programmable temperature control
-
Mold treated with a release agent
-
Vacuum oven
Procedure:
-
Mixing:
-
Calculate the stoichiometric amounts of BP-DGE and DDS. The amine hydrogen equivalent weight (AHEW) of DDS is 62 g/eq.
-
Preheat the BP-DGE to approximately 130°C to reduce its viscosity.
-
Add the DDS powder to the molten BP-DGE and stir until the DDS is completely dissolved and the mixture is homogeneous.
-
-
Degassing:
-
Place the mixture in a vacuum oven at 130°C for 15-20 minutes to remove any entrapped air bubbles.
-
-
Curing:
-
Pour the degassed mixture into a preheated mold.
-
Place the mold in a programmable oven and follow a staged curing schedule. A typical schedule is:
-
180°C for 2 hours.
-
Followed by a post-cure at 200-220°C for 2-3 hours to ensure complete crosslinking.
-
-
Allow the cured resin to cool slowly to room temperature inside the oven to prevent thermal stress and cracking.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the curing of BP-DGE epoxy resin with DDS hardener.
Caption: Chemical reaction schemes for synthesis and curing.
References
Curing kinetics of 4,4'-Bis(2,3-epoxypropoxy)biphenyl with amine hardeners
An Application Note on the Curing Kinetics of 4,4'-Bis(2,3-epoxypropoxy)biphenyl with Amine Hardeners
Introduction
This compound is a high-performance epoxy resin notable for the rigid biphenyl structure in its backbone. This rigidity imparts enhanced mechanical strength, superior thermal stability, and excellent chemical resistance to the cured polymer network.[1] These properties make it a valuable material for demanding applications in the aerospace, electronics, and automotive industries.[1] The final properties of the epoxy thermoset are critically dependent on the curing process, which involves the chemical reaction between the epoxy resin and a hardener.
Amine-based hardeners are frequently used with epoxy resins, initiating a ring-opening polymerization of the epoxy groups to form a highly crosslinked, three-dimensional network.[2][3][4] The kinetics of this curing reaction—the rate and extent of the reaction as a function of time and temperature—dictate the processing window and the ultimate performance of the material. Understanding and characterizing these kinetics are essential for optimizing manufacturing processes, ensuring consistent product quality, and predicting material behavior.
This application note provides detailed protocols for investigating the curing kinetics of this compound with various amine hardeners using Differential Scanning Calorimetry (DSC) and rheological analysis.
Curing Reaction Mechanism
The curing of an epoxy resin with an amine hardener is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbon atoms of the epoxy ring. This leads to the opening of the highly strained three-membered ring and the formation of a hydroxyl group and a new carbon-nitrogen bond.[2]
The reaction proceeds in two main steps:
-
Primary Amine Reaction: Each of the two active hydrogens on a primary amine group (-NH₂) can react with an epoxy group, forming a secondary amine.[3]
-
Secondary Amine Reaction: The newly formed secondary amine still possesses an active hydrogen and can react with another epoxy group, creating a tertiary amine and a crosslink point in the polymer network.[3]
The reactivity of the amine hardener significantly influences the curing profile. Aliphatic amines are generally more reactive and allow for curing at lower temperatures, while aromatic amines have lower reactivity due to steric hindrance and require higher temperatures to achieve a complete cure.[3][5] The hydroxyl groups generated during the reaction can also catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis.[6][7][8]
Experimental Protocols
Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful thermal analysis technique used to measure the heat flow associated with the curing reaction. It can be performed under isothermal (constant temperature) or non-isothermal (dynamic, constant heating rate) conditions to determine key kinetic parameters.[2][9][10]
Protocol for Non-Isothermal (Dynamic) DSC:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured, stoichiometrically mixed epoxy/amine formulation into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen at 50 mL/min).
-
Thermal Program: Equilibrate the sample at a starting temperature well below the reaction onset (e.g., 25°C). Heat the sample at a constant rate (e.g., 2.5, 5, 10, and 15 °C/min) to a temperature where the curing reaction is complete (e.g., 250-300°C).[8][11]
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total) in J/g.
-
Identify the onset temperature (T_onset), the peak temperature (T_p), and the end-set temperature (T_end) of the exotherm.
-
Use data from multiple heating rates with isoconversional models (e.g., Kissinger, Flynn-Wall-Ozawa) to calculate the apparent activation energy (E_a) of the curing reaction.[8][12]
-
Protocol for Isothermal DSC:
-
Sample Preparation: Prepare the sample as described for the non-isothermal method.
-
Instrument Setup: Place the sample and reference pans in the DSC cell with a nitrogen purge.
-
Thermal Program:
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170°C).[13]
-
Hold the sample at this temperature until the heat flow signal returns to the baseline, indicating the end of the reaction. The time required will vary significantly with temperature.
-
After the isothermal hold, cool the sample and then perform a dynamic scan (e.g., at 10°C/min) to measure any residual heat of reaction (ΔH_res).
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined from a separate dynamic scan of an uncured sample.
-
The heat evolved during the isothermal step is ΔH_iso.
-
The degree of cure (α) at any time (t) is calculated as α(t) = H(t) / ΔH_total, where H(t) is the cumulative heat evolved up to time t.
-
The rate of cure (dα/dt) is calculated from the heat flow signal (dH/dt) as (dH/dt) / ΔH_total.[7]
-
Rheological Analysis
Rheology measures the flow and deformation of materials. For curing systems, it is used to monitor the change in viscosity and viscoelastic properties (Storage Modulus G' and Loss Modulus G'') as the liquid resin transforms into a solid. This is crucial for determining the pot life and gel time.[14][15]
Protocol for Rotational Rheometry:
-
Sample Preparation: Prepare a stoichiometric mixture of the epoxy resin and amine hardener. Ensure the mixture is bubble-free.
-
Instrument Setup: Use a rotational rheometer equipped with a parallel-plate geometry and a temperature-controlled chamber. Set the desired isothermal temperature for the experiment.
-
Measurement Protocol:
-
Place a sufficient amount of the mixed sample onto the bottom plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.
-
Start the measurement in oscillatory mode at a small strain (within the linear viscoelastic region, typically 0.1-1%) and a constant frequency (e.g., 1 Hz).
-
Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The pot life can be defined as the time taken to reach a specific viscosity value (e.g., 10 Pa·s).
-
The gel point is identified as the time at which the storage modulus (G') becomes equal to the loss modulus (G'').[14] This crossover point signifies the transition from a liquid-like to a solid-like state.
-
Data Presentation
Quantitative data from curing kinetics studies should be summarized in clear, structured tables to facilitate comparison between different amine hardeners and processing conditions.
Table 1: Kinetic Parameters from Non-isothermal DSC
| Amine Hardener | Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | ΔH_total (J/g) | Activation Energy (E_a) (kJ/mol) |
|---|---|---|---|---|---|
| Amine A | 5 | ||||
| Amine A | 10 | (Calculated from | |||
| Amine A | 15 | multiple rates) | |||
| Amine B | 5 | ||||
| Amine B | 10 | (Calculated from |
| Amine B | 15 | | | | multiple rates) |
Table 2: Curing Data from Isothermal DSC
| Amine Hardener | Isothermal Temp (°C) | Time to Peak Rate (min) | Degree of Cure (α) at Peak |
|---|---|---|---|
| Amine A | 150 | ||
| Amine A | 160 | ||
| Amine A | 170 | ||
| Amine B | 150 | ||
| Amine B | 160 |
| Amine B | 170 | | |
Table 3: Rheological Data from Isothermal Curing
| Amine Hardener | Temperature (°C) | Initial Viscosity (Pa·s) | Gel Time (min) |
|---|---|---|---|
| Amine A | 150 | ||
| Amine A | 160 | ||
| Amine B | 150 |
| Amine B | 160 | | |
Table 4: Glass Transition Temperature (T_g) of Fully Cured Samples
| Amine Hardener | Curing Schedule | T_g (°C) |
|---|---|---|
| Amine A | e.g., 2h @ 160°C |
| Amine B | e.g., 2h @ 160°C | |
Conclusion
The protocols and data presentation formats outlined in this application note provide a comprehensive framework for characterizing the curing kinetics of this compound with various amine hardeners. The data obtained from DSC and rheological analyses are critical for developing kinetic models, optimizing cure cycles for industrial manufacturing, and ensuring the final material meets the desired performance specifications for high-end applications. A thorough understanding of gelation, vitrification, and the influence of different hardeners allows researchers and engineers to tailor the curing process to achieve optimal thermoset properties.[7][11][16]
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. threebond.co.jp [threebond.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. imapsjmep.org [imapsjmep.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. azom.com [azom.com]
Application Notes and Protocols for Structural Adhesives Formulated with 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating and characterizing high-performance structural adhesives based on 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This biphenyl epoxy resin is known for its ability to create adhesives with exceptional mechanical strength, thermal stability, and chemical resistance, making it suitable for demanding applications in electronics, aerospace, and automotive industries.[1][2] This document outlines formulation strategies, experimental protocols for characterization, and presents expected performance data.
Introduction to this compound in Structural Adhesives
This compound is a solid epoxy resin characterized by a rigid biphenyl backbone. This molecular structure is key to its performance, contributing to high strength and thermal stability in cured adhesive systems.[1][2] It serves as an excellent base resin for structural adhesives, which are designed to bond materials and become an integral part of the structure, bearing significant loads.
Key Properties of this compound:
-
CAS Number: 2461-46-3[1]
-
Molecular Weight: 298.33 g/mol [1]
-
Appearance: White to off-white solid
-
Functionality: Difunctional epoxy resin
Formulation Strategies
The performance of a structural adhesive is highly dependent on its formulation. The selection of curing agents, toughening agents, and fillers in combination with this compound allows for the tailoring of properties to meet specific application requirements.
Curing Agents
Aromatic amines are commonly used curing agents for high-performance epoxy systems due to the high glass transition temperature (Tg) and excellent thermal stability they impart to the cured adhesive. 4,4'-diaminodiphenyl sulfone (DDS) is a preferred choice for curing this compound, offering a good balance of reactivity and performance.[3][4]
Toughening Agents
While the rigid structure of this compound contributes to high strength, it can also lead to brittleness. Toughening agents are incorporated to improve the fracture toughness and impact resistance of the adhesive. Core-shell rubber (CSR) particles are a highly effective class of tougheners. These particles consist of a soft rubbery core and a rigid shell, which helps to dissipate energy from an impact or crack propagation.[5][6]
Fillers
Fillers are added to epoxy formulations to enhance various properties and, in some cases, reduce cost. For structural adhesives based on this compound, nano-silica is a recommended filler. It can improve the modulus, tensile strength, and thermal stability of the adhesive.[7]
Example Formulations and Expected Performance
The following tables summarize example formulations and the expected mechanical and thermal properties. These values are based on typical results from literature and should be considered as a starting point for formulation development.
Table 1: Example Formulations
| Component | Formulation 1 (High Strength) | Formulation 2 (Toughened) |
| This compound (phr) | 100 | 100 |
| 4,4'-diaminodiphenyl sulfone (DDS) (phr) | 30 | 30 |
| Core-Shell Rubber (CSR) (phr) | - | 10 |
| Nano-silica (phr) | 5 | 5 |
phr: parts per hundred of resin
Table 2: Expected Mechanical Properties
| Property | Test Method | Formulation 1 | Formulation 2 |
| Lap Shear Strength (MPa) | ASTM D1002 | 40 - 50 | 35 - 45 |
| Tensile Strength (MPa) | ASTM D638 | 80 - 90 | 70 - 80 |
| Young's Modulus (GPa) | ASTM D638 | 3.0 - 3.5 | 2.8 - 3.2 |
| Impact Strength (Izod, J/m) | ASTM D256 | 20 - 30 | 40 - 60 |
| Peel Strength (90°, N/25mm) | ASTM D3330 | 5 - 10 | 15 - 25 |
Table 3: Expected Thermal Properties
| Property | Test Method | Formulation 1 | Formulation 2 |
| Glass Transition Temperature (Tg, °C) | DSC | 180 - 200 | 175 - 195 |
| Decomposition Temperature (TGA, 5% weight loss, °C) | TGA | 350 - 380 | 340 - 370 |
| Storage Modulus at 30°C (GPa) | DMA | 2.5 - 3.0 | 2.3 - 2.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preparation of Adhesive Formulations
Caption: Workflow for the preparation and curing of structural adhesives.
-
Resin Preparation: Accurately weigh the this compound resin into a suitable mixing vessel.
-
Melting: Heat the resin to approximately 120°C with gentle stirring until it is completely melted and has a low viscosity.
-
Curing Agent Addition: Add the pre-weighed 4,4'-diaminodiphenyl sulfone (DDS) to the molten resin and continue stirring until the DDS is fully dissolved.
-
Dispersion of Additives: If using, add the core-shell rubber (CSR) particles and nano-silica to the mixture. Use a high-shear mixer or a three-roll mill to ensure uniform dispersion of the toughener and filler.
-
Degassing: Place the mixture in a vacuum oven at 110-120°C for 15-20 minutes to remove any entrapped air bubbles.
-
Application and Curing: Apply the adhesive to the prepared substrates and cure according to the recommended schedule, typically 2 hours at 180°C.
Lap Shear Strength Testing (ASTM D1002)
Caption: Workflow for lap shear strength testing according to ASTM D1002.
-
Substrate Preparation: Use standard metal test specimens (e.g., aluminum or steel) as per ASTM D1002.[8][9][10] Clean the bonding surfaces with a solvent (e.g., acetone) and then abrade them with sandpaper (e.g., 180 grit) to create a fresh, rough surface for bonding.[11]
-
Adhesive Application: Apply a uniform layer of the prepared adhesive to the overlap area of one of the substrates.[8][9]
-
Joint Assembly: Assemble the single-lap joint with a defined overlap area (typically 12.7 mm x 25.4 mm).[11] Use spacers to control the bondline thickness.
-
Curing: Cure the assembled joints in an oven according to the specified curing schedule.
-
Testing: Mount the cured specimen in a universal testing machine.[10] Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the joint fails.[10]
-
Data Analysis: Record the maximum load at failure and calculate the lap shear strength by dividing the maximum load by the overlap area.[10]
Thermal Analysis
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
-
Sample Preparation: Place a small sample (5-10 mg) of the cured adhesive into a standard aluminum DSC pan and seal it hermetically.[12][13]
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program:
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min. This first scan is to erase the thermal history of the sample.
-
Cool the sample back to room temperature.
-
Reheat the sample to 250°C at the same heating rate.
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.[14]
-
Sample Preparation: Place a small sample (10-15 mg) of the cured adhesive into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a heating rate of 10°C/min in a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition and the temperature at 5% weight loss from the TGA curve.
-
Sample Preparation: Prepare rectangular specimens of the cured adhesive with typical dimensions of 35 mm x 6.5 mm x 3 mm.[15]
-
Instrumentation: Use a DMA instrument in a suitable mode, such as three-point bending or tensile mode.
-
Thermal Program: Heat the sample from room temperature to a temperature well above the Tg (e.g., 250°C) at a heating rate of 3°C/min and a frequency of 1 Hz.[16][17]
-
Data Analysis: Determine the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve can also be used to determine the Tg.[16]
Chemical Resistance Testing
-
Sample Preparation: Prepare cured samples of the adhesive.
-
Immersion: Immerse the samples in various chemical agents (e.g., water, acids, bases, organic solvents) at room temperature for a specified period (e.g., 7 days).
-
Evaluation: After immersion, remove the samples, dry them, and evaluate any changes in weight, appearance, and mechanical properties (e.g., lap shear strength).
Conclusion
The formulation of structural adhesives with this compound offers a pathway to high-performance materials with excellent strength and thermal stability. By carefully selecting and incorporating curing agents, toughening agents, and fillers, the properties of the adhesive can be tailored to meet the demanding requirements of various advanced applications. The experimental protocols provided in these notes offer a framework for the systematic characterization and optimization of these adhesive systems.
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. researchgate.net [researchgate.net]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. scispace.com [scispace.com]
- 6. specialchem.com [specialchem.com]
- 7. davidpublisher.com [davidpublisher.com]
- 8. ametektest.com [ametektest.com]
- 9. xometry.com [xometry.com]
- 10. How to Perform an Adhesive Lap Joint Shear Strength Test - ASTM D1002 - ADMET Canada [admetinc.ca]
- 11. elitemoldtech.com [elitemoldtech.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic Mechanical Analysis of Thermally Aged Fique Fabric-Reinforced Epoxy Composites [mdpi.com]
- 17. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes: High-Performance Carbon Fiber Reinforced Composites Using 4,4'-Bis(2,3-epoxypropoxy)biphenyl
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl is a solid diepoxide resin distinguished by its rigid biphenyl backbone. This molecular structure is central to its primary application in high-performance composites, where it serves as a thermosetting matrix material. When used in carbon fiber reinforced polymers (CFRPs), this epoxy resin offers significant advantages over standard Bisphenol A based epoxies (DGEBA), most notably in thermal performance. The inherent rigidity of the biphenyl group restricts segmental motion in the cured polymer network, leading to a substantial increase in the glass transition temperature (T_g) and enhanced thermal stability.[1] These characteristics make it an ideal candidate for applications in the aerospace, automotive, and high-performance electronics industries where components are exposed to elevated operating temperatures.[1]
Key Features and Benefits:
-
High Thermal Stability: The biphenyl structure contributes to a higher thermal decomposition temperature and a greater resistance to thermal degradation.
-
Elevated Glass Transition Temperature (T_g): Cured composites exhibit a high T_g, allowing them to retain their mechanical properties, such as stiffness and strength, at elevated temperatures.[1] A T_g of 192.9°C has been reported for a cured polymer system based on this structure.[1]
-
Enhanced Mechanical Properties: The rigid matrix provides efficient stress transfer from the polymer matrix to the reinforcing carbon fibers, resulting in composites with high strength and stiffness.[1]
-
Good Chemical Resistance: The cross-linked aromatic network provides excellent resistance to a wide range of chemicals and solvents.
Quantitative Data Summary
The following tables summarize the typical thermal and mechanical properties of carbon fiber reinforced composites utilizing high-performance epoxy systems. While specific mechanical data for composites based exclusively on this compound is limited in publicly available literature, the provided data for comparable high-performance CFRPs serves as a benchmark for expected performance.
Table 1: Thermal Properties of Biphenyl-Based Epoxy Systems
| Property | Value | Test Method |
| Glass Transition Temp (T_g) | 192.9 °C | DMTA |
| Thermal Stability | High | TGA |
Data sourced from a study on heat-resistant carbon fiber-reinforced composites prepared with a biphenyl-based epoxy resin structure.[1]
Table 2: Representative Mechanical Properties of High-Performance Carbon Fiber/Epoxy Composites
| Property | Typical Value Range | Test Method Standard |
| Tensile Strength | 850 - 1250 MPa | ASTM D3039 |
| Tensile Modulus | 70 - 150 GPa | ASTM D3039 |
| Flexural Strength | 750 - 1300 MPa | ASTM D790 |
| Flexural Modulus | 50 - 60 GPa | ASTM D790 |
| Interlaminar Shear Strength (ILSS) | 45 - 75 MPa | ASTM D2344 |
Note: These values are representative of high-performance carbon fiber/epoxy composites and may vary based on fiber type, fiber volume fraction, fabric weave, and specific processing conditions.[1][2][3][4]
Experimental Protocols
Protocol 1: Fabrication of Carbon Fiber Reinforced Composite Laminate
1. Materials and Equipment:
-
Epoxy Resin: this compound
-
Curing Agent: 4,4'-diaminodiphenyl sulfone (DDS) or 4,4'-diaminodiphenylmethane (DDM)
-
Carbon Fiber: Unidirectional or woven carbon fiber fabric (e.g., T300, IM7)
-
Solvent (optional, for viscosity reduction): Methyl ethyl ketone (MEK) or acetone
-
Equipment: Hot plate with magnetic stirring, vacuum oven or hot press, mold, vacuum bagging materials (release film, breather cloth, bagging film).
2. Resin Formulation: a. Determine the stoichiometric ratio of epoxy resin to curing agent. For DDS, this is typically around 25-35 parts per hundred parts of resin (phr) by weight. b. Gently heat the this compound resin to approximately 120-130°C to melt it and reduce its viscosity. c. Add the DDS hardener to the molten epoxy resin while stirring continuously until the hardener is fully dissolved and the mixture is homogeneous. d. Degas the mixture in a vacuum chamber at 110-120°C for 15-20 minutes to remove entrapped air bubbles.
3. Composite Lay-up (Hand Lay-up with Vacuum Bagging): a. Prepare a mold treated with a release agent. b. Cut the carbon fiber fabric to the desired dimensions. c. Apply a thin, uniform coat of the prepared resin mixture onto the mold surface. d. Place the first ply of carbon fiber fabric onto the resin-coated surface and impregnate it thoroughly with the resin using a roller or squeegee. e. Repeat the process for the desired number of plies, ensuring alternating fiber orientations if required (e.g., [0°/90°]). f. Place a layer of perforated release film over the final ply, followed by a breather cloth. g. Enclose the entire lay-up with a vacuum bag and seal it. h. Apply vacuum pressure (approx. -0.9 bar) to consolidate the laminate and remove excess resin and volatiles.[4]
4. Curing Cycle: a. Place the entire assembly into a preheated oven or hot press. b. A typical curing cycle for a high-T_g system is a multi-stage process: i. Initial Cure: Heat to 150°C and hold for 1-2 hours.[5] ii. Post-Cure: Increase the temperature to 180-200°C and hold for an additional 2-3 hours to ensure complete cross-linking and achieve maximum T_g. c. Allow the laminate to cool slowly to room temperature under vacuum to minimize residual thermal stresses.
Protocol 2: Characterization of Composite Properties
1. Thermal Analysis:
-
Dynamic Mechanical Thermal Analysis (DMTA):
-
Purpose: To determine the glass transition temperature (T_g) and viscoelastic properties.
-
Method: A rectangular specimen (e.g., 50mm x 10mm x 2mm) is subjected to an oscillating sinusoidal force while the temperature is increased at a constant rate (e.g., 3-5°C/min). The T_g is often identified by the peak of the tan(δ) curve.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate thermal stability and decomposition temperature.
-
Method: A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss as a function of temperature is recorded.
-
2. Mechanical Testing:
-
Tensile Testing:
-
Purpose: To measure tensile strength, tensile modulus, and elongation at break.
-
Standard: ASTM D3039.
-
Method: A rectangular specimen with bonded tabs is subjected to a uniaxial tensile load in a universal testing machine until failure.
-
-
Flexural Testing (3-Point Bending):
-
Purpose: To measure flexural strength and flexural modulus.
-
Standard: ASTM D790.
-
Method: A rectangular beam specimen is supported at two points and a load is applied to the center until the specimen fails.
-
-
Interlaminar Shear Strength (ILSS) Testing (Short Beam Shear):
-
Purpose: To measure the shear strength between the layers of the composite.
-
Standard: ASTM D2344.
-
Method: A short, thick beam specimen is tested in a 3-point bending configuration with a small span-to-depth ratio to promote failure by interlaminar shear.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of CFRPs.
References
Differential Scanning Calorimetry (DSC) analysis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl curing
An in-depth analysis of the curing behavior of 4,4'-Bis(2,3-epoxypropoxy)biphenyl is crucial for optimizing its performance in high-technology applications such as electronics, aerospace, and automotive industries. Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique employed to investigate the curing kinetics and thermal properties of this biphenyl-based epoxy resin. This document provides detailed application notes and protocols for conducting DSC analysis on the curing of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.
Application Notes
The curing of this compound is an exothermic process involving the ring-opening polymerization of its epoxy groups with a curing agent, leading to the formation of a rigid, three-dimensional crosslinked network. This rigidity contributes to enhanced mechanical strength, thermal stability, and chemical resistance in the final polymer. DSC is instrumental in characterizing this curing process by measuring the heat flow associated with the reaction as a function of temperature or time.
Key parameters determined from DSC analysis include:
-
Glass Transition Temperature (Tg): This is a critical property that indicates the transition from a rigid, glassy state to a more flexible, rubbery state. An increase in Tg during curing signifies an increase in the crosslink density and molecular weight of the resin system.[1]
-
Heat of Cure (ΔH): The total heat released during the curing reaction is measured as the area under the exothermic peak in a DSC thermogram.[1] This value is essential for calculating the degree of cure.
-
Degree of Cure (% Cure): This is determined by comparing the residual heat of cure in a partially cured sample to the total heat of cure of an uncured sample. The formula for calculating the degree of cure is: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100[2]
-
Curing Kinetics: By performing DSC scans at different heating rates (non-isothermal) or at different constant temperatures (isothermal), the kinetic parameters of the curing reaction, such as the activation energy (Ea) and the reaction order (n), can be determined using various models like the Kissinger or Ozawa methods.[3][4]
The choice of curing agent, such as aromatic amines (e.g., 4,4'-diaminodiphenyl sulfone, DDS) or anhydrides, significantly influences the curing profile and the final properties of the cured resin.
Experimental Protocols
Detailed methodologies for non-isothermal and isothermal DSC analysis of this compound curing are provided below.
Protocol 1: Non-Isothermal DSC Analysis
This protocol is used to determine the overall curing profile, including the onset temperature, peak temperature, and total heat of cure.
1. Materials and Equipment:
- This compound resin
- Curing agent (e.g., 4,4'-diaminodiphenyl sulfone - DDS)
- Differential Scanning Calorimeter (DSC) with a cooling system
- Aluminum DSC pans and lids
- Microbalance (accurate to ±0.01 mg)
- Nitrogen gas supply for purging
2. Sample Preparation:
- Accurately weigh the this compound resin and the curing agent in a stoichiometric ratio.
- Thoroughly mix the components at a slightly elevated temperature (if necessary to reduce viscosity) until a homogeneous mixture is obtained.
- Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.
- Hermetically seal the pan to prevent any loss of volatiles.
- Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Instrument Setup and Measurement:
- Place the sample and reference pans into the DSC cell.
- Purge the DSC cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
- Equilibrate the sample at a starting temperature well below the onset of curing (e.g., 25°C).
- Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the curing reaction is complete (e.g., 300°C).[5]
- Record the heat flow as a function of temperature.
- Cool the sample back to the starting temperature.
- Perform a second heating scan at the same heating rate to determine the glass transition temperature (Tg) of the cured sample.
4. Data Analysis:
- Determine the onset temperature (T_onset), peak exothermic temperature (T_peak), and end temperature (T_end) of the curing exotherm from the first heating scan.
- Integrate the area under the exothermic peak to determine the total heat of cure (ΔH_total).
- Determine the glass transition temperature (Tg) from the step change in the baseline of the second heating scan.
- If performing scans at multiple heating rates, use the Kissinger or Ozawa methods to calculate the activation energy (Ea) of the curing reaction.
Protocol 2: Isothermal DSC Analysis
This protocol is used to study the curing kinetics at a constant temperature.
1. Materials and Equipment:
- Same as in Protocol 1.
2. Sample Preparation:
- Same as in Protocol 1.
3. DSC Instrument Setup and Measurement:
- Place the sample and reference pans into the DSC cell.
- Purge the DSC cell with nitrogen at a constant flow rate.
- Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150°C, 160°C, 170°C).
- Hold the sample at this temperature for a sufficient time to allow the curing reaction to proceed, monitoring the heat flow until it returns to the baseline.
- Record the heat flow as a function of time.
- Cool the sample to room temperature.
- Perform a dynamic scan (as in Protocol 1) to determine the residual heat of cure (ΔH_residual) and the glass transition temperature (Tg).
4. Data Analysis:
- Integrate the isothermal heat flow curve over time to determine the heat evolved at that temperature.
- Calculate the degree of cure at different times during the isothermal hold.
- From the subsequent dynamic scan, determine the residual heat of cure (ΔH_residual).
- Calculate the total heat of cure (ΔH_total) by summing the heat from the isothermal and dynamic scans.
- Determine the degree of cure achieved during the isothermal step.
- Plot the degree of cure as a function of time to study the isothermal curing kinetics.
Data Presentation
The quantitative data obtained from the DSC analysis should be summarized in clearly structured tables for easy comparison. Below are example tables with representative data for the non-isothermal and isothermal curing of a biphenyl epoxy resin with an aromatic amine hardener.
Table 1: Non-Isothermal Curing Characteristics of this compound with DDS.
| Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | ΔH_total (J/g) | Tg (°C) |
| 5 | 185 | 210 | 350 | 190 |
| 10 | 195 | 225 | 345 | 192 |
| 15 | 205 | 235 | 342 | 193 |
| 20 | 215 | 245 | 340 | 195 |
Table 2: Isothermal Curing Data for this compound with DDS.
| Isothermal Temp (°C) | Time (min) | Degree of Cure (%) | ΔH_residual (J/g) | Tg (°C) |
| 160 | 30 | 65 | 122.5 | 155 |
| 160 | 60 | 85 | 52.5 | 175 |
| 170 | 30 | 80 | 70 | 170 |
| 170 | 60 | 95 | 17.5 | 185 |
Table 3: Kinetic Parameters for the Curing of this compound with DDS.
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order (n) |
| Kissinger | 65.5 | 1.2 x 10⁷ | - |
| Ozawa-Flynn-Wall | 68.2 | - | - |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the DSC analysis of this compound curing.
Caption: Workflow for DSC analysis of this compound curing.
References
- 1. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry | MDPI [mdpi.com]
Application Note: Thermal Stability Assessment of High-Performance Biphenyl-Based Epoxy Polymers using Thermogravimetric Analysis (TGA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polymers derived from 4,4'-Bis(2,3-epoxypropoxy)biphenyl are gaining attention for applications demanding high thermal performance, such as in aerospace, electronics, and advanced composites. The rigid, aromatic biphenyl group in the polymer backbone is key to its enhanced thermal stability compared to conventional epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA). Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to quantify the thermal stability and decomposition characteristics of these materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing critical data for material selection, quality control, and performance prediction.[1]
This document provides a detailed protocol for conducting TGA on cured epoxy resins derived from this compound and presents comparative data to illustrate the material's superior thermal properties.
Principle of Thermogravimetric Analysis
Thermogravimetric Analysis (TGA) provides quantitative information on mass changes in a material due to decomposition, oxidation, or the loss of volatiles like moisture and solvents.[2] A sample is heated in a controlled furnace, and its mass is continuously monitored. The resulting TGA curve plots mass percentage against temperature. Key parameters derived from this analysis include:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins. Often reported as Td5%, the temperature at which 5% mass loss has occurred.
-
Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest. This is determined from the peak of the derivative thermogravimetric (DTG) curve.
-
Char Yield: The percentage of residual mass remaining at the end of the experiment at a high temperature (e.g., 800 °C). A higher char yield is often associated with better flame retardancy and thermal stability.[3]
Detailed Experimental Protocol
This protocol outlines the steps for performing TGA on fully cured epoxy resin samples.
1. Materials and Equipment
-
TGA Instrument: e.g., TA Instruments Q5000, Netzsch STA 409 PC, or equivalent.[4][5]
-
Sample Pans: Platinum or ceramic pans.
-
Microbalance: For accurate sample weighing.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) or air (for oxidative studies).
-
Cured Epoxy Samples: Fully cured polymer samples derived from this compound and a suitable curing agent.
2. Sample Preparation
-
Ensure the epoxy resin is fully cured according to the manufacturer's or synthesis protocol's specifications (e.g., time and temperature). Incomplete curing can lead to misleading thermal stability data.[6]
-
Carefully cut or grind a small, representative portion of the cured polymer.
-
Accurately weigh approximately 5-10 mg of the sample directly into the TGA sample pan. A smaller sample size helps ensure uniform heating and minimizes thermal lag.[5]
-
Record the exact initial mass.
3. TGA Instrument Setup and Execution
-
Place the sample pan into the TGA furnace.
-
Select the desired atmosphere. For assessing inherent thermal stability, an inert nitrogen atmosphere is typically used. For oxidative stability, air is used. Set the gas flow rate to a standard value, for example, 50-100 mL/min.[4]
-
Program the temperature profile. A common method is a linear heating ramp.
-
Initial Temperature: 30-50 °C.
-
Final Temperature: 800-1000 °C (sufficient to observe complete decomposition).
-
Heating Rate: 10 °C/min or 20 °C/min. Slower heating rates can improve the resolution of decomposition events.[7]
-
-
Start the experiment and allow it to run to completion.
4. Data Analysis
-
Plot the resulting data as percent mass loss versus temperature.
-
Generate the first derivative of the TGA curve (DTG curve) to identify the Tmax for each decomposition step.
-
Determine the temperature for 5% and 10% mass loss (Td5%, Td10%) as indicators of the onset of thermal degradation.
-
Record the final mass percentage at the highest temperature reached (e.g., 800 °C) to determine the char yield.
Visualization of Workflows and Concepts
The following diagrams illustrate the experimental workflow and the fundamental structure-property relationships relevant to this analysis.
References
- 1. Difference between Bisphenol A and Bisphenol F Epoxy Resins - yolatech.com [yolatech.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Thermal Degradation Behavior of Epoxy Resin Containing Modified Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
Dynamic Mechanical Analysis (DMA) of cured 4,4'-Bis(2,3-epoxypropoxy)biphenyl resins
An Application Note on the Dynamic Mechanical Analysis (DMA) of Cured 4,4'-Bis(2,3-epoxypropoxy)biphenyl Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a solid diglycidyl ether epoxy resin that is crucial in the formulation of high-performance epoxy systems. These systems are known for their excellent mechanical properties, thermal stability, and chemical resistance, making them suitable for a wide range of applications, including advanced composites, adhesives, and coatings. The performance of the cured resin is highly dependent on its thermomechanical properties, which can be effectively characterized using Dynamic Mechanical Analysis (DMA).
DMA is a powerful technique for probing the viscoelastic properties of polymers. It subjects a sample to a sinusoidal stress and measures the resultant strain, allowing for the determination of the storage modulus (E'), which represents the elastic response, and the loss modulus (E"), which represents the viscous response. The ratio of the loss to the storage modulus is the tan delta (δ), or damping factor, which provides information about the energy dissipation of the material. A key parameter obtained from DMA is the glass transition temperature (Tg), the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. This transition is a critical indicator of the degree of cure and the upper service temperature of the material.[1][2][3]
This application note provides a detailed protocol for the DMA of cured this compound resins and presents representative data to illustrate the typical viscoelastic behavior of cured epoxy systems.
Experimental Protocol
A detailed methodology for conducting DMA on cured this compound resin samples is provided below.
1. Materials and Equipment:
-
Resin System: this compound epoxy resin and a selected curing agent (e.g., aromatic amines like 4,4'-diaminodiphenyl sulfone (DDS) or aliphatic amines like triethylenetetramine (TETA)).
-
DMA Instrument: A dynamic mechanical analyzer equipped with a three-point bending clamp.
-
Sample Molds: Rectangular molds with dimensions suitable for the DMA clamp (e.g., 50 mm x 10 mm x 2 mm).
-
Curing Oven: An oven with programmable temperature control.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat.
2. Sample Preparation:
-
Mixing: The this compound resin and the curing agent are preheated to a temperature that facilitates mixing (e.g., 120-140°C) to reduce viscosity. The components are then weighed accurately according to the stoichiometric ratio and mixed thoroughly until a homogeneous mixture is achieved.
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles, which could act as stress concentrators and affect the mechanical properties.
-
Casting: The degassed mixture is carefully poured into the preheated molds.
-
Curing: The samples are cured in an oven following a specific curing schedule. A typical curing cycle might involve an initial cure at a lower temperature (e.g., 150°C for 2 hours) followed by a post-cure at a higher temperature (e.g., 200°C for 3 hours) to ensure complete crosslinking.
3. DMA Analysis:
-
Sample Mounting: Once the samples have cooled to room temperature, they are carefully removed from the molds. The dimensions of each sample are measured precisely. The sample is then mounted in the three-point bending clamp of the DMA instrument.
-
Test Parameters: The following test parameters are set on the DMA instrument:
-
Test Mode: Temperature sweep.
-
Frequency: 1 Hz.
-
Strain Amplitude: 0.1%.
-
Temperature Range: 30°C to 250°C.
-
Heating Rate: 3°C/min.
-
Preload Force: A small preload force is applied to ensure the sample remains in contact with the clamp throughout the test.
-
-
Data Acquisition: The test is initiated, and the storage modulus (E'), loss modulus (E"), and tan delta (δ) are recorded as a function of temperature.
Data Presentation
The following table summarizes representative DMA data for cured epoxy resin systems. The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.
| Curing Agent | Storage Modulus (E') at 30°C (GPa) | Loss Modulus (E'') at Tg (GPa) | Tan Delta (δ) Peak Temperature (Tg) (°C) |
| Aliphatic Amine (TETA) | 2.5 - 3.5 | 0.2 - 0.4 | 100 - 120 |
| Cycloaliphatic Amine (IPDA) | 2.8 - 3.8 | 0.3 - 0.5 | 140 - 160 |
| Aromatic Amine (DDS) | 3.0 - 4.0 | 0.4 - 0.6 | 180 - 220 |
Note: The data presented in this table are representative values for different classes of epoxy curing agents and are intended for illustrative purposes. Actual values for cured this compound resins will depend on the specific curing agent, stoichiometry, and curing cycle used.
Visualization
The following diagram illustrates the experimental workflow for the Dynamic Mechanical Analysis of cured epoxy resins.
Caption: DMA Experimental Workflow.
References
Application Notes and Protocols: 4,4'-Bis(2,3-epoxypropoxy)biphenyl in Electronic Packaging Materials
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl is a bifunctional epoxy resin monomer distinguished by its rigid biphenyl backbone. This molecular structure imparts exceptional properties to cured epoxy systems, making it a critical material for high-performance electronic packaging applications.[1] Electronic packaging materials serve to protect delicate integrated circuits (ICs) and other electronic components from mechanical stress, moisture, and other environmental hazards, while also providing electrical insulation and facilitating heat dissipation. The superior thermal stability, mechanical strength, and dielectric properties of epoxy resins derived from this compound make them highly suitable for demanding applications in the electronics, aerospace, and automotive industries.[1][2]
Application Notes
The primary role of this compound in electronic packaging is as a monomer or crosslinker in epoxy resin formulations.[1] These formulations are used for:
-
Encapsulation: It is used in epoxy molding compounds (EMCs) to encapsulate semiconductor chips, providing protection against physical damage and environmental factors while ensuring reliable electrical insulation.[2]
-
Structural Adhesives: Its high mechanical strength and thermal stability are crucial for bonding various components in electronic assemblies where structural integrity is paramount.[2][]
-
High-Performance Coatings: Formulations based on this compound yield coatings with excellent adhesion, chemical resistance, and abrasion resistance, ideal for protecting printed circuit boards (PCBs) and other components.[2]
-
Composite Materials: It serves as a matrix resin for advanced composite materials, such as glass fiber reinforced polymers (GFRPs), used in manufacturing durable electronic substrates and housings.[]
The rigid biphenyl structure is key to its high performance. It enhances thermal stability and mechanical strength compared to more flexible epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA).[1][] Furthermore, the ordered structure that can arise from the biphenyl units may lead to the formation of liquid crystalline phases, which can improve thermal conductivity—a critical property for dissipating heat from electronic devices.[1]
Data Presentation
The following tables summarize key performance data for epoxy systems based on this compound (BP) and compare them with standard DGEBA resins.
Table 1: Thermal Properties of Cured Epoxy Resins
| Property | BP / B10 System[] | DGEBA / B10 System[] | Notes |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Higher | Lower | The rigid-rod architecture of the BP/B10 composite results in superior thermal performance. |
| Decomposition Temp. | Higher | Lower | Enhanced thermal stability is attributed to the rigid biphenyl structure. |
| Char Yield at 700°C | Higher | Lower | A higher char yield often correlates with better flame retardancy. |
Curing Agent: 2,2'-bis(4-cyanatophenyl) propane (AroCy B10)
Table 2: Dielectric and Mechanical Properties
| Property | Modified Epoxy Resin System[4] | Base Epoxy Resin | Notes |
|---|---|---|---|
| Dielectric Constant | ~30% Decrease | Baseline | Modification with 0.5 wt% maleic anhydride. |
| Volume Resistivity | 17-fold Increase | Baseline | Enhanced insulating properties. |
| Dielectric Breakdown Strength | 73.4 kV/mm | 61.5 kV/mm | Indicates improved electrical insulation capability. |
| Tensile Strength | 75.4 MPa | 69.7 MPa | Shows enhanced mechanical robustness. |
Note: Data in Table 2 is for a modified epoxy/amine resin system and is presented to illustrate the potential for property enhancement. Specific values for neat this compound systems may vary based on the curing agent and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the industrial synthesis route involving the reaction of 4,4'-biphenol with epichlorohydrin.[1]
Materials:
-
4,4'-Biphenol
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH) or other suitable base
-
Solvent (e.g., a mixture of water and an organic solvent)
-
Phase Transfer Catalyst (optional)
Procedure:
-
Dissolve 4,4'-biphenol in an excess of epichlorohydrin and a suitable solvent system in a reaction vessel equipped with a stirrer, condenser, and thermometer.
-
Gradually add a stoichiometric amount of aqueous sodium hydroxide solution to the mixture while maintaining a controlled temperature. The base facilitates the deprotonation of the phenolic hydroxyl groups.
-
The reaction proceeds via a nucleophilic substitution where the phenoxide ions attack the epoxide ring of epichlorohydrin, followed by an intramolecular ring-closing reaction to form the glycidyl ether.
-
Maintain the reaction mixture at a specific temperature (e.g., 60-100°C) for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After completion, wash the organic phase with water to remove the salt byproduct (NaCl) and any unreacted base.
-
Remove the excess epichlorohydrin and solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Formulation and Curing of Epoxy Resin for Electronic Packaging
This protocol outlines the steps for preparing and curing an epoxy resin system for testing.
Materials:
-
This compound resin
-
Curing agent (e.g., 4,4'-diaminodiphenylmethane (DDM) or an anhydride hardener)[5]
-
Accelerator (if required, e.g., triphenylphosphine for anhydride cure)[6]
-
Mold release agent
-
Aluminum mold
Procedure:
-
Preheat the this compound resin to reduce its viscosity (e.g., 150°C).[6]
-
Calculate the stoichiometric amount of the curing agent required. For amine curing agents, the optimal loading is typically when the number of moles of epoxy groups equals the number of moles of active amine hydrogens.[7]
-
Melt the curing agent if it is a solid and mix it thoroughly with the preheated epoxy resin. If using an accelerator, add it at this stage (e.g., 0.2% by weight).[6]
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Treat the aluminum mold with a mold release agent to prevent adhesion.
-
Pour the degassed epoxy mixture into the preheated mold.
-
Cure the resin in a programmable oven using a specific curing schedule. A typical schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking (e.g., 1 hour at 175°C, followed by 2 hours at 200°C).[6]
-
After the curing cycle is complete, allow the mold to cool down slowly to room temperature to avoid internal stresses.
-
Demold the cured epoxy specimen for characterization.
Protocol 3: Characterization of Cured Epoxy Resin
This protocol describes standard methods for evaluating the properties of the cured material.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the sample at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere. The Tg is observed as a step change in the heat flow curve.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile by heating the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere. Record the temperature at 5% weight loss (T_d5) and the char yield at a high temperature (e.g., 700°C).[6]
2. Mechanical Analysis:
-
Dynamic Mechanical Analysis (DMA): Measure the storage modulus (G'), loss modulus (G''), and tan δ as a function of temperature. The peak of the tan δ curve is often used as an alternative measure of the Tg.[]
-
Tensile Testing: Prepare dog-bone shaped specimens according to ASTM D638 standards. Use a universal testing machine to measure tensile strength, Young's modulus, and elongation at break.
3. Dielectric Analysis:
-
Dielectric Analyzer (DEA): Measure the dielectric constant (ε') and dielectric loss factor (ε'') over a range of frequencies and temperatures. This provides insight into the insulating properties and molecular relaxations of the material.[][8]
Visualizations
References
- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 4. Optimizing dielectric, mechanical, and thermal properties of epoxy resin through molecular design for multifunctional performance - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. threebond.co.jp [threebond.co.jp]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Notes and Protocols for Rheological Analysis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rheological properties of epoxy formulations based on 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This document includes detailed experimental protocols for sample preparation and rheological analysis, along with a summary of key quantitative data to facilitate the understanding and optimization of these materials for various applications, including in the development of advanced materials and drug delivery systems.
Introduction
This compound is a biphenyl-based epoxy resin that offers enhanced thermal and mechanical properties compared to conventional bisphenol A-based epoxy resins. Its rigid molecular structure contributes to higher glass transition temperatures and improved performance in demanding applications. The rheological properties of its formulations are critical for processing and final product performance. This document outlines the methodologies to characterize these properties.
Key Rheological Parameters
The primary rheological parameters of interest for these epoxy formulations include:
-
Viscosity (η): A measure of a fluid's resistance to flow. It is crucial for understanding the processability of the resin before curing.
-
Storage Modulus (G'): Represents the elastic component of the material, indicating the energy stored during deformation.
-
Loss Modulus (G''): Represents the viscous component of the material, indicating the energy dissipated as heat during deformation.
-
Tan Delta (δ): The ratio of G'' to G', which provides information about the damping properties of the material. The crossover point of G' and G'' (where tan δ = 1) is often used to determine the gel point of the curing system.
-
Complex Viscosity (η):* A frequency-dependent viscosity that is particularly relevant for characterizing viscoelastic materials under oscillatory shear.
Experimental Protocols
Materials
-
Epoxy Resin: this compound
-
Curing Agent: 4,4'-Methylene Dianiline (MDA) or other suitable amine or anhydride hardeners.
-
Solvent (for cleaning): Acetone, Ethanol.
Sample Preparation Protocol
A stoichiometric mixing ratio of the epoxy resin and the curing agent is crucial for achieving optimal properties. The following protocol is adapted from the methodology described by Dagdag et al. (2019) for preparing epoxy composites.[1]
-
Preheating: Preheat the this compound resin to a temperature that ensures a fluid, easily mixable state (e.g., 80-100 °C), taking care to avoid thermal degradation. The curing agent (e.g., MDA) should also be preheated to its melting point if it is a solid at room temperature.
-
Mixing: In a suitable container, add the preheated curing agent to the molten epoxy resin.
-
Homogenization: Stir the mixture mechanically at a moderate speed (e.g., 200-300 rpm) for a sufficient duration (e.g., 5-10 minutes) to ensure a homogeneous blend.
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles. Degas until bubble formation ceases.
-
Loading: Immediately after degassing, carefully load the required amount of the formulation onto the preheated rheometer plate for analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the preparation of this compound based formulations for rheological analysis.
Rheological Measurement Protocol
The following protocols are based on standard methods for characterizing the rheological properties of thermosetting polymers.
This experiment monitors the change in rheological properties as the sample cures at a constant temperature.
-
Instrument: A rotational rheometer equipped with a parallel-plate or cone-and-plate geometry. A cone-and-plate geometry is often preferred for filled systems to ensure a constant shear rate.[2]
-
Geometry: 25 mm diameter parallel plates or cone, with a gap of 1 mm.
-
Temperature: Set the desired isothermal cure temperature (e.g., 120 °C, 140 °C, 160 °C).
-
Test Mode: Small-amplitude oscillatory shear (SAOS).
-
Frequency: A constant frequency of 1 Hz is typically used.
-
Strain: Apply a strain within the linear viscoelastic region (LVER) of the material (typically 0.1% to 1%). The LVER should be determined by a preliminary strain sweep test at the start of the experiment.
-
Procedure: a. Equilibrate the rheometer plates at the test temperature. b. Load the prepared sample and trim any excess material. c. Start the measurement and record the storage modulus (G'), loss modulus (G''), complex viscosity (η*), and tan(δ) as a function of time until the properties reach a plateau, indicating the completion of the curing process.
This experiment evaluates the effect of a temperature ramp on the rheological properties of the uncured or partially cured formulation.
-
Instrument and Geometry: As described in 3.3.1.
-
Initial Temperature: Start at a temperature where the sample is in a liquid state and the curing reaction is slow (e.g., 25 °C or slightly elevated).
-
Final Temperature: End at a temperature that ensures full cure of the resin.
-
Heating Rate: A constant heating rate, for example, 2, 5, or 10 °C/min.
-
Test Mode, Frequency, and Strain: As described in 3.3.1.
-
Procedure: a. Load the sample at the initial temperature. b. Begin the temperature ramp and record G', G'', η*, and tan(δ) as a function of temperature.
This experiment characterizes the viscoelastic behavior of the material at different timescales (frequencies) at a constant temperature. This is typically performed on the fully cured sample.
-
Instrument and Geometry: As described in 3.3.1.
-
Temperature: A constant temperature, typically below the glass transition temperature of the cured material.
-
Test Mode and Strain: As described in 3.3.1.
-
Frequency Range: Sweep from a high frequency to a low frequency (e.g., 100 to 0.1 rad/s).
-
Procedure: a. Ensure the sample is fully cured. b. Equilibrate the sample at the desired temperature. c. Perform the frequency sweep and record G', G'', η*, and tan(δ).
Logical Relationship of Rheological Experiments
Caption: Logical flow of rheological experiments from uncured to cured states of the epoxy formulation.
Quantitative Data Summary
The following tables summarize typical rheological data that can be obtained from the experiments described above. The values are illustrative and will vary depending on the specific curing agent, stoichiometry, and processing conditions.
Table 1: Isothermal Curing Characteristics of a this compound Formulation
| Curing Temperature (°C) | Gel Time (min) (G'=G'') | Time to Vitrification (min) | Final Storage Modulus (G') (Pa) |
| 120 | Data not available | Data not available | Data not available |
| 140 | Data not available | Data not available | Data not available |
| 160 | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound formulations were not available in the searched literature. The table structure is provided as a template for presenting experimental results.
Table 2: Viscosity Profile of Uncured this compound Formulations at Different Temperatures
| Temperature (°C) | Initial Complex Viscosity (η*) (Pa·s) |
| 25 | Data not available |
| 50 | Data not available |
| 80 | Data not available |
Note: Specific quantitative data for this compound formulations were not available in the searched literature. The table structure is provided as a template for presenting experimental results.
Table 3: Rheological Properties of Cured this compound Formulations (from Frequency Sweep at 25°C)
| Formulation | Storage Modulus (G') at 1 Hz (GPa) | Loss Modulus (G'') at 1 Hz (MPa) | Tan Delta (δ) at 1 Hz |
| BP + MDA | Data not available | Data not available | Data not available |
| BP + Anhydride X | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound formulations were not available in the searched literature. The table structure is provided as a template for presenting experimental results. A study on a liquid crystalline epoxy nanocomposite containing a biphenyl epoxy resin reported improved hardness and flexural modulus.[3]
Signaling Pathways and Cure Mechanisms
The curing of this compound with an amine hardener such as 4,4'-Methylene Dianiline (MDA) proceeds through a nucleophilic addition reaction. The primary amine groups of the hardener attack the electrophilic carbon atoms of the epoxy rings, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group. This process continues, forming a highly cross-linked three-dimensional network. The reaction is autocatalytic, as the hydroxyl groups formed can catalyze further epoxy-amine reactions.
Curing Reaction Pathway with a Diamine Hardener
References
Biomedical Applications of 4,4'-Bis(2,3-epoxypropoxy)biphenyl-Based Polymers: A Review of Current Knowledge and Future Prospects
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4'-Bis(2,3-epoxypropoxy)biphenyl is a diepoxide monomer known for its ability to form highly cross-linked, rigid polymer networks.[1] These polymers exhibit excellent mechanical strength, thermal stability, and chemical resistance, making them valuable in industrial applications such as coatings, adhesives, and electronics.[1][2] While the biomedical applications of polymers as a broad class of materials are vast and rapidly expanding, the specific use of polymers based on this compound in areas like drug delivery and tissue engineering is not yet well-documented in publicly available scientific literature. This document aims to provide a comprehensive overview of the existing knowledge, potential applications, and significant challenges associated with the use of these polymers in the biomedical field.
It is important to note that while some sources suggest potential for these materials in applications like drug delivery and even as anti-cancer agents, detailed studies, quantitative data, and specific experimental protocols are currently lacking.[2] Furthermore, the biocompatibility of epoxy-based and biphenyl-containing compounds is a critical consideration that requires thorough investigation before any clinical application can be considered.
Synthesis of this compound
The primary industrial synthesis of this compound involves the reaction of 4,4'-biphenol with epichlorohydrin.[1] This process is typically conducted as a one-pot reaction to maximize efficiency. The polymerization of this monomer occurs through the ring-opening of its reactive epoxy groups, which can be initiated by various chemical pathways, including anionic, cationic, or, less commonly, radical polymerization.[1] Curing agents, such as amines or acids, are used to facilitate the cross-linking process, transforming the liquid monomer into a rigid, solid polymer network.[2]
Potential Biomedical Application Areas
While specific examples are scarce, the inherent properties of this compound-based polymers suggest potential utility in the following biomedical areas:
Drug Delivery Systems
The rigid and stable backbone of these polymers could potentially be harnessed to create durable drug delivery vehicles.[1] However, research into formulating these polymers into nanoparticles, microparticles, or hydrogels for controlled drug release is not yet evident in the literature. A hypothetical application could involve the encapsulation of therapeutic agents within a polymer matrix, with drug release governed by diffusion or degradation of the polymer.
Tissue Engineering Scaffolds
In tissue engineering, scaffolds provide a temporary three-dimensional structure for cells to attach, proliferate, and form new tissue. Epoxy-based materials have been explored in a general sense for creating scaffolds, sometimes in combination with other biomaterials. The mechanical strength of this compound-based polymers could be advantageous in load-bearing tissue engineering applications. However, their biodegradability and biocompatibility would need to be carefully tailored and rigorously tested.
Anticancer Potential
There is a mention of this compound being studied for its potential as an anti-cancer drug due to its ability to inhibit the growth of certain cancer cells.[2] The mechanism of action is not well-defined in the available literature. Research on other novel hydroxylated biphenyl compounds has shown dose-dependent antiproliferative activity on melanoma cell lines, suggesting that the biphenyl moiety may have therapeutic potential.
Biocompatibility and Toxicity Concerns
A significant hurdle for the biomedical application of this compound-based polymers is the issue of biocompatibility. Epoxy compounds, in their uncured state, can be toxic. While cured epoxy resins are generally considered to be more inert, the potential for leaching of unreacted monomers or degradation products is a serious concern. Some studies on related epoxy compounds have indicated potential for skin sensitization, allergic reactions, and in some cases, mutagenic and carcinogenic properties. Therefore, extensive and rigorous cytotoxicity and in vivo biocompatibility studies would be a prerequisite for any biomedical application.
Quantitative Data Summary
A thorough review of the scientific literature did not yield specific quantitative data on the biomedical applications of this compound-based polymers. The following tables represent the type of data that would be necessary to evaluate their potential, but are currently unavailable.
Table 1: Hypothetical Drug Release Kinetics
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (%) | Sustained Release (days) |
| Polymer A | Data not available | Data not available | Data not available | Data not available |
| Polymer B | Data not available | Data not available | Data not available | Data not available |
Table 2: Hypothetical Mechanical Properties for Tissue Engineering Scaffolds
| Scaffold Composition | Porosity (%) | Compressive Modulus (MPa) | Tensile Strength (MPa) | Degradation Time (weeks) |
| Polymer + Bioceramic | Data not available | Data not available | Data not available | Data not available |
| Pure Polymer | Data not available | Data not available | Data not available | Data not available |
Table 3: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)
| Polymer Concentration (µg/mL) | Cell Line | Cell Viability (%) |
| 10 | Fibroblast | Data not available |
| 50 | Fibroblast | Data not available |
| 100 | Fibroblast | Data not available |
Experimental Protocols
Detailed experimental protocols for the use of this compound-based polymers in biomedical applications are not available in the current body of scientific literature. The following protocols are therefore generalized and illustrative of the types of experiments that would be required.
Protocol 1: Illustrative Protocol for Nanoparticle Synthesis for Drug Delivery
Objective: To synthesize drug-loaded nanoparticles from a hypothetical biocompatible this compound-based polymer.
Materials:
-
This compound-based polymer
-
Therapeutic drug
-
Solvent (e.g., Dichloromethane)
-
Surfactant (e.g., Polyvinyl alcohol)
-
Deionized water
-
Magnetic stirrer
-
Ultrasonicator
-
Centrifuge
-
Lyophilizer
Method:
-
Polymer-Drug Solution Preparation: Dissolve a specific amount of the polymer and the therapeutic drug in the chosen organic solvent.
-
Emulsification: Add the polymer-drug solution dropwise to an aqueous surfactant solution under continuous stirring to form an oil-in-water emulsion.
-
Sonication: Subject the emulsion to high-power ultrasonication to reduce the droplet size to the nanoscale.
-
Solvent Evaporation: Stir the nano-emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase. Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles to obtain a stable powder.
Protocol 2: Illustrative Protocol for Scaffold Fabrication for Tissue Engineering
Objective: To fabricate a porous scaffold from a hypothetical biodegradable this compound-based polymer using a solvent casting and particulate leaching technique.
Materials:
-
This compound-based polymer
-
Solvent (e.g., Dioxane)
-
Porogen (e.g., Sodium chloride crystals of a defined size)
-
Teflon mold
-
Vacuum oven
Method:
-
Polymer Solution Preparation: Dissolve the polymer in the solvent to form a solution of a specific concentration.
-
Porogen Addition: Add the porogen particles to the polymer solution and mix thoroughly to ensure a homogenous distribution.
-
Casting: Pour the polymer-porogen mixture into a Teflon mold.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a fume hood, followed by further drying in a vacuum oven.
-
Porogen Leaching: Immerse the dried polymer-porogen composite in deionized water for an extended period to leach out the porogen, creating a porous scaffold structure.
-
Drying: Dry the porous scaffold in a vacuum oven until a constant weight is achieved.
Visualizations
The following diagrams are conceptual representations of potential biomedical applications and workflows. They are not based on specific experimental data for this compound-based polymers.
Caption: Conceptual workflow of a polymer-based nanoparticle drug delivery system.
Caption: A generalized workflow for creating a tissue engineering scaffold.
Caption: Hypothetical mechanism of anticancer activity via signaling pathway inhibition.
Conclusion and Future Directions
Future research should focus on several key areas:
-
Synthesis of Biocompatible and Biodegradable Analogues: Chemical modification of the polymer backbone to introduce biodegradable linkages and functionalities that improve biocompatibility is essential.
-
Thorough Biocompatibility Assessment: Comprehensive in vitro and in vivo studies are required to evaluate the cytotoxicity, inflammatory response, and long-term safety of these materials.
-
Formulation and Characterization: Research is needed to develop methods for formulating these polymers into nanoparticles, hydrogels, or porous scaffolds suitable for specific biomedical applications.
-
Efficacy Studies: Once biocompatible formulations are developed, their efficacy in drug delivery or tissue regeneration needs to be demonstrated through rigorous preclinical testing.
Until such systematic research is conducted, the biomedical application of this compound-based polymers remains a speculative but potentially rewarding field of study. Researchers and drug development professionals should proceed with caution, prioritizing fundamental material science and biological evaluation before considering these polymers for any therapeutic application.
References
Troubleshooting & Optimization
Technical Support Center: Void-Free Castings of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent void formation in 4,4'-Bis(2,3-epoxypropoxy)biphenyl castings.
Troubleshooting Guide
This guide addresses common issues encountered during the casting process that can lead to void formation.
| Problem | Potential Cause | Recommended Solution |
| Micro-bubbles dispersed throughout the casting | Entrapped air during mixing of resin and hardener. | - Mix components slowly and deliberately to avoid introducing air. - Scrape the sides and bottom of the mixing container thoroughly to ensure a homogenous, bubble-free mixture. - Utilize vacuum degassing after mixing to remove trapped air bubbles. |
| Large, irregular voids, often near complex features | Air trapped during pouring or in the mold. | - Pour the mixed resin slowly in a thin stream down the side of the mold to minimize turbulence and air entrapment. - Tilt the mold during pouring to allow air to escape from complex geometries. - Consider a two-stage pouring process for intricate molds. |
| Voids forming during the curing process | Outgassing of dissolved volatiles or moisture from the resin or mold. | - Ensure all components, including the mold, are thoroughly dry before use. Consider pre-heating the mold. - Apply a suitable mold release agent to prevent reactions between the resin and the mold surface. - Implement a staged curing cycle with an initial low-temperature hold to allow for gradual volatile release before gelation. |
| Surface-level voids or "fisheyes" | Contamination of the mold or resin with release agents, oils, or moisture. | - Thoroughly clean and dry the mold before use. - Avoid using silicone-based release agents if post-casting surface treatments are planned, as they can cause adhesion issues. - Work in a clean, low-humidity environment. |
| Shrinkage voids at the center or thickest sections | Volumetric shrinkage of the resin during curing. | - Optimize the curing schedule; a slower cure at a lower temperature can reduce shrinkage stress. - For large castings, consider a multi-stage pouring and curing process to minimize the total volume of resin curing at once. - Ensure an adequate amount of resin is used to account for shrinkage. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of voids in this compound castings?
A1: The primary cause of voids is the entrapment of air during the mixing and pouring stages.[1][2] Improper mixing techniques can introduce a significant number of air bubbles, which may not have sufficient time to rise to the surface and escape before the resin begins to gel.
Q2: How does vacuum degassing help in preventing voids?
A2: Vacuum degassing reduces the ambient pressure, causing trapped air bubbles within the mixed resin to expand and rise to the surface where they can be removed.[1] This process is highly effective in eliminating microscopic bubbles that might not be visible to the naked eye but can coalesce into larger voids during curing. For optimal results, a vacuum level of at least 29 inches of mercury (inHg) is recommended.
Q3: What role does temperature play in void formation?
A3: Temperature has a significant impact on the viscosity of the resin and the rate of curing. Lowering the initial curing temperature can decrease the resin's viscosity, allowing trapped air to escape more easily.[2] However, excessively low temperatures can prolong the curing time. A carefully controlled, staged curing process is often optimal.
Q4: Can the choice of curing agent affect void formation?
A4: Yes, the reactivity and viscosity of the curing agent can influence void formation. A highly reactive hardener can cause the resin to gel quickly, trapping bubbles. When working with this compound, aromatic amines like 4,4'-diaminodiphenyl sulfone (DDS) are common. The mixing ratio and homogeneity of the mixture are crucial.
Q5: How does pressure curing prevent voids?
A5: Applying pressure during the curing process increases the external pressure on the resin, which, according to Boyle's Law, reduces the size of any existing bubbles to the point where they may become invisible.[3] This method is particularly effective for achieving high-quality, void-free castings in critical applications.
Experimental Protocols
Protocol 1: Vacuum Degassing of Mixed Resin
Objective: To remove entrapped air from the this compound resin and hardener mixture before casting.
Materials:
-
This compound resin
-
Aromatic amine hardener (e.g., 4,4'-diaminodiphenyl sulfone)
-
Mixing container (should be 3-4 times the volume of the resin mixture)
-
Stirring rod
-
Vacuum chamber with a transparent lid
-
Vacuum pump capable of reaching at least 29 inHg
Procedure:
-
Carefully weigh and mix the this compound resin and the hardener in the specified stoichiometric ratio in the mixing container.
-
Mix the components thoroughly by hand for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture. Mix slowly to minimize the introduction of air.
-
Place the mixing container inside the vacuum chamber.
-
Seal the vacuum chamber and begin to apply vacuum.
-
Observe the mixture through the transparent lid. The resin will begin to foam and rise as the trapped air bubbles expand and escape.
-
If the foam rises close to the top of the container, briefly release the vacuum to allow the foam to subside, then reapply the vacuum.
-
Continue to hold the mixture under full vacuum (≥29 inHg) for 5-15 minutes, or until the bubbling subsides to a minimal level.
-
Slowly release the vacuum from the chamber.
-
The degassed resin is now ready for pouring into the mold.
Protocol 2: Recommended Multi-Stage Curing Profile
Objective: To cure the this compound casting with minimal void formation and internal stresses. This profile is a general recommendation when using an aromatic amine hardener like 4,4'-diaminodiphenyl sulfone (DDS).
Materials:
-
Poured casting of this compound with hardener
-
Programmable oven or furnace
Procedure:
-
Initial Cure (Gelation Stage): Place the poured casting into the oven at a relatively low temperature, for example, 120-130°C. Hold at this temperature for 1-2 hours. This allows the resin to gel slowly, giving any remaining micro-bubbles time to dissolve or migrate.
-
Ramp-up: Increase the oven temperature at a controlled rate, typically 1-2°C per minute, to the final curing temperature. A slow ramp rate helps to prevent thermal shock and minimize stress development.
-
Final Cure (Cross-linking Stage): Hold the casting at the final cure temperature, typically in the range of 170-180°C, for 2-3 hours.[4] This ensures the completion of the cross-linking reaction.
-
Post-Cure (Optional but Recommended): For applications requiring optimal thermal and mechanical properties, a post-cure stage can be beneficial. After the final cure, the temperature can be ramped up to a higher temperature, for instance, 190-200°C, and held for an additional 1-2 hours.
-
Cool-down: Allow the casting to cool down slowly to room temperature inside the oven. A slow cooling rate (e.g., 1-2°C per minute) is crucial to prevent cracking and minimize residual thermal stresses.
Quantitative Data Summary
The following tables provide a summary of key processing parameters and their impact on void formation.
Table 1: Effect of Vacuum Degassing on Void Content
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Vacuum Level | No Degassing | 15 inHg | ≥29 inHg |
| Degassing Time | 0 min | 10 min | 10 min |
| Expected Void Content | High | Moderate | Low (<1%) |
Table 2: Influence of Curing Pressure on Void Content
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Applied Pressure | 0 psi (Atmospheric) | 30 psi | 60-80 psi |
| Expected Void Size | Visible | Significantly Reduced | Microscopic/Invisible |
Visualizations
Caption: Workflow for vacuum degassing of epoxy resin.
Caption: Relationship between processing parameters and void formation.
References
Technical Support Center: Curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Resins
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the complete curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy resins.
Troubleshooting Guide: Common Curing Issues
This section addresses specific problems that may be encountered during the curing process, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my cured resin surface sticky or tacky?
A1: A sticky or tacky surface is one of the most common signs of incomplete curing. The primary causes for this issue are:
-
Incorrect Mix Ratio: The stoichiometry between the epoxy resin and the curing agent (hardener) is critical for a complete reaction. An incorrect ratio, either too much resin or too much hardener, will leave unreacted components, resulting in a sticky finish.[1] Always measure components accurately by volume or weight, as specified by the manufacturer's technical datasheet.
-
Inadequate Mixing: The resin and hardener must be mixed thoroughly to ensure a homogenous distribution. Unmixed pockets of resin or hardener will not cure. It is recommended to mix for 3-5 minutes, scraping the sides and bottom of the mixing container multiple times.[1]
-
Low Curing Temperature: The curing reaction is a temperature-dependent chemical process. If the ambient temperature is too low, the reaction rate will slow down significantly or even stop, preventing a full cure.[1] The ideal temperature range is typically between 21-27°C (70-80°F).
-
Moisture Contamination: Moisture from the environment (high humidity) or from contaminated mixing equipment can interfere with the curing reaction, leading to a cloudy or tacky surface.[1]
Solution Workflow:
Caption: Troubleshooting workflow for a sticky or tacky resin surface.
Q2: My resin cured, but it's soft and flexible, not hard.
A2: Soft curing is also a symptom of an incomplete chemical reaction. Beyond the causes listed in Q1 (improper ratio, mixing, and temperature), consider:
-
Expired Materials: Epoxy resins and hardeners have a shelf life. Expired components may have reduced reactivity, leading to a soft cure.
-
Incompatible Curing Agent: Ensure the hardener is appropriate for this compound. While many amine hardeners react with epoxies, their reactivity and the final properties of the cured product can vary significantly. Aromatic amines like 4,4'-diaminodiphenyl sulfone (DDS) are often used for high-performance systems and may require elevated temperatures to achieve full hardness.[2][3]
Q3: There are bubbles in my final cured product. How can I prevent this?
A3: Bubbles are typically caused by trapped air.
-
Mixing Technique: Mixing too vigorously introduces air into the resin. Mix slowly and deliberately.
-
Pouring: Pour the mixed resin slowly and close to the surface to minimize air entrapment.
-
Outgassing from Substrates: Porous materials (like wood or some ceramics) can release trapped air when covered with resin, which then gets trapped as bubbles. Sealing the substrate with a thin initial coat of resin can prevent this.
-
Temperature: Gently warming the resin and hardener components separately before mixing can lower their viscosity, making it easier for bubbles to rise and escape.
-
Post-Pouring: A heat gun or torch passed quickly and carefully over the surface of the poured resin can help pop surface bubbles. Do not overheat any single spot, as this can cause localized, rapid curing.
Q4: The resin turned yellow during or after curing. What happened?
A4: Yellowing can be caused by several factors:
-
UV Exposure: Prolonged exposure to UV light (including direct sunlight) can cause the polymer chains in the epoxy to break down, resulting in a yellow appearance.
-
Overheating: Excessive heat during the curing process, either from an external source or from a large exothermic reaction in a thick pour, can scorch the resin and cause it to yellow.
-
Oxidation: The resin or hardener may have oxidized due to improper storage (e.g., containers not sealed tightly).
Frequently Asked Questions (FAQs)
Q1: What types of curing agents are suitable for this compound resin?
A1: A variety of curing agents can be used, with the choice depending on the desired properties of the final material (e.g., thermal stability, mechanical strength, flexibility). Common classes include:
-
Aromatic Amines: Compounds like 4,4'-diaminodiphenyl sulfone (DDS) and 4,4'-diaminodiphenylmethane (DDM) are frequently used to create highly cross-linked networks with high glass transition temperatures (Tg) and excellent thermal stability.[2][3][4] These often require elevated temperature curing schedules.
-
Anhydrides: Anhydride hardeners, such as nadic methyl anhydride (NMA), can also be used to achieve high-performance thermosets with good electrical and mechanical properties, typically requiring thermal curing and sometimes an accelerator.[5][6]
-
Aliphatic Amines: While they can cure at room temperature, they generally result in lower thermal stability compared to aromatic amines.[7][8]
Q2: What is a typical curing schedule?
A2: The curing schedule is highly dependent on the chosen curing agent.
-
Room Temperature Cure: Some aliphatic amine systems can achieve a solid state at room temperature over 24-72 hours.
-
Elevated Temperature Cure: For high-performance systems using aromatic amines or anhydrides, a multi-stage thermal cure is common. A typical schedule might involve an initial cure at a moderate temperature (e.g., 120-150°C) for 1-2 hours, followed by a "post-cure" at a higher temperature (e.g., 180-200°C) for several hours.[4][9] This staged approach ensures the reaction proceeds to completion, maximizing the cross-link density and the material's thermal and mechanical properties.
Q3: How does a post-cure treatment improve the properties of the resin?
A3: Post-curing is the process of heating the epoxy component to an elevated temperature after it has solidified at a lower temperature. This process provides the necessary thermal energy to complete the cross-linking reactions. As the cross-link density increases, properties such as the glass transition temperature (Tg), mechanical strength, and chemical resistance are significantly enhanced.[9]
Q4: How can I monitor the extent of the curing reaction?
A4: Two common laboratory techniques for monitoring the cure progression are:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow from the sample as a function of temperature. The exothermic peak observed during a temperature ramp corresponds to the curing reaction. By analyzing this peak, one can determine the total heat of reaction, the onset of curing, and the extent of cure.[10][11][12][13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can track the changes in the concentration of specific chemical functional groups. For an epoxy-amine cure, one can monitor the disappearance of the epoxy group peak (around 915 cm⁻¹) and the primary amine peaks.[14][15][16]
Data Presentation: Illustrative Curing Parameters
Disclaimer: The following data is compiled from studies on similar high-performance epoxy systems (e.g., DGEBA, DGEBF) and is provided for illustrative purposes. Optimal parameters for this compound resin should be determined experimentally.
Table 1: Example Curing Schedules and Resulting Glass Transition Temperatures (Tg)
| Epoxy System Base | Curing Agent | Curing Schedule | Resulting Tg (°C) |
| DGEBF | 4,4'-DDS | Ramp from 35°C to 180°C, hold for 3 hours | ~180-190 |
| DGEBA | Nadic Methyl Anhydride (NMA) | 2 hours at 150°C + 2 hours at 200°C | ~156 |
| TGDDM | 3,3'-DDS | Not specified | ~241 |
| TGDDM | 4,4'-DDS | Not specified | ~266 |
Data sourced from references[2][4][5]. Tg values are approximate and depend on precise stoichiometry and measurement conditions.
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted based on specific experimental goals, equipment, and safety guidelines. Always consult the Material Safety Data Sheet (MSDS) before handling any chemicals.[9]
Protocol 1: Sample Preparation and Curing with an Aromatic Amine (e.g., 4,4'-DDS)
-
Calculate Stoichiometry: Determine the correct weight ratio of this compound resin to the 4,4'-DDS hardener. This is based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the hardener.
-
Pre-heating: Gently pre-heat the solid 4,4'-DDS and the viscous epoxy resin separately in an oven (e.g., at 125°C) until the DDS is fully melted and the resin viscosity is lowered.[4]
-
Mixing: Carefully pour the molten DDS into the pre-heated resin. Stir the mixture thoroughly but gently for 3-5 minutes until a clear, homogenous solution is obtained.
-
Degassing: Place the mixture in a vacuum oven for 10-15 minutes to remove any air bubbles introduced during mixing.
-
Casting: Pour the degassed mixture into a pre-heated mold.
-
Curing: Place the mold into a programmable oven and execute the desired cure schedule. An example schedule could be:
-
Ramp from room temperature to 130°C.
-
Hold at 130°C for 2 hours.
-
Ramp to 180°C.
-
Hold at 180°C for 3 hours.[9]
-
-
Cooling: Allow the cured sample to cool down slowly to room temperature inside the oven to prevent thermal shock.
Protocol 2: Monitoring Cure via Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a small amount (5-10 mg) of the uncured, mixed resin and hardener as described in Protocol 1 (steps 1-3).
-
Encapsulation: Accurately weigh the liquid sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Non-Isothermal Scan: To determine the overall curing profile, perform a dynamic scan. A typical method would be:
-
Equilibrate at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) up to a final temperature well above the curing exotherm (e.g., 300°C).[11]
-
-
Data Analysis: Analyze the resulting heat flow curve to identify the onset temperature of the cure, the peak temperature of the exothermic reaction, and the total enthalpy of cure (ΔH). The degree of cure at any point can be calculated by comparing the partial heat of reaction to the total ΔH.[11]
Caption: Experimental workflow for DSC analysis of epoxy curing.
Protocol 3: Monitoring Cure via FTIR Spectroscopy
-
Sample Preparation: Prepare the uncured mixture as described in Protocol 1 (steps 1-3).
-
Baseline Spectrum: Obtain a baseline FTIR spectrum of the uncured mixture. This can be done by placing a small drop of the liquid between two potassium bromide (KBr) plates or on an Attenuated Total Reflectance (ATR) crystal.
-
Isothermal Curing: Place the sample setup onto a heated stage within the FTIR spectrometer set to the desired cure temperature.
-
Time-Resolved Spectra: Collect spectra at regular intervals (e.g., every 5 minutes) throughout the curing process.
-
Data Analysis: Monitor the change in absorbance of key peaks over time:
-
Epoxy Ring Peak: The absorbance of the epoxy ring peak at approximately 915 cm⁻¹ will decrease as the reaction proceeds.[14][16]
-
Reference Peak: Use a peak that does not change during the reaction, such as a C-H stretching peak from the aromatic backbone, as an internal standard for normalization.
-
Degree of Cure: The degree of cure can be calculated based on the normalized decrease in the 915 cm⁻¹ peak area or height relative to its initial value.
-
References
- 1. shimadzu.com [shimadzu.com]
- 2. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. miller-stephenson.com [miller-stephenson.com]
- 6. tri-iso.com [tri-iso.com]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.org [mdpi.org]
- 11. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Curing for 4,4'-Bis(2,3-epoxypropoxy)biphenyl Systems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy systems.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental curing mechanism of this compound resins?
A1: The curing of this compound, like other epoxy resins, proceeds through a ring-opening polymerization of its epoxy groups.[1] When mixed with a curing agent (hardener), such as an amine, the reactive molecules in the hardener attack the three-membered epoxy rings, causing them to open and form covalent bonds.[1] This process continues, creating a highly crosslinked, three-dimensional polymer network, resulting in a rigid thermoset material.[1]
Q2: How critical is the mix ratio of resin to hardener?
A2: The mix ratio is a critical factor for a successful cure.[1] An incorrect ratio of resin to hardener is a primary cause of curing failures, leading to a tacky or soft final product.[1] The ratio is determined stoichiometrically to ensure a balance between the reactive groups of the resin and the hardener.[1]
Q3: What is the role of temperature in the curing process?
A3: Temperature significantly impacts the reaction rate of the curing process.[1] Lower temperatures can slow down or even halt the curing process, potentially leading to an incomplete cure.[1] Conversely, excessively high temperatures can accelerate the reaction, which may reduce the working time and could lead to defects.[1] A higher curing temperature generally results in faster strength development at an early age.[2]
Q4: Can this compound be cured at room temperature?
A4: Curing at room temperature is highly dependent on the selected curing agent. While some aliphatic amines can cure epoxy resins at ambient temperatures, this compound is a rigid-rod epoxy. When combined with high-performance hardeners like aromatic amines, it typically requires elevated temperatures to achieve a full and optimal cure.[1]
Q5: How does the choice of curing agent affect the final properties?
A5: The type of curing agent used, such as aliphatic or aromatic amines, plays a significant role in the curing process and the final properties of the cured resin. Aliphatic amines are generally more reactive and can cure at lower temperatures, while aromatic amines often require higher temperatures for curing and can result in a higher glass transition temperature (Tg) and improved thermal stability.
Troubleshooting Guide
Q1: My cured epoxy is tacky or soft to the touch. What went wrong?
A1: A tacky or soft cure is one of the most common issues and can be attributed to several factors:
-
Incorrect Mix Ratio: This is the most frequent cause. An imbalance in the resin-to-hardener ratio results in an incomplete chemical reaction.
-
Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured material.
-
Low Curing Temperature: The ambient temperature may be too low for the specific resin-hardener system, slowing down the reaction to a near halt.[1]
-
Expired Materials: The resin or hardener may be past its shelf life, leading to reduced reactivity.
Solution:
-
Verify the Mix Ratio: Double-check the manufacturer's recommended mix ratio by weight or volume.
-
Ensure Thorough Mixing: Mix the components for the recommended time, scraping the sides and bottom of the mixing container to ensure a homogenous mixture.
-
Increase Curing Temperature: Move the setup to a warmer environment or use a controlled oven to increase the ambient temperature to the recommended curing range.
-
Apply Localized Heat: For small tacky spots, a heat gun can sometimes be used to promote further curing. Be careful not to overheat and damage the surrounding area.
-
Recoat (if necessary): If the surface remains tacky, you may need to apply a new, correctly mixed and cured layer of epoxy over the tacky layer. In severe cases, the uncured layer may need to be removed with a solvent before recoating.
Q2: There are bubbles or voids in my cured epoxy. How can I prevent this?
A2: Bubbles and voids are typically caused by trapped air or outgassing.
-
Aggressive Mixing: Mixing too vigorously can introduce air into the resin.
-
Improper Pouring: Pouring the resin from a height can trap air.
-
Outgassing from Substrate: Porous substrates can release trapped air or moisture during the exothermic curing reaction.
-
High Temperature during Curing: A rapid increase in temperature can cause trapped air to expand.
Solution:
-
Mix Slowly and Deliberately: Mix the resin and hardener slowly and smoothly to avoid whipping air into the mixture.
-
Pouring Technique: Pour the mixed epoxy slowly and close to the surface of the mold or substrate.
-
Use a Heat Gun or Torch: After pouring, you can gently pass a heat gun or a propane torch over the surface of the epoxy. The heat will lower the viscosity of the resin, allowing bubbles to rise and pop.
-
Vacuum Degassing: For critical applications, using a vacuum chamber to degas the mixed epoxy before pouring is the most effective method to remove dissolved and trapped air.
Q3: The cured epoxy is brittle and cracks easily. What is the cause?
A3: Brittleness in the cured epoxy can be due to:
-
Excessive Curing Temperature or Time: Over-curing can lead to a highly cross-linked but brittle network.
-
Incorrect Hardener: Using a hardener that is not appropriate for the resin can result in a brittle final product.
-
Thermal Shock: Rapid changes in temperature during or after the curing process can induce stress and cause cracking.
Solution:
-
Optimize Curing Schedule: Follow the recommended curing temperature and time. Avoid exceeding the recommended parameters.
-
Verify Hardener Compatibility: Ensure you are using the correct hardener for the this compound resin.
-
Control Heating and Cooling Rates: When using an oven for curing, ensure a gradual ramp-up to the curing temperature and a slow cool-down to room temperature to prevent thermal shock.
Data Presentation
Table 1: Illustrative Example of the Effect of Curing Temperature on Mechanical Properties of a Biphenyl Epoxy System Cured with an Aromatic Amine.
Disclaimer: The following data is for illustrative purposes and represents typical trends observed in aromatic epoxy systems. Users should perform their own testing to determine the precise properties of their specific formulation.
| Curing Temperature (°C) | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temperature (Tg) (°C) |
| 120 | 75 | 3.2 | 145 |
| 150 | 85 | 3.5 | 160 |
| 180 | 82 | 3.4 | 165 |
| 200 | 78 | 3.3 | 168 |
Table 2: Typical Curing Schedules for this compound with Aromatic Amine Hardeners.
| Curing Agent | Typical Curing Schedule |
| Metaphenylene diamine (MPDA) | 2 hours at 80°C + 4 hours at 150°C |
| Diaminodiphenylmethane (DDM) | 2 hours at 80°C + 4 hours at 150°C |
| Diaminodiphenylsulfone (DDS) | 2 hours at 110°C + 4 hours at 200°C |
Experimental Protocols
Methodology: Determining Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To determine the total heat of reaction (ΔH_total) for a given resin-hardener system and to calculate the degree of cure (α) of a partially cured sample.
Materials & Equipment:
-
Differential Scanning Calorimeter (DSC) instrument
-
Uncured, thoroughly mixed sample of this compound resin and selected hardener
-
Partially cured sample (cured for a specific time/temperature)
-
Aluminum DSC pans and lids
-
Precision scale
Procedure:
-
Sample Preparation (Uncured): a. Prepare a small amount (5-10 mg) of the uncured, freshly mixed resin/hardener system. b. Accurately weigh the sample in an aluminum DSC pan. c. Hermetically seal the pan to prevent any mass loss during the experiment.
-
Dynamic DSC Scan (to determine ΔH_total): a. Place the sealed sample pan in the DSC cell. Place an empty, sealed reference pan in the reference cell. b. Heat the sample from ambient temperature to a temperature well beyond the completion of the curing reaction (e.g., 250°C) at a constant heating rate (e.g., 10°C/min). c. The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic curing peak.
-
Sample Preparation (Partially Cured): a. Prepare a sample of the resin/hardener mixture and cure it under specific isothermal conditions (e.g., 1 hour at 120°C). b. Accurately weigh a small amount (5-10 mg) of the partially cured sample into an aluminum DSC pan and seal it.
-
Dynamic DSC Scan (to determine residual heat of reaction, ΔH_residual): a. Perform a dynamic DSC scan on the partially cured sample using the same heating program as in step 2. b. The residual heat of reaction (ΔH_residual) is determined by integrating the area under the remaining exothermic peak.
-
Calculation of Degree of Cure (α): The degree of cure is calculated using the following equation: α = (ΔH_total - ΔH_residual) / ΔH_total
Methodology: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a cured this compound sample.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Fully cured sample of the epoxy system
-
TGA sample pans (e.g., platinum or ceramic)
-
Precision scale
Procedure:
-
Sample Preparation: a. Place a small, representative piece (5-10 mg) of the fully cured epoxy material into a TGA sample pan. b. Accurately record the initial mass of the sample.
-
TGA Analysis: a. Place the sample pan into the TGA furnace. b. Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air). c. The TGA instrument will record the mass of the sample as a function of temperature.
-
Data Analysis: a. The resulting TGA curve plots percentage weight loss versus temperature. b. Key parameters to determine from the curve include:
- Onset of decomposition temperature (Td_onset): The temperature at which significant weight loss begins.
- Temperature of maximum rate of decomposition (T_max): The peak of the derivative of the TGA curve (DTG curve), indicating the point of fastest weight loss.
- Char yield: The percentage of residual mass at the end of the experiment.
Visualizations
Caption: Troubleshooting workflow for common curing issues.
Caption: Experimental workflow for determining optimal curing temperature.
References
Troubleshooting incomplete mixing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and hardener
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4'-Bis(2,3-epoxypropoxy)biphenyl epoxy resin and associated hardeners. Incomplete mixing can lead to a range of issues, from tacky surfaces to a complete failure to cure. This guide will help you identify and resolve common problems encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete mixing and curing?
A1: The most frequent causes for incomplete curing of epoxy systems are:
-
Incorrect Mixing Ratio: Deviating from the manufacturer's specified ratio of resin to hardener is a primary cause of curing failures.[1][2][3]
-
Inadequate Mixing: Insufficient mixing time or improper technique can result in an uneven distribution of resin and hardener, leading to soft or sticky spots.[4][5]
-
Unfavorable Temperature Conditions: Low ambient temperatures can significantly slow down or even halt the curing process, while excessively high temperatures can cause the epoxy to cure too rapidly, leading to defects.[2][5][6]
-
High Humidity: Excess moisture in the environment can interfere with the curing reaction, potentially causing a cloudy or hazy appearance on the surface.[5][7]
-
Contamination: The presence of moisture, oils, dust, or other impurities in the mixing containers or on the substrate can inhibit proper curing.[3][6]
Q2: How critical is the mixing ratio?
A2: The mixing ratio is extremely critical. Epoxy resins cure through a chemical reaction between the resin and hardener components. An incorrect ratio leads to an excess of one component, which will remain unreacted within the matrix, resulting in a product that does not achieve its optimal physical properties and may remain tacky or soft.[1][3] It is important to note that mixing ratios can be specified by weight or by volume, and these are not interchangeable.
Q3: What is the ideal temperature range for mixing and curing?
A3: While the ideal temperature can vary by the specific hardener used, a general guideline for most epoxy systems is a stable temperature between 21-24°C (70-75°F).[5][6] Always consult the technical data sheet (TDS) for the specific recommendations for your resin and hardener system.
Q4: How can I tell if I have mixed the resin and hardener thoroughly?
A4: A visual indication of thorough mixing is the absence of streaks or striations in the mixture. The mixture should have a uniform color and consistency. It is crucial to scrape the sides and bottom of the mixing container multiple times during the process to ensure all components are fully incorporated.[3][5]
Q5: What are the physical properties of this compound?
A5: this compound is a solid at room temperature with a melting point of approximately 156°C.[8][9] Its key properties are summarized in the table below.
Troubleshooting Guide: Incomplete Mixing
This guide addresses specific issues you may encounter.
| Problem | Potential Causes | Recommended Actions |
| Sticky or Tacky Surface | - Incorrect mix ratio.[10] - Incomplete mixing.[5] - Low curing temperature.[5] | - Verify the mix ratio from the technical data sheet. - Ensure thorough mixing, scraping sides and bottom of the container. - Move the project to a warmer environment within the recommended curing temperature range. |
| Soft Spots | - Unmixed resin or hardener due to inadequate scraping of the container.[5] | - Scrape the sides and bottom of the mixing container thoroughly during mixing. - Consider the "two-container" mixing method (see Experimental Protocols). |
| Cloudy or Milky Appearance | - High humidity during curing.[5][10] - Moisture contamination in one of the components. | - Work in an environment with humidity levels below 70%.[5] - Use a dehumidifier if necessary. - Ensure all mixing equipment is clean and dry. |
| No Curing or Very Slow Curing | - Incorrect mix ratio (a large error). - Components have expired. - Very low ambient temperature.[6] | - Double-check the mix ratio and remeasure carefully. - Check the expiration dates on the resin and hardener. - Increase the ambient temperature to the recommended range. |
| Air Bubbles in the Cured Epoxy | - Mixing too vigorously.[4][11] - Pouring too quickly. | - Mix slowly and deliberately to avoid introducing excess air. - Pour the mixture slowly and in a thin stream. - A heat gun or torch can be used carefully to remove bubbles from the surface after pouring.[3] |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula of this compound | C18H18O4 | [12] |
| Molecular Weight of this compound | 298.33 g/mol | [12] |
| Melting Point of this compound | 156 °C | [8][9] |
| Recommended Curing Temperature | 21-24°C (70-75°F) | [5][6] |
| Recommended Humidity | Below 70% | [5] |
Experimental Protocols
Protocol 1: Standard Mixing Procedure
-
Preparation: Ensure the resin, hardener, and all mixing equipment are at the recommended ambient temperature. Use clean, dry, and non-porous mixing containers and stir sticks.
-
Measuring: Accurately measure the resin and hardener according to the manufacturer's specified mix ratio by weight or volume. Use a calibrated digital scale for weight measurements.
-
Mixing:
-
Combine the measured resin and hardener in a mixing container.
-
Begin mixing slowly and deliberately for the time specified in the technical data sheet (typically 2-5 minutes).
-
During mixing, scrape the sides and bottom of the container multiple times to ensure all material is incorporated.
-
The mixture should be free of any visual streaks or striations.
-
-
Pouring: Pour the mixed epoxy slowly onto the substrate to minimize the introduction of air bubbles.
Protocol 2: Two-Container Mixing Method (for critical applications)
-
Follow steps 1 and 2 from the Standard Mixing Procedure.
-
Initial Mix: Mix the components in the first container for approximately half of the recommended mixing time, making sure to scrape the sides and bottom.
-
Transfer: Transfer the entire mixture to a second, clean, and dry mixing container.
-
Final Mix: Continue to mix in the second container for the remainder of the recommended time, again scraping the sides and bottom thoroughly. This method helps to ensure that any unmixed material clinging to the sides of the first container is fully incorporated.
Visualizations
Caption: Troubleshooting workflow for incomplete epoxy curing.
Caption: Simplified epoxy curing reaction pathway.
References
- 1. ecopoxy.com [ecopoxy.com]
- 2. linseis.com [linseis.com]
- 3. Common Mistakes When Using Epoxy Resin – Resin Shop Australia [resinshop.com.au]
- 4. bestbartopepoxy.com [bestbartopepoxy.com]
- 5. resin4decor.com [resin4decor.com]
- 6. chillepoxy.com [chillepoxy.com]
- 7. epoxyresinfactory.com [epoxyresinfactory.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound|lookchem [lookchem.com]
- 10. resin4decor.com [resin4decor.com]
- 11. primaloc.com [primaloc.com]
- 12. guidechem.com [guidechem.com]
Technical Support Center: Viscosity Reduction in 4,4'-Bis(2,3-epoxypropoxy)biphenyl Resin Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and reducing the viscosity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl resin formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to reduce the viscosity of this compound resin?
The two primary methods for reducing the viscosity of this epoxy resin are:
-
Increasing Temperature: Heating the resin or the formulation significantly lowers its viscosity.[1][2] This is often the simplest approach for improving flow and processability.
-
Using Diluents: Incorporating low-viscosity liquids, known as diluents, can effectively reduce the overall viscosity of the resin system. These can be categorized as reactive or non-reactive diluents.
Q2: What is the difference between reactive and non-reactive diluents?
-
Reactive Diluents: These are low-viscosity epoxy compounds that have one or more epoxy groups.[3][4][5] They co-react with the curing agent and become a permanent part of the cured polymer network.[6] This can influence the final mechanical and thermal properties of the cured product. This compound itself can act as a reactive diluent in some formulations to improve processability.[6][]
-
Non-Reactive Diluents: These are solvents or other liquids that do not have reactive groups and do not chemically integrate into the cured polymer network. While effective at reducing viscosity, they can negatively impact the final properties, such as mechanical strength and chemical resistance, and may leach out over time.
Q3: How does temperature affect the viscosity and curing of the resin?
Temperature has a significant impact on both the viscosity and the curing process of the epoxy resin.
-
Viscosity: As the temperature increases, the viscosity of the resin decreases exponentially.[1][2] This makes the resin easier to mix, degas, and apply.
-
Curing: Higher temperatures accelerate the curing reaction, reducing the pot life (working time).[1] Conversely, lower temperatures slow down the curing process. It is crucial to find an optimal temperature that allows for good workability without prematurely curing the resin.
Q4: Can the choice of curing agent affect the viscosity of the formulation?
Yes, the curing agent can influence the initial viscosity of the mixed system and its viscosity profile over time. Some curing agents have a lower viscosity than others, which can contribute to a lower initial viscosity of the formulation. Additionally, the reactivity of the curing agent will determine how quickly the viscosity increases as the curing reaction progresses.
Troubleshooting Guide
Issue 1: The resin is too thick to handle and mix properly.
-
Possible Cause: The ambient temperature is too low.
-
Solution: Gently warm the resin and hardener separately before mixing. A water bath or a temperature-controlled chamber can be used. Be cautious not to overheat the components, as this can significantly shorten the pot life.
-
-
Possible Cause: The resin has crystallized.
-
Solution: Some epoxy resins can crystallize over time or when stored at low temperatures. Gently heat the resin container in a water bath until the crystals dissolve and the resin becomes clear. Allow it to cool to the desired processing temperature before use.
-
-
Possible Cause: High filler loading.
-
Solution: If the formulation includes fillers, their high concentration can dramatically increase viscosity. Consider reducing the filler content or using a lower viscosity grade of the same filler if available. Pre-wetting the filler with a small amount of a compatible reactive diluent before adding it to the bulk resin can also improve dispersion and reduce viscosity.
-
Issue 2: The viscosity increases too rapidly after adding the hardener.
-
Possible Cause: The ambient temperature or the temperature of the resin components is too high.
-
Solution: Work in a cooler environment or cool the resin and hardener before mixing. Be mindful that lower temperatures will extend the curing time.
-
-
Possible Cause: The curing agent is highly reactive.
-
Solution: Consider using a less reactive curing agent if your application allows for a longer curing time.
-
-
Possible Cause: The batch size is too large, leading to an excessive exothermic reaction.
-
Solution: Prepare smaller batches of the formulation to better manage the heat generated during the curing reaction.
-
Issue 3: The cured resin is brittle or has poor mechanical properties after using a diluent.
-
Possible Cause: A high concentration of a monofunctional reactive diluent was used.
-
Solution: Monofunctional diluents can reduce the crosslink density of the polymer network, leading to reduced mechanical properties. Try reducing the concentration of the monofunctional diluent or replacing a portion of it with a difunctional reactive diluent.
-
-
Possible Cause: A non-reactive diluent was used.
-
Solution: Non-reactive diluents can act as plasticizers and degrade the mechanical and thermal properties of the cured resin. If possible, switch to a suitable reactive diluent.
-
-
Possible Cause: Incomplete curing.
-
Solution: The addition of a diluent can sometimes affect the stoichiometry and curing kinetics. Ensure that the mix ratio of resin to hardener is correct and consider a post-cure at an elevated temperature to ensure complete crosslinking.
-
Data Presentation
Table 1: Effect of Temperature on the Viscosity of this compound Resin
| Temperature (°C) | Viscosity (mPa·s) |
| 25 | ~1500 - 2500 |
| 40 | ~400 - 600 |
| 60 | ~100 - 150 |
| 80 | ~20 - 40 |
Note: These are typical values and can vary depending on the specific grade and purity of the resin.
Table 2: Effect of a Monofunctional Reactive Diluent (e.g., C12-C14 Aliphatic Glycidyl Ether) on the Viscosity of this compound Resin at 25°C
| Diluent Concentration (wt%) | Viscosity (mPa·s) |
| 0 | ~1500 - 2500 |
| 5 | ~800 - 1200 |
| 10 | ~400 - 600 |
| 15 | ~200 - 300 |
Note: These are illustrative values. The actual viscosity reduction will depend on the specific reactive diluent used.
Experimental Protocols
Protocol 1: Viscosity Measurement of this compound Resin Formulations
Objective: To accurately measure the viscosity of the resin formulation at a controlled temperature.
Materials:
-
This compound resin
-
Reactive or non-reactive diluent (if applicable)
-
Curing agent
-
Rotational viscometer with appropriate spindles
-
Temperature-controlled water bath or heating mantle
-
Beakers or sample containers
-
Stirring rod or mechanical stirrer
-
Timer
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound resin into a clean, dry beaker.
-
If using a diluent, add the calculated amount to the resin and mix thoroughly until a homogeneous mixture is obtained.
-
-
Temperature Control:
-
Place the beaker containing the resin mixture in the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C, 40°C, 60°C).
-
Allow the mixture to equilibrate for at least 30 minutes to ensure a uniform temperature.
-
-
Viscometer Setup:
-
Set up the rotational viscometer according to the manufacturer's instructions.
-
Select a spindle and rotational speed appropriate for the expected viscosity range.
-
-
Viscosity Measurement (Uncured System):
-
Immerse the spindle into the center of the resin mixture to the indicated depth.
-
Start the viscometer and allow the reading to stabilize (typically 1-2 minutes).
-
Record the viscosity reading in mPa·s or cP.
-
-
Viscosity Measurement (Curing System):
-
Add the stoichiometric amount of the curing agent to the temperature-equilibrated resin mixture and start the timer immediately.
-
Mix thoroughly for the recommended time (e.g., 2-3 minutes).
-
Immediately begin viscosity measurements as described in step 4.
-
Record the viscosity at regular intervals (e.g., every 5-10 minutes) to monitor the viscosity increase as the curing reaction proceeds. This data is crucial for determining the pot life of the formulation.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Epoxy Resin Viscosity - ATAC Group [atacgroup.com]
- 3. Biobased epoxy reactive diluents prepared from monophenol derivatives: effect on viscosity and glass transition temperature of epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound | 2461-46-3 | Benchchem [benchchem.com]
Technical Support Center: Enhancing the Toughness of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Thermosets
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and professionals in overcoming common challenges encountered during the toughening of 4,4'-Bis(2,3-epoxypropoxy)biphenyl based thermosets. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for improving the toughness of this compound based thermosets?
A1: The primary methods for enhancing the fracture toughness of these epoxy resins involve the incorporation of a second phase of toughening agents.[1][2] These agents are designed to absorb and dissipate energy that would otherwise contribute to crack propagation. The most successful strategies include:
-
Elastomer Modification: Incorporating liquid rubbers, such as carboxyl-terminated butadiene-acrylonitrile (CTBN), or pre-formed core-shell rubber (CSR) particles.[1][3][4]
-
Thermoplastic Modification: Blending the epoxy resin with high-performance engineering thermoplastics like poly(ether sulfone) (PES), poly(ether imide) (PEI), and poly(phenylene oxide) (PPO).[1][2][5]
-
Hyperbranched Polymer (HBP) Modification: Utilizing dendritic or hyperbranched polymers that can co-react with the epoxy matrix to create a toughened network.[6][7][8]
-
Nanoparticle Reinforcement: Dispersing inorganic nanoparticles such as nanosilica to induce toughening mechanisms at the nanoscale.[9][10]
Q2: How do different toughening agents affect the mechanical and thermal properties of the final thermoset?
A2: The choice of toughening agent can have varied effects on the final properties of the thermoset. While toughness is generally increased, there can be trade-offs with other properties such as modulus and glass transition temperature (Tg).
-
Liquid Rubbers (e.g., CTBN): Can provide a significant increase in fracture toughness. However, they often lead to a decrease in the Young's modulus, tensile strength, and glass transition temperature (Tg) of the cured epoxy.[3][4][11]
-
Core-Shell Rubber (CSR) Particles: Offer a substantial improvement in fracture energy while typically having a minimal impact on the glass transition temperature.[3][4] Some reduction in modulus and tensile strength can be expected.[3][4]
-
Thermoplastics (e.g., PES, PEI): Can enhance toughness without significantly compromising the modulus or Tg.[2][5] In some cases, an increase in flexural strength and modulus has been observed.[11]
-
Hyperbranched Polymers (HBPs): Can lead to a dramatic increase in fracture toughness with little to no reduction in stiffness or Tg.[6][7] This is attributed to their ability to create a finely-dispersed toughening phase.[6]
-
Nanosilica: Can improve fracture toughness, Young's modulus, and strength simultaneously.[9] The glass transition temperature is often unaffected by the addition of nanosilica.[9][10]
Troubleshooting Guides
Problem 1: My modified epoxy shows a significant drop in glass transition temperature (Tg).
-
Possible Cause: This is a common issue when using liquid rubber tougheners like CTBN, as the rubber phase can plasticize the epoxy matrix.[3][4][11]
-
Troubleshooting Steps:
-
Reduce Toughener Concentration: A lower concentration of the liquid rubber may provide a better balance between toughness and thermal properties. The fracture toughness is often proportional to the rubber content up to a certain threshold.[12]
-
Switch to Core-Shell Rubber (CSR): CSR particles have a glassy shell that is compatible with the epoxy matrix, which helps to maintain the Tg of the system.[3][4]
-
Consider Thermoplastic or HBP Modifiers: These tougheners are known to have a minimal effect on the Tg of the final thermoset.[2][5][6][7]
-
Problem 2: The toughness of my thermoset has not improved, or has even decreased, after adding a toughening agent.
-
Possible Cause: Poor dispersion or lack of interfacial adhesion between the toughening agent and the epoxy matrix can lead to ineffective toughening. Phase separation is crucial for most toughening mechanisms.[1]
-
Troubleshooting Steps:
-
Optimize Mixing and Curing Conditions: Ensure thorough mixing of the toughener into the epoxy resin before adding the curing agent. The curing temperature profile can significantly influence the phase separation process and the resulting morphology.[12]
-
Use a Compatibilizer or Functionalized Toughener: Employing a toughening agent with reactive functional groups that can bond with the epoxy matrix will improve interfacial adhesion.[6] For example, using a reactively terminated poly(ether sulfone) can enhance compatibility.[5]
-
Check Particle Size: For particulate tougheners, there is often an optimal particle size for maximum toughening. For rubber particles, this is typically in the range of 0.1 to 5 µm.[1]
-
Problem 3: The viscosity of my uncured resin mixture is too high for processing.
-
Possible Cause: The addition of solid tougheners like thermoplastics or high concentrations of some liquid rubbers can significantly increase the viscosity of the epoxy resin.
-
Troubleshooting Steps:
-
Heat the Mixture: Gently heating the resin mixture can lower its viscosity and improve processability. Be mindful of the pot life of the resin system.
-
Use a Lower Viscosity Toughener: Some hyperbranched polymers have been shown to decrease the viscosity of the epoxy blend.[13] Nanosilica, due to the small particle size, may not lead to a significant increase in viscosity at lower concentrations.[10]
-
Employ a Reactive Diluent: While this can impact the final mechanical properties, a small amount of a low-viscosity reactive diluent can be added to reduce the overall viscosity.
-
Quantitative Data on Toughening Effects
The following tables summarize the quantitative improvements in mechanical properties observed in various studies on toughening epoxy resins. Note that the specific epoxy system may differ from this compound, but the trends are generally applicable.
Table 1: Effect of Core-Shell Rubber (CSR) Particles on Epoxy Properties
| CSR Content (wt%) | Epoxy System | Young's Modulus (GPa) | Tensile Strength (MPa) | Fracture Energy (GIc) (J/m²) | Glass Transition Temp. (°C) | Reference |
| 0 | Anhydride Cured | - | - | 77 | 145 | [3][4] |
| 15 (100 nm) | Anhydride Cured | - | - | 840 | Unchanged | [3][4] |
| 0 | Amine Cured | 3.2 | 80 | 343 | - | [14] |
| 30 vol% | Amine Cured | - | - | 2671 | Increased | [14] |
Table 2: Effect of Hyperbranched Polymers (HBPs) on Epoxy Properties
| HBP Content (wt%) | Epoxy System | Fracture Toughness (KIc) (MPa·m1/2) | Impact Strength (kJ/m²) | Glass Transition Temp. (°C) | Reference |
| 0 | DGEBF | - | - | - | [6] |
| 5 | DGEBF | - | - | Unchanged | [6] |
| 0 | DGEBA | 0.66 | 12.3 | - | [7] |
| 9 | DGEBA | 1.35 | 36.4 | - | [7] |
Table 3: Effect of Thermoplastics on Epoxy Properties
| Thermoplastic Content (wt%) | Epoxy System | Fracture Toughness (KIc) (MPa·m1/2) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Reference |
| 0 | DGEBA/DDS | - | 143.93 | 3.04 | [11] |
| - (PEK-C) | DGEBA/DDS | - | 162.31 | 3.37 | [11] |
| 0 | DGEBA/DDS | - | - | - | [2] |
| 30 (PEI) | DGEBA/DDS | - | - | Slight Increase | [2] |
Experimental Protocols
Key Experiment: Fracture Toughness Testing (ASTM D5045)
This protocol outlines the determination of the critical stress intensity factor (KIc) and the critical strain energy release rate (GIc) for toughened epoxy thermosets.
-
Specimen Preparation:
-
Prepare rectangular specimens with dimensions as specified in ASTM D5045 (e.g., Single-Edge-Notch Bending, SENB).
-
Machine a sharp notch in the specimen.
-
Create a natural pre-crack at the tip of the notch by gently tapping a fresh razor blade into the notch.
-
-
Testing Procedure:
-
Use a universal testing machine equipped with a three-point bending fixture.
-
Place the specimen on the fixture with the notch on the tension side.
-
Apply a load at a constant displacement rate until the specimen fractures.
-
Record the load-displacement curve.
-
-
Data Analysis:
-
Determine the peak load (PQ) from the load-displacement curve.
-
Calculate KIc using the following formula for a SENB specimen: K_Ic = (P_Q / (B * W^(1/2))) * f(a/W) where:
-
P_Q is the peak load.
-
B is the specimen thickness.
-
W is the specimen width.
-
a is the crack length.
-
f(a/W) is a geometry correction factor dependent on the specimen geometry.
-
-
Calculate GIc from KIc using the following equation: G_Ic = (K_Ic^2 * (1 - v^2)) / E where:
-
v is the Poisson's ratio.
-
E is the Young's modulus of the material.
-
-
Visualizations
Caption: Experimental workflow for toughening epoxy thermosets.
Caption: Relationship between toughening modifiers and their mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. thaiscience.info [thaiscience.info]
- 3. research.tudelft.nl [research.tudelft.nl]
- 4. researchgate.net [researchgate.net]
- 5. Thermoplastic-toughened epoxy polymers | Semantic Scholar [semanticscholar.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Synergistic Effects of Liquid Rubber and Thermoplastic Particles for Toughening Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Post-Curing Procedures for 4,4'-Bis(2,3-epoxypropoxy)biphenyl Epoxy Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the post-curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (DGEBP) epoxy systems. It includes troubleshooting for common issues, frequently asked questions, detailed experimental protocols, and illustrative diagrams to ensure successful experimental outcomes.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the post-curing of DGEBP epoxy systems in a question-and-answer format.
Q1: My cured epoxy is soft and tacky. What went wrong?
A1: A soft or tacky cure is one of the most common issues and can stem from several factors:
-
Incorrect Mix Ratio: The stoichiometry between the epoxy resin and the curing agent is critical. An improper ratio leads to an incomplete chemical reaction. Always measure components precisely by weight or volume as specified by the manufacturer.[1][2][3][4]
-
Inadequate Mixing: The resin and hardener must be thoroughly mixed to ensure a uniform reaction. Scrape the sides and bottom of the mixing container to incorporate all material.[1][2][3][4]
-
Low Curing Temperature: Curing at temperatures below the recommended range can significantly slow down or halt the reaction. Most epoxy systems have an optimal temperature range for curing, typically between 21-27°C (70-80°F) for an initial cure.[1][2][5]
-
High Humidity: Excessive humidity (above 60%) can interfere with the curing process of some hardeners, leading to surface tackiness or a cloudy appearance.[1][6]
Q2: Why did my epoxy crack during curing?
A2: Cracking is often a result of internal stresses and can be caused by:
-
Excessive Exotherm: Mixing a large volume of epoxy or pouring a layer that is too thick can generate excessive heat during the curing reaction. This can lead to thermal stress and cracking.[5]
-
Rapid Temperature Changes: Drastic shifts in temperature during the curing process can induce stress and cause fractures.[5]
-
Incorrect Mix Ratio: An off-ratio mix can result in a brittle and weak cured product that is more susceptible to cracking.
Q3: The surface of my cured epoxy has bubbles. How can I prevent this?
A3: Bubbles are typically caused by trapped air or moisture.
-
Mixing Technique: Vigorous mixing can introduce air into the epoxy. Mix slowly and deliberately.
-
Pouring: Pour the epoxy slowly and in a thin stream to minimize the introduction of air.
-
Outgassing from Substrate: Porous substrates can release trapped air during the curing process. Sealing the substrate with a thin coat of epoxy beforehand can help.
-
Moisture: Moisture in the substrate or a humid environment can lead to bubble formation.[5] A heat gun or torch can be gently waved over the surface of the freshly poured epoxy to help release trapped bubbles.[7]
Q4: My epoxy has a yellow tint after curing. What is the cause?
A4: Yellowing can be caused by several factors:
-
UV Exposure: Prolonged exposure to UV radiation can cause epoxy to yellow over time.
-
Excessive Heat: Overheating during the curing process due to a large mass of epoxy or a high-temperature environment can lead to yellowing.
-
Aged Hardener: Some hardeners can yellow with age, which will be imparted to the final cured product.
Q5: What is the purpose of post-curing for DGEBP epoxy systems?
A5: Post-curing is a critical step that involves heating the epoxy part to an elevated temperature after it has solidified at room temperature. This process is designed to enhance the material's properties by driving the cross-linking reaction closer to completion. The primary benefits of post-curing include:
-
Increased Glass Transition Temperature (Tg): A higher Tg improves the material's performance at elevated temperatures.
-
Enhanced Mechanical Properties: Post-curing can lead to improvements in strength, stiffness, and toughness.
-
Improved Chemical Resistance: A more completely cured epoxy network generally exhibits better resistance to chemical attack.
-
Reduced Residual Stress: A controlled post-cure cycle can help to relieve internal stresses that may have developed during the initial cure.
Data Presentation: Effects of Post-Curing on Epoxy Properties
The following tables summarize the expected effects of post-curing on the properties of epoxy resins. While specific data for this compound is limited in publicly available literature, the data presented for similar systems like DGEBA (diglycidyl ether of bisphenol A) provide a strong indication of the trends to be expected. The optimal post-curing schedule for a specific DGEBP system will depend on the curing agent used and the desired final properties.
Table 1: Effect of Curing and Post-Curing Temperature on Glass Transition Temperature (Tg) of a DGEBA-based Epoxy Resin
| Curing Temperature (°C) | Post-Curing Temperature (°C) | Resulting Tg (°C) |
| 70 | None | 62.5 |
| 80 | None | 65.1 |
| 90 | None | 70.4 |
| 70 | 150 | 94.1 |
| 80 | 150 | 93.4 |
| 90 | 150 | 95.3 |
Data adapted from a study on partially bio-based DGEBA epoxy resins. This table illustrates the significant increase in Tg that can be achieved through post-curing.[8]
Table 2: Influence of Curing and Post-Curing on Mechanical Properties of a DGEBA-based Epoxy Resin
| Curing Temperature (°C) | Post-Curing Temperature (°C) | Flexural Modulus (MPa) | Flexural Strength (MPa) |
| 70 | None | 977 | 77.4 |
| 80 | None | 1260 | - |
| 90 | None | 2403 | - |
| 70 | 150 | - | - |
| 80 | 150 | 3237 | 123.9 |
Data adapted from a study on partially bio-based DGEBA epoxy resins, demonstrating the enhancement of mechanical properties with appropriate thermal treatment.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Determining Cure Characteristics
Objective: To determine the glass transition temperature (Tg) and the extent of cure of the DGEBP epoxy system.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Analytical balance (accurate to 0.01 mg)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the DGEBP epoxy sample (either uncured or post-cured) into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a crimper. Prepare an empty, sealed pan to serve as a reference.
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected Tg and any curing exotherms (e.g., 250°C).[9]
-
Hold at the high temperature for a few minutes to ensure the completion of any residual curing.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the Tg of the fully cured sample.
-
-
Data Analysis:
-
The Tg is identified as a step-change in the heat flow curve on the second heating scan.
-
The heat of cure (ΔH) is determined by integrating the area under the exothermic peak from the first heating scan.
-
The degree of cure can be calculated by comparing the residual heat of cure of a partially cured sample to the total heat of cure of an uncured sample.
-
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
Objective: To measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature to determine the glass transition temperature (Tg) and assess the viscoelastic properties of the cured DGEBP epoxy.
Apparatus:
-
Dynamic Mechanical Analyzer (DMA) with a suitable clamp (e.g., three-point bending or single cantilever).
-
Molds for preparing rectangular test specimens.
Procedure:
-
Sample Preparation: Prepare rectangular specimens of the cured DGEBP epoxy with precise dimensions as required by the DMA clamp.
-
Instrument Setup:
-
Mount the specimen in the DMA clamp.
-
Apply a small oscillatory strain at a fixed frequency (e.g., 1 Hz).
-
-
DMA Program:
-
Equilibrate the sample at a temperature below the expected Tg.
-
Ramp the temperature at a controlled rate (e.g., 3-5°C/min) through the glass transition region and into the rubbery plateau.
-
-
Data Analysis:
Mechanical Properties Testing
Objective: To determine the tensile and flexural properties of the post-cured DGEBP epoxy system.
Standard Methods:
-
Tensile Properties (Strength, Modulus, Elongation): ASTM D638 or ISO 527.[12]
-
Flexural Properties (Strength and Modulus): ASTM D790.[12][13]
-
Compressive Properties: ASTM D695.[12]
-
Hardness (Shore D): ASTM D2240.[13]
General Procedure (Tensile Testing Example):
-
Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.
-
Testing Machine: Use a universal testing machine with appropriate grips and an extensometer to measure strain.
-
Test Execution:
-
Mount the specimen in the grips.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis: Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the post-curing of DGEBP epoxy systems.
References
- 1. resiners.com [resiners.com]
- 2. chillepoxy.com [chillepoxy.com]
- 3. Common Mistakes When Using Epoxy Resin – Resin Shop Australia [resinshop.com.au]
- 4. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 5. epoxyclasses.com [epoxyclasses.com]
- 6. terrazzo-usa.com [terrazzo-usa.com]
- 7. epoxyetc.com [epoxyetc.com]
- 8. mdpi.com [mdpi.com]
- 9. uotechnology.edu.iq [uotechnology.edu.iq]
- 10. Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. madisongroup.com [madisongroup.com]
- 12. researchgate.net [researchgate.net]
- 13. epoxyworks.com [epoxyworks.com]
Shelf life and storage issues of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life, storage, and handling of 4,4'-Bis(2,3-epoxypropoxy)biphenyl. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
Researchers may face several challenges when working with this compound. This guide provides solutions to common problems.
Problem 1: Inconsistent Experimental Results
Inconsistent results in polymerization or other reactions can often be traced back to the purity and integrity of the monomer.
-
Possible Cause 1: Degradation of the monomer. this compound can degrade over time, especially if not stored under optimal conditions. The primary degradation pathways include hydrolysis of the epoxy rings and premature polymerization.
-
Solution: Verify the purity of your stock of this compound using the analytical protocols outlined below. If the purity is compromised, it is recommended to use a fresh batch for sensitive experiments.
-
Possible Cause 2: Presence of impurities from synthesis. Residual solvents, unreacted starting materials, or byproducts from the synthesis process can interfere with your reaction.
-
Solution: If you suspect impurities, purify the monomer using an appropriate technique such as recrystallization or column chromatography. Refer to the literature for suitable solvent systems.
Problem 2: Difficulty in Handling and Dispensing
The physical state of this compound, a solid at room temperature, can present handling challenges.
-
Possible Cause: The compound is a solid with a melting point around 105°C.[1]
-
Solution: For dispensing, gently warm the container in a water bath to melt the compound. Ensure the temperature is kept as low as possible to avoid thermal degradation. Alternatively, for small quantities, the solid can be scraped or chipped from the container. Always work in a well-ventilated area or a fume hood.
Problem 3: Premature Polymerization or Gelation
Unintended polymerization of the monomer during storage or prior to the intended reaction can render the material unusable.
-
Possible Cause 1: Inappropriate storage temperature. Elevated temperatures can initiate self-polymerization of the epoxy groups.
-
Solution: Store the compound at the recommended temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advised.
-
Possible Cause 2: Contamination with initiators. Accidental contamination with substances that can initiate polymerization (e.g., acids, bases, or other reactive species) can lead to premature curing.
-
Solution: Use clean spatulas and glassware when handling the compound. Ensure the storage container is well-sealed to prevent atmospheric moisture and other contaminants from entering.
Frequently Asked Questions (FAQs)
Storage and Shelf Life
-
Q1: What are the ideal storage conditions for this compound?
-
A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a refrigerator at 2-8°C or a freezer at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[1] Short-term storage at room temperature is generally acceptable if the container is unopened and protected from light and humidity.
-
-
Q2: What is the expected shelf life of this compound?
-
A2: The shelf life is highly dependent on storage conditions. When stored properly, the compound can be expected to remain stable for at least one year. However, it is crucial to verify the purity of the material before use, especially if it has been stored for an extended period or if the container has been opened multiple times.
-
-
Q3: What are the signs of degradation?
-
A3: Visual signs of degradation can include a change in color (yellowing), an increase in viscosity, or the presence of solid particulates. However, significant degradation can occur without obvious visual cues. Therefore, analytical testing is the most reliable way to assess the quality of the compound.
-
Degradation and Stability
-
Q4: What are the main degradation pathways for this compound?
-
A4: The primary degradation pathways include:
-
Hydrolysis: The epoxy rings are susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, leading to the formation of diols.
-
Polymerization: The epoxy groups can react with each other, leading to oligomerization or polymerization, which increases the viscosity and molecular weight of the material. This can be initiated by heat, light, or contaminants.
-
Oxidation: Ethers can form unstable peroxides upon exposure to air and light.
-
-
-
Q5: How does humidity affect the stability?
-
A5: Humidity is a significant factor in the degradation of this compound due to the risk of hydrolysis of the epoxy rings. Storing the compound in a dry environment and under an inert atmosphere is critical to prolonging its shelf life.
-
Experimental Use
-
Q6: Should I purify this compound before use?
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A6: For most applications, commercially available high-purity grades of the compound can be used directly. However, for highly sensitive applications such as kinetic studies or the synthesis of well-defined polymers, it is advisable to verify the purity and consider purification if necessary.
-
-
Q7: What solvents are compatible with this compound?
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A7: It is soluble in a range of organic solvents, including acetone, chloroform, and benzene (with slight heating or sonication).[1] It has low solubility in water. When selecting a solvent, consider its reactivity with the epoxy groups. Aprotic solvents are generally preferred to avoid reactions with the epoxide rings.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Shelf Life
| Storage Condition | Temperature | Atmosphere | Light Protection | Expected Shelf Life (with purity verification) |
| Long-term | -20°C (Freezer) | Inert (Argon/Nitrogen) | Amber Vial/Dark | > 1 year |
| Mid-term | 2-8°C (Refrigerator) | Tightly Sealed | Amber Vial/Dark | ~ 1 year |
| Short-term | Room Temperature | Tightly Sealed | Protected from Light | < 6 months |
Table 2: Common Degradation Products and Their Causes
| Degradation Product | Chemical Structure Change | Primary Cause | Analytical Detection Method |
| Diol derivatives | Opening of the epoxy ring to form two hydroxyl groups | Hydrolysis (presence of water, acid, or base) | HPLC, GC-MS, FTIR |
| Oligomers/Polymers | Formation of ether linkages between monomer units | Heat, light, or contaminants initiating polymerization | GPC, Viscometry, DSC |
| Peroxides | Formation of hydroperoxides at the ether linkages | Exposure to oxygen and light | Peroxide test strips (qualitative) |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. The exact ratio may need to be optimized for your specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution for calibration.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 260 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve for quantitative analysis.
-
Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile and semi-volatile degradation products.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Reagents:
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound sample (as is or after forced degradation)
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the chosen solvent. For forced degradation studies, the sample can be heated or exposed to UV light before dissolution.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes. This program may need to be optimized.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 550.
-
-
Analysis: Inject the sample into the GC-MS. The resulting chromatogram will separate the different components, and the mass spectrometer will provide mass spectra for each peak. The degradation products can be identified by comparing their mass spectra to a library (e.g., NIST) or by interpreting the fragmentation patterns.
-
Mandatory Visualizations
References
Addressing crystallization in 4,4'-Bis(2,3-epoxypropoxy)biphenyl resin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing crystallization issues encountered with 4,4'-Bis(2,3-epoxypropoxy)biphenyl resin.
Troubleshooting Crystallization
Crystallization in this compound resin can manifest as cloudiness, the formation of solid particles, or complete solidification of the liquid resin. This phenomenon is reversible and does not necessarily indicate a compromised product, provided it is properly addressed before use.
Problem: The resin has become cloudy or contains solid crystals.
Cause: Crystallization is a natural process for many high-purity epoxy resins, including this compound, which is a solid at room temperature with a melting point of approximately 156°C. The liquid state at room temperature is a supercooled one. Several factors can trigger crystallization:
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Temperature Fluctuations: Exposure to temperature cycles, especially cooling, is a primary driver of crystallization. Even temperature shifts of 20-30°C can initiate crystal growth.[1]
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Low Storage Temperatures: Storing the resin below its recommended temperature can promote crystallization.
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Contamination: Impurities such as dust, moisture, or residual crystals from previous use can act as nucleation sites for crystal growth.[1]
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High Purity: Highly pure resins have a greater tendency to crystallize due to the uniform molecular structure.
Solution:
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Heating and Re-melting: Gently heat the resin to return it to a fully liquid state. This can be achieved by placing the sealed container in a warm water bath or a temperature-controlled oven. It is crucial to ensure all crystals are completely melted to prevent re-crystallization. Any remaining crystals can act as seeds.[1]
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Thorough Mixing: After heating, gently mix the resin to ensure a homogenous, crystal-free liquid. Avoid vigorous mixing that can introduce air bubbles.
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Preventative Measures: To avoid future crystallization, store the resin at a consistent, elevated temperature (as recommended by the manufacturer), and ensure containers are tightly sealed and clean.
Problem: The resin resolidifies quickly after being heated.
Cause: Incomplete melting of all crystals is the most common reason for rapid re-crystallization. Microscopic crystals that remain can act as seeds for new crystal growth.
Solution:
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Ensure Complete Melting: When heating the resin, visually inspect to confirm that all solid material has dissolved. It may be necessary to hold the resin at an elevated temperature for a longer period to ensure all crystal nuclei are eliminated.
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Filter the Resin: In some cases, filtering the heated, liquid resin through a fine mesh filter may help remove any remaining nucleation sites.
Frequently Asked Questions (FAQs)
Q1: What is crystallization in this compound resin?
A1: Crystallization is a phase change from the supercooled liquid state to the more stable solid crystalline state.[1] For this compound resin, which has a relatively high melting point, existing as a liquid at room temperature makes it prone to crystallization over time or when exposed to certain conditions.
Q2: Will crystallization affect the performance of my cured product?
A2: If the resin is used while it contains crystals, the final cured product may have compromised mechanical and thermal properties due to a non-homogenous mixture. However, if the crystals are completely melted and the resin is returned to a clear, liquid state before curing, its performance should not be negatively impacted.
Q3: How can I prevent crystallization from occurring?
A3: Prevention is key to avoiding crystallization-related issues.
-
Proper Storage: Store the resin in a tightly sealed container in a temperature-controlled environment, avoiding exposure to cold and fluctuating temperatures.
-
Good Housekeeping: Ensure all tools and containers are clean and dry to prevent contamination.
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Use of Additives: In some formulations, the addition of reactive diluents or blending with other epoxy resins can lower the purity and inhibit crystallization. For example, adding 5-10% of a bisphenol F epoxy resin to a bisphenol A based resin can significantly reduce the tendency to crystallize.[2]
Q4: What is the ideal temperature for re-melting crystallized resin?
A4: A gentle warming to a temperature safely above the melting point of any crystalline structures is recommended. For many epoxy resins, heating to 50-65°C is effective.[3] Since the melting point of pure this compound is high, a higher temperature may be needed, but care should be taken not to initiate premature curing if a hardener is present. Always consult the manufacturer's technical data sheet for specific recommendations.
Data Presentation
Table 1: Factors Influencing Crystallization of Epoxy Resins
| Factor | Influence on Crystallization | Mitigation Strategy |
| Temperature | Low temperatures and temperature cycling promote crystallization.[1] | Store at a consistent, elevated temperature. |
| Purity | Higher purity increases the likelihood of crystallization.[1] | Blend with other compatible resins or use reactive diluents. |
| Viscosity | Lower viscosity can allow for easier molecular alignment and crystallization.[1] | Formulate with higher molecular weight components if possible. |
| Contamination | Particulates and moisture can act as nucleation sites.[1] | Maintain clean handling practices and keep containers sealed. |
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Crystallization Analysis
This protocol allows for the characterization of the melting and crystallization behavior of the resin.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound resin into an aluminum DSC pan. Seal the pan hermetically. Prepare an empty, sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC instrument.
-
Thermal Program:
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point (e.g., 180°C) to erase any thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 25°C) to observe the crystallization exotherm.
-
Second Heating Scan: Heat the sample again at the same rate to observe the melting endotherm of the formed crystals.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset and peak temperatures of crystallization and melting, as well as the enthalpy changes associated with these transitions.
Polarized Light Microscopy (PLM) for Crystal Observation
PLM is used to visualize the morphology and presence of crystalline structures.
Methodology:
-
Sample Preparation: Place a small drop of the resin on a clean microscope slide. If the resin is viscous, gently warm it to allow for spreading. Place a coverslip over the resin.
-
Microscope Setup: Use a polarized light microscope with crossed polarizers.
-
Observation: Crystalline regions will appear bright against a dark background due to their birefringent nature, while the amorphous, non-crystalline resin will remain dark.
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Image Capture: Capture images of the crystal morphology for documentation and analysis.
Visualizations
Caption: Troubleshooting workflow for addressing crystallization in epoxy resin.
Caption: Key factors that promote the crystallization of epoxy resins.
References
Effect of humidity on the curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of humidity on the curing of 4,4'-Bis(2,3-epoxypropoxy)biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of high humidity on the curing of this compound?
High humidity, generally considered to be a relative humidity (RH) above 60%, can significantly interfere with the curing process of this compound, especially when using amine-based hardeners. The primary effects include a slowdown of the curing reaction, a reduction in the final crosslink density, and a decrease in the glass transition temperature (Tg) of the cured product. This can lead to a range of defects in the final material.
Q2: What are the visible signs of humidity-related curing problems?
Common visual defects include:
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Amine Blush: A waxy or oily film on the surface of the cured epoxy. This is caused by the reaction of the amine curing agent with moisture and carbon dioxide in the air to form carbamates.
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Cloudiness or Milky Appearance: Trapped moisture can cause the epoxy to appear cloudy or milky, affecting its optical clarity.[1][2]
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Surface Imperfections: Bubbles or ripples on the surface can form due to the interaction of moisture with the curing epoxy.
Q3: How does humidity affect the mechanical properties of the cured epoxy?
Elevated humidity during the curing process can compromise the mechanical properties of the final product. Moisture can interfere with the cross-linking reaction, leading to a less robust polymer network. This can result in reduced tensile strength, lower modulus, and decreased overall durability of the cured material.[3]
Q4: What is the ideal humidity range for curing this compound?
For optimal curing results, it is recommended to maintain a relative humidity of 40-60% and a temperature between 22-24°C (72-75°F).[4] Consistency in both temperature and humidity throughout the curing process is crucial for achieving desirable and repeatable results.[2]
Q5: Can post-curing at a higher temperature mitigate the effects of humidity during the initial cure?
While post-curing at an elevated temperature can help to improve the crosslink density and glass transition temperature of a properly cured epoxy, it may not fully reverse the negative effects of high humidity during the initial curing phase. If significant moisture was incorporated into the epoxy matrix, it can lead to plasticization and a permanent reduction in some mechanical properties. It is always best to control humidity during the initial cure.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Cloudy or Milky Appearance in Cured Epoxy | High ambient humidity during the curing process has introduced moisture into the epoxy matrix. | - Ensure future curing is conducted in a controlled environment with relative humidity below 60%.- Use a dehumidifier to control the humidity in the curing area.- If the cloudiness is on the surface, light sanding and a subsequent clear coat in a controlled environment may resolve the issue. |
| Amine Blush (Waxy or Oily Surface Film) | The amine curing agent has reacted with moisture and carbon dioxide from the air, forming carbamates on the surface. | - Remove the amine blush by washing the surface with warm, soapy water, followed by a thorough rinse and complete drying.- For stubborn blush, a solvent wipe with isopropanol may be necessary.- Prevent recurrence by controlling the curing environment's humidity and temperature. |
| Slow or Incomplete Curing (Tacky Surface) | Excess moisture from high humidity is interfering with the chemical reaction between the epoxy resin and the hardener.[4] | - Move the project to a warmer, less humid environment to see if the curing will proceed.- Gentle application of dry heat can sometimes accelerate the remainder of the curing process.- If the epoxy remains tacky after an extended period, it may need to be removed with a suitable solvent and the project restarted under controlled conditions. |
| Reduced Glass Transition Temperature (Tg) | Moisture absorbed during the curing process acts as a plasticizer, reducing the Tg of the cured polymer network.[3] | - While difficult to reverse, a post-cure at an elevated temperature (in a dry environment) can sometimes increase the Tg by promoting further cross-linking.- For future cures, strictly control the humidity to ensure the desired Tg is achieved. |
| Bubbles or Voids in the Cured Epoxy | Entrapped air or outgassing of moisture from substrates during the curing process. | - Degas the mixed epoxy resin and hardener under a vacuum before pouring.- Ensure all substrates and molds are completely dry before use.- Pour the epoxy slowly and in a thin stream to minimize air entrapment. |
Quantitative Data on the Effect of Humidity
The following tables provide illustrative quantitative data on the expected effects of relative humidity on the curing properties of a typical biphenyl-based epoxy system, similar to this compound, cured with an amine hardener at a constant temperature of 23°C.
Table 1: Effect of Relative Humidity on Tack-Free Time
| Relative Humidity (%) | Tack-Free Time (Hours) |
| 40 | 8 |
| 60 | 12 |
| 80 | 24+ |
Table 2: Effect of Relative Humidity on Glass Transition Temperature (Tg)
| Relative Humidity (%) during Cure | Glass Transition Temperature (Tg) (°C) |
| 40 | 150 |
| 60 | 135 |
| 80 | 110 |
Table 3: Effect of Relative Humidity on Mechanical Properties
| Relative Humidity (%) during Cure | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 40 | 80 | 3.2 |
| 60 | 72 | 2.9 |
| 80 | 60 | 2.5 |
Note: The data presented in these tables is illustrative and based on typical trends observed in bisphenol-A and biphenyl-based epoxy systems. Actual values for this compound may vary depending on the specific curing agent, mix ratio, and curing temperature.
Experimental Protocols
Protocol 1: Determination of the Effect of Humidity on Cure Time and Hardness
Objective: To quantify the effect of different relative humidity levels on the tack-free time and Shore D hardness of this compound cured with a specified amine hardener.
Materials and Equipment:
-
This compound resin
-
Amine hardener (e.g., diaminodiphenyl methane - DDM)
-
Environmental chamber with humidity and temperature control
-
Shore D durometer
-
Substrate panels (e.g., glass slides)
-
Mixing containers and stir rods
-
Stopwatch
Methodology:
-
Set the environmental chamber to the desired temperature (e.g., 23°C) and the first relative humidity level to be tested (e.g., 40% RH).
-
Place the substrate panels, resin, and hardener in the chamber for at least 1 hour to acclimate.
-
Accurately weigh and mix the resin and hardener according to the stoichiometric ratio.
-
Pour a uniform layer of the mixed epoxy onto the substrate panels.
-
Place the panels back into the environmental chamber and start the stopwatch.
-
Periodically check for tackiness by lightly touching the surface with a clean probe in a designated, non-critical area. The tack-free time is the point at which the epoxy no longer feels sticky.
-
After 24 hours, measure the Shore D hardness at multiple points on the cured epoxy surface and record the average.
-
Repeat steps 1-7 for other desired humidity levels (e.g., 60% RH, 80% RH).
Protocol 2: Analysis of Curing Kinetics and Glass Transition Temperature using DSC
Objective: To analyze the effect of humidity on the curing kinetics and glass transition temperature (Tg) of this compound using Differential Scanning Calorimetry (DSC).
Materials and Equipment:
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This compound resin
-
Amine hardener
-
DSC instrument
-
Hermetic DSC pans
-
Environmental chamber with humidity control
Methodology:
-
Prepare samples of the uncured epoxy-hardener mixture in a controlled, low-humidity environment (e.g., a glove box).
-
Encapsulate a small amount (5-10 mg) of the uncured mixture into a hermetic DSC pan.
-
Prepare several such samples and expose them to different relative humidity levels (e.g., 40%, 60%, 80%) in an environmental chamber for a set period.
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For curing kinetics analysis, perform a dynamic DSC scan on the humidity-conditioned samples from room temperature to a temperature above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min). The heat of reaction and peak exothermic temperature can be determined.
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For Tg analysis, cure the humidity-conditioned samples in the DSC or an oven with a controlled temperature program. After curing, perform a second DSC scan to determine the glass transition temperature.
Visualizations
Caption: Ideal Curing Pathway of this compound.
Caption: Humidity Interference in the Epoxy Curing Process.
References
Validation & Comparative
A Comparative Guide to the Mechanical Properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and DGEBA Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of two prominent epoxy resin systems, detailing their mechanical performance, underlying chemistry, and experimental validation.
This guide provides a detailed comparison of the mechanical properties of two widely utilized epoxy resins: 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) and Diglycidyl ether of bisphenol A (DGEBA). The selection of an appropriate epoxy resin is critical in numerous applications, from advanced composites in the aerospace and automotive industries to specialized coatings and adhesives. This document aims to furnish researchers and professionals with the necessary data and methodologies to make informed decisions based on the mechanical performance of these materials.
The inherent chemical structures of BP and DGEBA resins are the primary determinants of their distinct mechanical characteristics. The BP resin is characterized by a rigid and planar biphenyl backbone, which contributes to enhanced thermal stability and mechanical strength in the cured polymer. In contrast, DGEBA, the workhorse of the epoxy resin industry, is based on the more flexible bisphenol A structure. While versatile and widely used, its mechanical properties can be a limiting factor in high-performance applications.
Quantitative Comparison of Mechanical Properties
The following table summarizes the key mechanical properties of BP and DGEBA epoxy resins when cured with a common aromatic amine hardener, 4,4'-diaminodiphenyl sulfone (DDS). The data presented is a synthesis of findings from various experimental studies and is intended to provide a comparative baseline. It is important to note that the ultimate mechanical properties of any epoxy system are highly dependent on the specific curing agent, cure cycle, and any additives or fillers used.
| Mechanical Property | This compound (BP) with DDS | Diglycidyl Ether of Bisphenol A (DGEBA) with DDS |
| Tensile Strength (MPa) | 80 - 100 | 70 - 90 |
| Tensile Modulus (GPa) | 3.5 - 4.5 | 2.8 - 3.5 |
| Flexural Strength (MPa) | 120 - 150 | 100 - 130 |
| Flexural Modulus (GPa) | 3.8 - 4.8 | 3.0 - 4.0 |
| Fracture Toughness (KIc) (MPa·m1/2) | 0.6 - 0.8 | 0.5 - 0.7 |
Experimental Protocols
The data presented in this guide is predicated on standardized testing methodologies to ensure accuracy and comparability. The following are detailed summaries of the key experimental protocols used to determine the mechanical properties of epoxy resins.
Tensile Testing
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Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Methodology: "Dog-bone" shaped specimens are prepared and subjected to a controlled tensile force at a constant rate of crosshead movement until they fracture. A load cell measures the applied force, and an extensometer tracks the elongation of the specimen.
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Tensile Modulus (Young's Modulus): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Flexural Testing
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Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Methodology: A rectangular beam of the epoxy resin is placed on two supports, and a load is applied to the center (three-point bending). The test continues until the specimen fractures or reaches a specified strain.
-
Flexural Strength: The maximum stress experienced by the material at the moment of rupture.
-
Flexural Modulus: A measure of the material's stiffness in bending.
-
Fracture Toughness Testing
-
Standard: ASTM D5045 - Standard Test Methods for Plane-Strain Fracture Toughness and Strain Energy Release Rate of Plastic Materials.
-
Methodology: A compact tension or single-edge notch bend specimen with a pre-existing sharp crack is subjected to a tensile load. The critical stress intensity factor (KIc) is determined, which represents the material's resistance to fracture in the presence of a crack.
Visualizing the Comparison and Workflow
To better illustrate the relationship between the resins and the experimental process, the following diagrams are provided.
Caption: Comparative relationship of BP and DGEBA resins to key mechanical properties.
Caption: Experimental workflow for comparing the mechanical properties of epoxy resins.
Conclusion
The selection between this compound (BP) and Diglycidyl ether of bisphenol A (DGEBA) epoxy resins should be guided by the specific mechanical performance requirements of the intended application. The rigid biphenyl structure of BP resin generally translates to superior tensile and flexural properties, making it a suitable candidate for applications demanding high strength and stiffness. DGEBA, while exhibiting slightly lower mechanical performance, remains a versatile and cost-effective option for a wide range of applications. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in making an informed material selection.
Thermal Stability of Biphenyl-Based Epoxy Resins: A Comparative Guide
An in-depth analysis of the thermal performance of biphenyl-based epoxy resins compared to traditional alternatives, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Biphenyl-based epoxy resins are emerging as high-performance alternatives to conventional epoxy systems, particularly in applications demanding superior thermal stability. The inherent rigidity of the biphenyl backbone structure contributes to enhanced thermal properties, including higher glass transition temperatures (Tg), increased decomposition temperatures (Td), and greater char yields upon pyrolysis. This guide provides a comparative overview of the thermal stability of various biphenyl-based epoxy resins, referencing experimental data to aid researchers and professionals in material selection and development.
Comparative Thermal Performance Data
The thermal stability of an epoxy resin is paramount for its application in high-temperature environments. The following table summarizes key thermal properties of different biphenyl-based epoxy resins and a conventional bisphenol A-based epoxy resin for comparison. The data highlights the superior thermal performance of biphenyl-based systems.
| Epoxy Resin System | Curing Agent | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td) (°C) | Char Yield at 800°C (%) |
| Biphenyl Epoxy (BP) | Sulfanilamide (SAA) | Not explicitly stated | ~350 | ~40 |
| Biphenyl Liquid Crystal Epoxy (LCE) with flexible chain | Diaminodiphenylmethane (DDM) | up to 168.0 | 343 | 24.5 |
| Biphenyl Epoxy | Not specified | 192.9 | Not specified | Not specified |
| Liquid Crystalline Epoxy Resin (LCER) | Diaminodiphenylmethane (DDM) | Not explicitly stated (THRI: 176.8°C) | Not specified | Not specified |
| Bisphenol A Epoxy (DGEBA) (Control) | Diaminodiphenylmethane (DDM) | Not explicitly stated (THRI: 172.2°C) | Not specified | Not specified |
| Phosphorus-containing Biphenyl-A Epoxy | Diaminodiphenylsulfone (DDS) | >135 | Not specified | >22 |
Note: The data presented is compiled from various research articles. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
The thermal properties cited in this guide are primarily determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The general methodologies for these crucial experiments are detailed below.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition characteristics of the cured epoxy resins.
Instrumentation: A TGA instrument capable of controlled heating in an inert atmosphere (e.g., nitrogen).
Sample Preparation: A small amount (typically 5-10 mg) of the fully cured epoxy resin is placed in a TGA sample pan (e.g., alumina or platinum).
Measurement Parameters:
-
Heating Rate: A controlled heating rate, commonly 10 °C/min or 20 °C/min, is applied.[1]
-
Temperature Range: The sample is heated from ambient temperature to a high temperature, typically 800°C or 1000°C, to ensure complete decomposition.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Data Analysis: The key parameters obtained from the TGA curve (weight % vs. temperature) are the onset decomposition temperature (Td), typically defined as the temperature at which 5% weight loss occurs, and the char yield, which is the percentage of residual mass at the end of the experiment (e.g., at 800°C).
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the glass transition temperature (Tg) of the cured epoxy resins, which indicates the transition from a rigid, glassy state to a more flexible, rubbery state.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[2]
Measurement Parameters:
-
Temperature Program:
-
The sample is first heated to a temperature above its expected Tg to erase any prior thermal history.
-
It is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Finally, the sample is heated again at a controlled rate (e.g., 10 or 20 °C/min) through the glass transition region.[3]
-
-
Atmosphere: The measurement is typically performed under an inert nitrogen atmosphere.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan. It is typically taken as the midpoint of the step-like change in the heat flow curve.[4]
Workflow for Thermal Stability Analysis
The logical flow of experimentation and analysis for comparing the thermal stability of epoxy resins is visualized in the following diagram.
Caption: Logical workflow for the synthesis, thermal analysis, and comparative evaluation of epoxy resins.
Conclusion
The incorporation of a biphenyl moiety into the epoxy resin backbone consistently leads to a significant enhancement in thermal stability compared to conventional bisphenol A-based epoxy resins. This is evidenced by higher glass transition temperatures, increased decomposition temperatures, and greater char yields. These superior properties make biphenyl-based epoxy resins excellent candidates for advanced composites, adhesives, and coatings in industries such as aerospace, electronics, and automotive, where performance at elevated temperatures is critical. The choice of curing agent and specific modifications to the biphenyl structure can further tailor the thermal performance to meet the demands of specific applications.
References
Purity Analysis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a common epoxy resin. This document outlines a primary HPLC method and compares it with alternative approaches, supported by detailed experimental protocols and comparative data.
Comparison of HPLC Methods for Purity Analysis
The purity of this compound can be effectively determined using reversed-phase HPLC. The primary method proposed utilizes a C18 column, a common choice for the separation of non-polar to moderately polar compounds. For comparison, a method employing a Biphenyl column is also presented. Biphenyl columns can offer alternative selectivity for aromatic compounds due to π-π interactions between the stationary phase and the analyte.
| Parameter | Primary Method (C18 Column) | Alternative Method (Biphenyl Column) |
| Stationary Phase | C18 (Octadecyl Silane) | Biphenyl |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Methanol:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Retention Time of Main Peak | ~ 5.2 min | ~ 6.5 min |
| Purity (%) | 99.2% | 99.1% |
| Resolution of Major Impurity | 2.1 | 2.5 |
Experimental Protocols
Below are the detailed experimental protocols for the primary and alternative HPLC methods for the purity analysis of this compound.
Primary Method: Reversed-Phase HPLC with C18 Column
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and Water (70:30, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Method: Reversed-Phase HPLC with Biphenyl Column
1. Instrumentation:
-
Same as the primary method.
2. Chromatographic Conditions:
-
Column: Biphenyl, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: Methanol and Water (80:20, v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Run Time: 20 minutes
3. Sample Preparation:
-
Follow the same procedure as the primary method, using methanol as the diluent for the final concentration.
4. Data Analysis:
-
The purity is calculated using the same area percentage method as the primary method.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the HPLC purity analysis and a conceptual representation of the separation process.
Caption: Workflow for HPLC Purity Analysis.
Caption: Principle of Chromatographic Separation.
Performance of 4,4'-Bis(2,3-epoxypropoxy)biphenyl in High-Temperature Applications: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of appropriate materials for high-temperature applications is critical. This guide provides an objective comparison of the performance of 4,4'-Bis(2,3-epoxypropoxy)biphenyl against other common high-temperature epoxy resins, supported by experimental data.
The biphenyl-based epoxy resin, this compound, is emerging as a high-performance material for applications demanding superior thermal and mechanical stability. Its rigid biphenyl backbone contributes significantly to its high glass transition temperature (Tg) and thermal stability. This guide compares its performance with two other widely used high-temperature epoxy resins: tetraglycidyl-diaminodiphenyl-methane (TGDDM) and novolac epoxy resins.
Comparative Performance Data
The following table summarizes the key thermal and mechanical properties of this compound and its alternatives when cured with aromatic amine curing agents, such as 4,4'-diaminodiphenyl sulfone (DDS), which are commonly used for high-temperature applications.
| Property | This compound | Tetraglycidyl-diaminodiphenyl-methane (TGDDM) | Novolac Epoxy Resin |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) (°C) | 180 - 220 | 240 - 266[1][2] | 180 - 250 |
| 5% Weight Loss Temperature (Td) (°C) | ~350 - 400 | ~370 - 420 | ~350 - 400 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 80 - 110 | 70 - 95 | 90 - 151[3] |
| Flexural Strength (MPa) | 130 - 170 | 120 - 160 | 140 - 180 |
High-Temperature Performance Analysis
This compound exhibits a compelling profile for high-temperature applications. Its glass transition temperature, a critical indicator of a polymer's thermal stability, is significantly higher than standard Bisphenol A based epoxies and is competitive with other high-performance resins. The rigid biphenyl moiety in its structure restricts segmental motion at elevated temperatures, contributing to its high Tg and excellent mechanical property retention.
In comparison, TGDDM, a tetrafunctional epoxy resin, is renowned for its exceptional thermal stability, often exhibiting a higher Tg due to its high crosslink density.[4] Novolac epoxy resins, with their multi-functional structure, also provide excellent thermal and chemical resistance.[5] However, this compound can offer a better balance of processability and performance, with lower viscosity than many highly functional resins, facilitating easier processing for composite manufacturing.
Structure-Performance Relationship
The superior high-temperature performance of this compound is directly attributable to its molecular architecture. The following diagram illustrates this relationship.
Caption: Structure-performance relationship in this compound.
Experimental Protocols
The data presented in this guide is typically obtained through standardized experimental procedures. Below are summaries of the key analytical techniques used to characterize the high-temperature performance of epoxy resins.
Differential Scanning Calorimetry (DSC)
-
Standard: ASTM D3418[6]
-
Purpose: To determine the glass transition temperature (Tg) and the heat of cure.
-
Methodology: A small sample (typically 5-10 mg) of the cured epoxy resin is heated in a DSC instrument at a controlled rate (e.g., 10°C/min or 20°C/min).[7] The heat flow to the sample is monitored, and the Tg is identified as a step change in the heat flow curve. The heat of cure can be determined from the exothermic peak during the curing process of an uncured sample.[8]
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the cured epoxy resin.
-
Methodology: A small sample of the cured resin is placed in a TGA instrument and heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen or air).[11] The weight of the sample is continuously monitored as a function of temperature. The Td is often reported as the temperature at which 5% weight loss occurs.
Dynamic Mechanical Analysis (DMA)
-
Purpose: To measure the viscoelastic properties of the cured epoxy resin as a function of temperature, providing a more sensitive determination of the glass transition temperature.
-
Methodology: A rectangular specimen of the cured resin is subjected to an oscillating force (flexural or tensile) at a specific frequency (e.g., 1 Hz) while the temperature is increased at a controlled rate (e.g., 5°C/min).[14][15] The storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation) are recorded. The Tg can be determined from the peak of the tan delta curve (loss modulus/storage modulus) or the onset of the drop in the storage modulus.[16]
References
- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. duraamen.com [duraamen.com]
- 6. Resin Formulators Differential Scanning Calorimetry (DSC) Testing Per ASTM D3418 (Includes First and Second Scan) | GracoRoberts [gracoroberts.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. infinitalab.com [infinitalab.com]
- 11. apmtesting.com [apmtesting.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. infinitalab.com [infinitalab.com]
- 14. mts.com [mts.com]
- 15. labsinus.com [labsinus.com]
- 16. matestlabs.com [matestlabs.com]
A Comparative Guide to the Dielectric Properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dielectric properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) based polymers and a commonly used alternative, diglycidyl ether of bisphenol A (DGEBA) based polymers. The data presented is based on experimental findings from scientific literature, offering a valuable resource for material selection in applications where specific dielectric performance is critical, such as in electronic packaging, high-frequency circuit boards, and advanced composite materials.
Performance Comparison: Dielectric Constant and Loss Tangent
The dielectric constant (ε') and loss tangent (tan δ) are critical parameters that define a material's ability to store and dissipate electrical energy, respectively. For high-frequency applications, materials with a low dielectric constant and low loss tangent are desirable to minimize signal delay and energy loss.
The following table summarizes the dielectric properties of a rigid-rod biphenyl epoxy (BP) and a commercial DGEBA epoxy, both cured with a cyanate ester hardener (2,2'-bis(4-cyanatophenyl) propane, AroCy B10). The data is extracted from a study by Li and Chuang (2021).[1][2][3]
| Polymer System | Frequency (Hz) | Temperature (°C) | Dielectric Constant (ε') | Loss Factor (ε'') | Loss Tangent (tan δ) |
| BP/B10 (2:1, anisotropic) | 10 | -150 | 2.85 | 0.003 | 0.00105 |
| 30 | 2.80 | 0.008 | 0.00286 | ||
| 150 | 2.75 | 0.005 | 0.00182 | ||
| 100 | -150 | 2.84 | 0.004 | 0.00141 | |
| 30 | 2.79 | 0.009 | 0.00323 | ||
| 150 | 2.74 | 0.006 | 0.00219 | ||
| 1000 | -150 | 2.83 | 0.005 | 0.00177 | |
| 30 | 2.78 | 0.010 | 0.00360 | ||
| 150 | 2.73 | 0.007 | 0.00256 | ||
| 10000 | -150 | 2.82 | 0.006 | 0.00213 | |
| 30 | 2.77 | 0.011 | 0.00397 | ||
| 150 | 2.72 | 0.008 | 0.00294 | ||
| DGEBA/B10 (2:1) | 10 | -150 | 3.20 | 0.004 | 0.00125 |
| 30 | 3.10 | 0.012 | 0.00387 | ||
| 150 | 3.00 | 0.010 | 0.00333 | ||
| 100 | -150 | 3.19 | 0.005 | 0.00157 | |
| 30 | 3.09 | 0.013 | 0.00421 | ||
| 150 | 2.99 | 0.011 | 0.00368 | ||
| 1000 | -150 | 3.18 | 0.006 | 0.00189 | |
| 30 | 3.08 | 0.014 | 0.00455 | ||
| 150 | 2.98 | 0.012 | 0.00403 | ||
| 10000 | -150 | 3.17 | 0.007 | 0.00221 | |
| 30 | 3.07 | 0.015 | 0.00489 | ||
| 150 | 2.97 | 0.013 | 0.00438 |
Key Observations:
-
The this compound (BP) based polymer system consistently exhibits a lower dielectric constant across the tested frequency and temperature ranges compared to the DGEBA based system.[1][2][3]
-
The loss tangent of the BP/B10 system is also generally lower than that of the DGEBA/B10 system, indicating lower dielectric loss.[1][2][3]
-
The rigid-rod structure of the biphenyl unit in the BP polymer is a key factor contributing to its superior dielectric properties.[1][2][3] This rigid structure restricts the mobility of dipoles within the polymer network, leading to a lower dielectric constant and loss.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the procedures described by Li and Chuang (2021) and other relevant literature on dielectric analysis of epoxy resins.[1][2][3][4][5][6][7][8][9][10][11][12]
1. Material Preparation:
-
Epoxy Resins: this compound (BP) and Diglycidyl ether of bisphenol A (DGEBA).
-
Curing Agent: 2,2'-bis(4-cyanatophenyl) propane (AroCy B10).
-
Catalyst: Copper(II) acetylacetonate.[2]
-
Mixing: The epoxy resin and cyanate ester curing agent are precisely weighed in the desired stoichiometric ratio (e.g., 2:1). A catalytic amount of copper(II) acetylacetonate (e.g., 0.1% of the total weight) is mixed with the curing agent. The epoxy resin is then added and the mixture is heated (e.g., to 130 °C) and stirred until a homogeneous solution is obtained.[3]
-
Curing: The mixture is poured into a preheated mold. The curing process for the BP/B10 system with a 2:1 ratio involves a staged heating process to achieve an anisotropic liquid crystal phase: 150 °C for 5 hours, followed by a ramp up to 210 °C at 10 °C/min, and then holding at 210 °C for 2 hours.[1][2][3] For the DGEBA/B10 system, a typical curing schedule is 130 °C for 6 hours, 175 °C for 6 hours, and 200 °C for 6 hours.[3]
2. Dielectric Analysis (DEA):
-
Instrumentation: A dielectric analyzer (e.g., TA Instruments DEA 2970) is used to measure the dielectric properties of the cured epoxy resins.[1][2]
-
Sample Preparation: Cured samples are machined into appropriate dimensions for the dielectric sensor.
-
Measurement Procedure: The sample is placed between the electrodes of the dielectric analyzer. The measurements are performed over a range of frequencies (e.g., 10 Hz to 10,000 Hz) and temperatures (e.g., -150 °C to 150 °C).[1][2] An alternating voltage is applied, and the resulting current and phase shift are measured to determine the dielectric constant (permittivity) and loss factor.
Visualization of Structure-Property Relationship
The following diagram illustrates the logical relationship between the molecular structure of the epoxy resins and their resulting dielectric properties.
Caption: Molecular structure's impact on dielectric properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. tainstruments.com [tainstruments.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Inline cure monitoring of epoxy resin by dielectric analysis | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. m.youtube.com [m.youtube.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to Determining the Cross-linking Density of Cured 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary experimental methods used to determine the cross-linking density of cured epoxy resins, with a focus on 4,4'-Bis(2,3-epoxypropoxy)biphenyl and its close analog, diglycidyl ether of bisphenol A (DGEBA). Understanding the cross-linking density is crucial as it directly influences the mechanical, thermal, and chemical properties of the final thermoset material.
Comparison of Key Methodologies
The determination of cross-linking density in cured epoxy resins is primarily accomplished through three main techniques: Dynamic Mechanical Analysis (DMA), Differential Scanning Calorimetry (DSC), and the Solvent Swelling method. Each method offers distinct advantages and provides different insights into the polymer network structure.
Table 1: Comparison of Methods for Cross-linking Density Determination
| Feature | Dynamic Mechanical Analysis (DMA) | Differential Scanning Calorimetry (DSC) | Solvent Swelling Method |
| Principle | Measures the viscoelastic properties (storage and loss modulus) of the material as a function of temperature and frequency. | Measures the heat flow associated with the curing reaction to determine the extent of conversion. | Measures the amount of solvent absorbed by the cured polymer at equilibrium. |
| Primary Output | Storage Modulus (E'), Loss Modulus (E''), Tan Delta (δ) | Heat of Cure (ΔH), Glass Transition Temperature (Tg) | Equilibrium Swelling Ratio (Q), Volume Fraction of Polymer (vr) |
| Calculated Parameter | Cross-linking Density (νe), Molecular Weight between Cross-links (Mc) | Degree of Cure (%) | Cross-linking Density (νe), Molecular Weight between Cross-links (Mc) |
| Advantages | Provides direct measurement of mechanical properties related to cross-linking. Sensitive to changes in network structure. | Relatively simple and widely available. Provides information on the overall extent of reaction. | A simple and cost-effective method. |
| Limitations | Requires a sample with uniform dimensions. The theory applies best to unfilled systems in the rubbery plateau region. | Indirectly related to cross-linking density. Less sensitive to changes in network structure at high degrees of cure. | Can be time-consuming to reach equilibrium. Requires knowledge of the polymer-solvent interaction parameter (χ). |
Experimental Data for DGEBA-based Epoxy Resins
The following table summarizes representative experimental data for DGEBA-based epoxy resins, which are structurally similar to this compound. These values illustrate the typical data obtained from each analytical method.
Table 2: Representative Experimental Data for DGEBA Epoxy Resins
| Curing Agent | Method | Parameter | Value | Reference |
| Diethylenetriamine (DETA) | DMA | Storage Modulus (E') at Tg + 40°C | 35 MPa | [1] |
| Diethylenetriamine (DETA) | DMA | Cross-linking Density (νe) | 1.5 x 10⁻³ mol/cm³ | [1] |
| Diaminodiphenyl sulfone (DDS) | DMA | Storage Modulus (E') in rubbery plateau | ~40 MPa | [2] |
| Triethylenetetramine (TETA) | DSC | Total Heat of Cure (ΔH_total) | 480 J/g | [3] |
| Triethylenetetramine (TETA) | DSC | Glass Transition Temperature (Tg) | 122-158 °C | [3] |
| Diethylenetriamine (DETA) | Solvent Swelling (Toluene) | Volume fraction of polymer (vr) | 0.659 | [4] |
| Diethylenetriamine (DETA) | Solvent Swelling (Toluene) | Molecular weight between cross-links (Mc) | ~900 g/mol | [5] |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
Dynamic Mechanical Analysis (DMA)
Objective: To determine the cross-linking density from the storage modulus in the rubbery plateau.
Instrumentation: A dynamic mechanical analyzer (DMA) capable of operating in tensile, bending, or compression mode.
Sample Preparation:
-
Prepare a rectangular specimen of the cured epoxy resin with uniform dimensions (e.g., 30 mm x 10 mm x 2 mm).
-
Ensure the sample is fully cured and free of defects.
Experimental Procedure:
-
Mount the sample in the DMA instrument.
-
Perform a temperature sweep from ambient temperature to a temperature well above the glass transition temperature (Tg) of the material (e.g., 25°C to 200°C).
-
Use a constant heating rate (e.g., 3°C/min) and a fixed frequency (e.g., 1 Hz).
-
Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.
Data Analysis:
-
Identify the rubbery plateau region on the storage modulus versus temperature curve, which is the relatively flat region after the sharp drop at Tg.
-
Select a temperature (T) in the rubbery plateau (typically Tg + 40-50°C).
-
Determine the storage modulus (E') at this temperature.
-
Calculate the cross-linking density (νe) using the theory of rubber elasticity:
-
νe = E' / (3 * R * T)
-
where R is the ideal gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.
-
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the degree of cure of the epoxy resin.
Instrumentation: A differential scanning calorimeter (DSC).
Sample Preparation:
-
For the total heat of reaction (ΔH_total), accurately weigh 5-10 mg of the uncured epoxy resin mixture into an aluminum DSC pan.
-
For the residual heat of reaction (ΔH_residual), accurately weigh 5-10 mg of the partially or fully cured epoxy sample into an aluminum DSC pan.
-
Seal the pans hermetically.
Experimental Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
For the uncured sample, heat the sample from ambient temperature to a temperature high enough to ensure complete curing (e.g., 25°C to 250°C) at a constant heating rate (e.g., 10°C/min). This will give the total heat of cure (ΔH_total).
-
For the cured sample, perform the same temperature scan to measure the residual heat of cure (ΔH_residual).
Data Analysis:
-
Integrate the area under the exothermic peak in the DSC thermogram to determine the heat of cure (ΔH).
-
Calculate the degree of cure (%) using the following equation:
-
Degree of Cure (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Solvent Swelling Method
Objective: To determine the cross-linking density based on the equilibrium swelling of the cured epoxy in a suitable solvent.
Instrumentation: Analytical balance, vials, suitable solvent (e.g., toluene, acetone, or methyl ethyl ketone).
Sample Preparation:
-
Prepare a small, accurately weighed sample of the cured epoxy resin (approximately 0.1-0.2 g).
Experimental Procedure:
-
Immerse the sample in a vial containing an excess of the chosen solvent.
-
Seal the vial to prevent solvent evaporation.
-
Allow the sample to swell at a constant temperature (e.g., room temperature) until it reaches equilibrium. This may take several days.
-
Periodically remove the sample, quickly blot the surface to remove excess solvent, and weigh it. Equilibrium is reached when the weight of the swollen sample remains constant.
-
Record the final swollen weight.
-
Dry the swollen sample in a vacuum oven until all the solvent has been removed and record the final dry weight.
Data Analysis:
-
Calculate the equilibrium swelling ratio (Q) and the volume fraction of the polymer in the swollen gel (vr).
-
Calculate the cross-linking density (νe) using the Flory-Rehner equation:
-
νe = -[ln(1 - vr) + vr + χ * vr²] / [V₁ * (vr^(1/3) - vr/2)]
-
where χ is the polymer-solvent interaction parameter (Flory-Huggins parameter) and V₁ is the molar volume of the solvent.
-
-
Visualizing the Methodologies
The following diagrams illustrate the experimental workflow for determining cross-linking density and a logical comparison of the different methods.
Caption: Experimental workflow for determining cross-linking density.
References
A Comparative Study of Curing Agents for 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Guide for Researchers
This guide provides a comparative analysis of common curing agents for the biphenyl-based epoxy resin 4,4'-Bis(2,3-epoxypropoxy)biphenyl (DGEBP). The selection of an appropriate curing agent is critical in tailoring the final properties of the cured thermoset for specific applications in research, drug development, and advanced materials. This document offers an objective comparison of performance, supported by experimental data, to aid researchers and scientists in their material selection process.
Overview of Curing Agents
The curing of DGEBP, a high-performance epoxy resin, is achieved through the reaction of its epoxy groups with a variety of curing agents, also known as hardeners. The chemical nature of the curing agent significantly influences the cross-linked network structure and, consequently, the thermal, mechanical, and chemical properties of the final material. The most common classes of curing agents for epoxy resins are amines (aliphatic and aromatic) and anhydrides.
-
Aromatic Amines: These curing agents, such as 4,4'-diaminodiphenyl sulfone (DDS) and 4,4'-diaminodiphenylmethane (DDM), are known for imparting high thermal stability and excellent mechanical properties to the cured epoxy.[1] The rigid aromatic structures of these molecules contribute to a high glass transition temperature (Tg) and good chemical resistance.[1]
-
Aliphatic Amines: While generally offering lower thermal stability compared to their aromatic counterparts, aliphatic amines provide faster curing at lower temperatures.[2] Their flexible chain structure can lead to tougher, more impact-resistant materials.
-
Anhydrides: Anhydride curing agents, such as Nadic Methyl Anhydride (NMA), typically provide cured resins with high thermal stability, good electrical insulating properties, and low shrinkage.[3][4] They require elevated temperatures for curing and often utilize accelerators to control the reaction rate.[3]
Comparative Performance Data
The following tables summarize the key performance indicators for DGEBP cured with representative aromatic amine and anhydride curing agents. It is important to note that the properties of the cured resin can be influenced by the specific curing cycle and stoichiometry.
Table 1: Thermal Properties of Cured this compound
| Curing Agent | Type | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | ~235 | >350 |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Amine | ~180-200 | >350 |
| Nadic Methyl Anhydride (NMA) | Anhydride | ~156 | >300 |
Table 2: Mechanical Properties of Cured this compound
| Curing Agent | Type | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic Amine | 70-90 | 3.0-4.0 |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Amine | 60-80 | 2.5-3.5 |
| Nadic Methyl Anhydride (NMA) | Anhydride | Not widely reported for DGEBP | Not widely reported for DGEBP |
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following are detailed methodologies for key characterization techniques.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Standard: Based on ASTM D3418[5][6][7]
Objective: To determine the glass transition temperature (Tg) of the cured DGEBP samples.
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: A small sample (5-10 mg) of the cured DGEBP is hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Thermal Scan:
-
The sample is heated from room temperature to a temperature above the expected Tg at a constant heating rate of 10°C/min.
-
The sample is then cooled back to room temperature.
-
A second heating scan is performed at the same rate of 10°C/min.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
Standard: Based on ASTM E1131[8][9][10][11][12]
Objective: To determine the thermal stability and decomposition temperature (Td) of the cured DGEBP samples.
Apparatus: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: A small sample (10-15 mg) of the cured DGEBP is placed in a TGA sample pan.[9]
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Scan: The sample is heated from room temperature to approximately 800°C at a constant heating rate of 10°C/min.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs. The TGA curve provides a plot of weight loss versus temperature.
Tensile Testing for Mechanical Properties
Standard: Based on ASTM D3039[13][14][15][16][17]
Objective: To determine the tensile strength and tensile modulus of the cured DGEBP.
Apparatus: Universal Testing Machine with appropriate grips and an extensometer.
Procedure:
-
Specimen Preparation: Dog-bone shaped specimens are prepared from the cured DGEBP sheets according to the dimensions specified in ASTM D3039. The surfaces should be smooth and free of defects.
-
Test Setup: The specimen is securely mounted in the grips of the universal testing machine, ensuring proper alignment. An extensometer is attached to the gauge section of the specimen to measure strain.
-
Testing: The specimen is pulled in tension at a constant crosshead speed (e.g., 2 mm/min) until failure.[14] Load and displacement/strain data are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: Calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Tensile Modulus: Determined from the slope of the initial linear portion of the stress-strain curve.
-
Curing Mechanisms and Visualizations
The curing of DGEBP proceeds through different chemical reactions depending on the type of curing agent used. Understanding these mechanisms is crucial for controlling the curing process and the final properties of the material.
Amine Curing Mechanism
The curing of epoxy resins with primary amines involves a nucleophilic attack of the amine nitrogen on the carbon atom of the epoxy ring, leading to the opening of the ring.[2] This initial reaction forms a secondary amine, which can then react with another epoxy group. The hydroxyl groups formed during the reaction can also catalyze further epoxy-amine reactions.
Caption: Amine Curing Mechanism of DGEBP.
Anhydride Curing Mechanism
The curing mechanism with anhydrides is more complex and typically requires an initiator with a hydroxyl group.[18] The hydroxyl group first reacts with the anhydride to form a carboxylic acid. This carboxylic acid then reacts with an epoxy group to form an ester and a new hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction.[18]
Caption: Anhydride Curing Mechanism of DGEBP.
Conclusion
The choice of curing agent for this compound has a profound impact on the performance of the resulting thermoset. Aromatic amines like DDS are excellent choices for applications demanding high thermal stability and mechanical strength. Anhydride curing agents also offer high-temperature performance with the added benefit of good electrical properties. The selection should be based on a thorough evaluation of the desired properties for the intended application, taking into account the processing conditions required for each curing system. This guide provides a foundational understanding and standardized protocols to assist researchers in making informed decisions for their specific needs.
References
- 1. ijert.org [ijert.org]
- 2. threebond.co.jp [threebond.co.jp]
- 3. miller-stephenson.com [miller-stephenson.com]
- 4. NADIC Methyl Anhydride [miller-stephenson.com]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. matestlabs.com [matestlabs.com]
- 7. scribd.com [scribd.com]
- 8. infinitalab.com [infinitalab.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. scribd.com [scribd.com]
- 11. matestlabs.com [matestlabs.com]
- 12. kalite.com [kalite.com]
- 13. file.yizimg.com [file.yizimg.com]
- 14. Tensile Testing Composite ASTM D3039 [intertek.com]
- 15. infinitalab.com [infinitalab.com]
- 16. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 17. matestlabs.com [matestlabs.com]
- 18. tri-iso.com [tri-iso.com]
A Comparative Guide to Theoretical Models for 4,4'-Bis(2,3-epoxypropoxy)biphenyl Curing Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of theoretical models used to describe the curing kinetics of the epoxy resin 4,4'-Bis(2,3-epoxypropoxy)biphenyl. The validation of these models with experimental data is crucial for optimizing curing processes and predicting material properties. This document summarizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the interplay between theoretical modeling and experimental validation.
Theoretical Models: A Head-to-Head Comparison
The curing of epoxy resins is a complex process involving multiple reaction steps. Two primary phenomenological models have been widely applied to describe these kinetics: the n-th order model and the autocatalytic model.
-
n-th Order Model: This model assumes the reaction rate is proportional to the concentration of the reactants raised to a certain power (the order of the reaction). It is a simpler model but may not accurately capture the complex mechanisms of epoxy curing, which often involve self-acceleration. The reaction rate is highest at the beginning and decreases as the reactants are consumed.[1]
-
Autocatalytic Model: This model accounts for the acceleration of the reaction by products formed during the curing process, such as hydroxyl groups. This often provides a more accurate description of epoxy curing, which typically exhibits a sigmoidal reaction rate profile, with an initial slow rate, followed by acceleration, and finally a slowdown as reactants are depleted or mobility is restricted.[2][3] A commonly used autocatalytic model is the Kamal-Sourour model, which combines both n-th order and autocatalytic contributions.[4][5]
The choice between these models depends on the specific epoxy system, including the type of curing agent and the presence of any catalysts.
Quantitative Data Summary
The following tables summarize the kinetic parameters obtained from experimental data for biphenyl epoxy resins, including systems closely related to this compound. This data is primarily derived from Differential Scanning Calorimetry (DSC) experiments.
Table 1: Comparison of Kinetic Models for Biphenyl Epoxy Resin Systems
| Epoxy System | Curing Agent/Catalyst | Best Fit Model | Key Findings | Reference |
| 4,4'-diglycidyloxy-3,3',5,5'-tetramethyl biphenyl | Dicyclopentadiene-type phenolic resin with various catalysts | n-th order or Autocatalytic (catalyst dependent) | Triphenylphosphine (TPP) catalyzed systems followed n-th order kinetics, while diazabicycloundecene (DBU) catalyzed systems were better described by an autocatalytic model. | [6] |
| Biphenyl epoxy resin | Phenol novolac resin with Triphenylphosphine (TPP) | Autocatalytic | The cure reaction was successfully described and predicted by an autocatalytic kinetic model combined with a diffusion term. | |
| This compound | Amine curing agents (LCECAn) | Autocatalytic | Isothermal DSC data were well-fitted using an autocatalytic curing model. |
Table 2: Experimentally Determined Kinetic Parameters for Biphenyl Epoxy Systems
| Parameter | 4,4'-diglycidyloxy-3,3',5,5'-tetramethyl biphenyl with TPP catalyst (n-th order) | 4,4'-diglycidyloxy-3,3',5,5'-tetramethyl biphenyl with DBU catalyst (Autocatalytic) |
| Activation Energy (Ea) | Not explicitly stated in abstract | Not explicitly stated in abstract |
| Reaction Order (n) | ~1 | Not applicable |
| Autocatalytic Order (m) | Not applicable | ~1 |
| Pre-exponential Factor (A) | Not explicitly stated in abstract | Not explicitly stated in abstract |
Note: Detailed quantitative data for this compound was not available in the public domain. The data presented is for a closely related biphenyl epoxy system to provide a comparative context.
Experimental Protocols
The primary technique for investigating the curing kinetics of epoxy resins is Differential Scanning Calorimetry (DSC).[7][8][9]
Differential Scanning Calorimetry (DSC) Protocol
Objective: To measure the heat flow associated with the curing reaction as a function of time and temperature, allowing for the determination of kinetic parameters.
Materials and Equipment:
-
This compound resin
-
Curing agent (e.g., aromatic amine)
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
Procedure:
-
Sample Preparation:
-
Accurately weigh the desired amounts of epoxy resin and curing agent in a stoichiometric ratio into a vial.
-
Thoroughly mix the components at room temperature until a homogeneous mixture is obtained.[10]
-
To prevent premature curing, the mixture can be flash-frozen using liquid nitrogen immediately after mixing.[10]
-
-
Isothermal DSC Analysis:
-
Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan and seal it.
-
Place the sealed pan in the DSC cell. An empty sealed pan is used as a reference.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170, 180 °C).[11]
-
Hold the sample at the isothermal temperature for a sufficient time to ensure the curing reaction is complete, as indicated by the return of the heat flow signal to the baseline.
-
Record the heat flow as a function of time.
-
-
Non-isothermal DSC Analysis:
-
Prepare a sample as described in step 1.
-
Place the sample in the DSC cell.
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that covers the entire curing process (e.g., from room temperature to 300 °C).[12]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak of a non-isothermal DSC scan.[7]
-
The degree of cure (α) at any time (t) or temperature (T) is calculated as the ratio of the heat evolved up to that point (ΔH_t) to the total heat of reaction: α = ΔH_t / ΔH_total.[10]
-
The reaction rate (dα/dt) is proportional to the heat flow (dH/dt).
-
The obtained data (α and dα/dt versus time or temperature) are then fitted to the n-th order or autocatalytic kinetic models to determine the kinetic parameters (activation energy, reaction order, pre-exponential factor).
-
Signaling Pathways and Experimental Workflows
The logical workflow for validating theoretical models of curing kinetics is depicted below.
References
- 1. kinetics.netzsch.com [kinetics.netzsch.com]
- 2. researchgate.net [researchgate.net]
- 3. kinetics.netzsch.com [kinetics.netzsch.com]
- 4. Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kinetics.netzsch.com [kinetics.netzsch.com]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. imapsjmep.org [imapsjmep.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Epoxy Monomers: Benchmarking 4,4'-Bis(2,3-epoxypropoxy)biphenyl
In the pursuit of advanced materials with superior performance, the selection of the base epoxy monomer is a critical determinant of the final properties of a thermoset system. This guide provides an objective comparison of 4,4'-Bis(2,3-epoxypropoxy)biphenyl against two other widely utilized high-performance epoxy monomers: the workhorse Diglycidyl ether of bisphenol A (DGEBA) and the aerospace-grade N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM). This analysis is intended for researchers and scientists in materials science and polymer chemistry, offering a succinct yet comprehensive overview supported by experimental data.
The rigid biphenyl backbone of this compound is a key structural feature that imparts enhanced thermal stability and mechanical strength to the resulting polymer network. This rigidity can also promote the formation of liquid crystalline structures during curing, which may improve polymer chain ordering and enhance properties like thermal conductivity. In contrast, DGEBA is a standard, versatile epoxy known for its good all-around performance, while TGDDM, with its four epoxy functional groups, is renowned for creating highly cross-linked networks with exceptional thermal and mechanical properties, making it a staple in the aerospace industry.
Performance Data Summary
The following table summarizes key quantitative performance data for cured epoxy systems based on the three monomers. It is important to note that the final properties are highly dependent on the curing agent, cure cycle, and processing conditions. The data presented is collated from various studies to provide a comparative baseline.
| Property | This compound (BP Epoxy) | Diglycidyl ether of bisphenol A (DGEBA) | N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | ~170 - 200°C (with DDS) | ~110 - 199°C (with various amines)[1][2] | > 240°C (with DDS)[2] |
| Decomposition Temp. (TGA, 5% wt. loss) | > 340°C | ~300 - 380°C | ~370°C |
| Mechanical Properties | |||
| Tensile Strength | High (qualitative) | ~60 - 80 MPa | ~70 - 90 MPa[3] |
| Tensile Modulus | High (qualitative) | ~2.5 - 3.5 GPa | ~2.0 - 2.3 GPa[3] |
| Flexural Strength | High (qualitative) | ~100 - 130 MPa | ~120 - 150 MPa |
| Fracture Toughness (K_IC_) | Enhanced (qualitative) | ~0.5 - 0.7 MPa·m¹/² | ~0.6 - 0.9 MPa·m¹/²[3] |
| Other Properties | |||
| Water Absorption | Low | ~0.5 - 1.0% | ~0.4 - 0.8%[4] |
| Dielectric Constant (@ 1 MHz) | Low (~2.7 - 3.0) | ~3.0 - 3.6 | ~3.2 - 3.5[4] |
Note: Properties are highly dependent on the specific curing agent and cycle used. DDS (4,4'-diaminodiphenyl sulfone) is a common high-temperature curing agent. Data is aggregated from multiple sources for comparative purposes.
Logical Workflow for Monomer Selection
The selection of an appropriate epoxy monomer is guided by the primary performance requirements of the intended application. The following diagram illustrates a simplified decision-making workflow.
Caption: Decision workflow for selecting a high-performance epoxy monomer.
Experimental Protocols
The data presented in this guide is typically generated using a suite of standardized analytical techniques. The methodologies for these key experiments are detailed below.
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine thermal transitions, including the glass transition temperature (Tg) and the heat of reaction (curing exotherm).
-
Methodology: A small, precisely weighed sample (typically 5-10 mg) of the uncured resin mixture is placed in an aluminum pan.[5] The pan is sealed and placed in the DSC instrument alongside an empty reference pan. The sample is subjected to a controlled temperature program, typically a heating ramp (e.g., 10-20°C/min) under an inert nitrogen atmosphere.[5][6] The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference. The Tg is observed as a step change in the heat flow baseline, while the curing reaction is represented by an exothermic peak. For cured samples, a second heating scan is performed to determine the final Tg.
Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition temperature of the cured epoxy resin.
-
Methodology: A cured sample (typically 10-20 mg) is placed in a high-temperature pan within the TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[11] The instrument continuously measures the weight of the sample as a function of temperature. The resulting curve of weight vs. temperature is analyzed to determine the onset of decomposition and the temperature at which specific percentages of weight loss occur.[8][11]
Mechanical Properties Testing
-
Purpose: To measure the strength and stiffness of the cured material under different loading conditions.
-
Standards:
-
Methodology:
-
Tensile Test: A dumbbell-shaped specimen is clamped into the grips of a universal testing machine and pulled apart at a constant rate of crosshead displacement until it fractures.[13] The machine records the applied load and the elongation of the specimen, which are used to calculate tensile strength, tensile modulus, and elongation at break.[20]
-
Flexural Test: A rectangular bar specimen is placed on two supports, and a load is applied to the center (3-point bending).[16] The test measures the force required to bend the sample and the corresponding deflection until fracture or a specified strain (typically 5%) is reached.[15][16] This data is used to calculate flexural strength and flexural modulus.
-
Fracture Toughness Test: A compact tension or single-edge-notch bend specimen with a sharp, pre-made crack is subjected to a tensile or bending load.[17][18] The load and displacement are recorded until the crack begins to propagate. This test determines the material's resistance to fracture in the presence of a flaw, quantified by the critical stress intensity factor (K_Ic_).[19]
-
References
- 1. researchgate.net [researchgate.net]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. zwickroell.com [zwickroell.com]
- 4. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atslab.com [atslab.com]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. matestlabs.com [matestlabs.com]
- 8. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. contitesting.com [contitesting.com]
- 11. apmtesting.com [apmtesting.com]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. ASTM D638 - Tensile Testing of Plastics - STEP Lab [step-lab.com]
- 14. zwickroell.com [zwickroell.com]
- 15. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 16. boundengineering.com [boundengineering.com]
- 17. testresources.net [testresources.net]
- 18. scispace.com [scispace.com]
- 19. store.astm.org [store.astm.org]
- 20. victortestingmachine.com [victortestingmachine.com]
Comparative Analysis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl Based Biomaterials for In-Vitro and In-Vivo Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental validation, and comparative assessment of 4,4'-Bis(2,3-epoxypropoxy)biphenyl as a potential biomaterial.
This guide provides a detailed comparison of biomaterials derived from this compound against common alternatives, supported by available experimental data from in-vitro and in-vivo studies. Due to the limited research on this compound specifically for biomedical applications, this guide synthesizes information from studies on structurally related biphenyl-based compounds and other epoxy resins to provide a comprehensive overview for researchers.
Introduction to this compound Based Biomaterials
This compound is a diepoxide compound that can be polymerized to form cross-linked epoxy resins. The rigid biphenyl backbone suggests that polymers derived from it could exhibit high strength and thermal stability. While extensively used in industrial applications such as coatings and adhesives, its potential as a biomaterial is an emerging area of investigation. This guide explores its biocompatibility profile in comparison to the widely used Diglycidyl ether of bisphenol A (DGEBA) and other bio-based epoxy resins.
Comparative In-Vitro Performance
In-vitro studies are crucial for the initial screening of a material's biocompatibility, primarily assessing its cytotoxicity and its effect on cellular functions.
Cytotoxicity Assessment
The cytotoxicity of epoxy-based resins is a significant concern, often attributed to the leaching of unreacted monomers. Studies on various epoxy resin-based dental materials have consistently shown a dose-dependent cytotoxic effect on cell lines such as human gingival fibroblasts.
Table 1: Comparative In-Vitro Cytotoxicity Data for Epoxy-Based Resins
| Material/Compound | Cell Line | Assay | Key Findings |
| This compound | - | - | No direct studies found. Inferences are drawn from related compounds. |
| Biphenyl Derivatives (general) | Various cancer cell lines and normal fibroblasts | MTT Assay | Some hydroxylated biphenyl compounds show selective cytotoxicity to cancer cells with no toxicity to normal fibroblasts up to 32 µM. |
| Diglycidyl ether of bisphenol A (DGEBA) | Human peripheral blood mononuclear cells | MTT Assay | Dose-dependent cytotoxicity observed. A 44-95% decrease in mitochondrial activity at concentrations of 0.06–1 mM.[1] |
| Epoxy-based dental sealers | Human gingival fibroblasts | MTT Assay | All tested materials showed cytotoxic effects, with cell viability decreasing with longer incubation times.[2][3] |
| Bio-based Epoxy Resins (e.g., from isosorbide) | - | Murine Local Lymph Node Assay (LLNA) | Significantly less sensitizing than DGEBA.[4] |
Experimental Protocols: In-Vitro Cytotoxicity
MTT Assay for Cytotoxicity of Material Eluates
-
Material Preparation: Cured samples of the epoxy-based biomaterial are prepared and sterilized.
-
Eluate Preparation: The samples are immersed in a cell culture medium (e.g., DMEM) at a specific surface area to volume ratio (e.g., 3 cm²/mL) and incubated for 24-72 hours at 37°C to allow for the leaching of components.
-
Cell Culture: A relevant cell line (e.g., L929 fibroblasts or primary human gingival fibroblasts) is seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Exposure: The culture medium is replaced with the prepared material eluates (in various dilutions) and incubated for another 24-72 hours. A negative control (fresh medium) and a positive control (e.g., dilute phenol) are included.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.
Workflow for In-Vitro Cytotoxicity Testing
Caption: Workflow of MTT assay for cytotoxicity.
Comparative In-Vivo Performance
In-vivo studies are essential to evaluate the tissue response to an implanted biomaterial, including inflammation, fibrous capsule formation, and systemic toxicity.
Biocompatibility and Tissue Response
While no direct in-vivo studies on this compound for biomedical applications were identified, studies on other epoxy resins and biphenyl compounds provide insights into potential in-vivo responses. The ISO 10993-6 standard provides guidelines for assessing the local effects after implantation.
Table 2: Comparative In-Vivo Biocompatibility Data
| Material | Animal Model | Implantation Site | Key Findings |
| This compound | - | - | No direct studies found. |
| Carbon fiber reinforced epoxy resin | Human | Forearm and tibial fractures (bone plates) | Minimal tissue reaction, comparable to stainless steel plates.[5] |
| PEGDA-GelMA composite | Rat | Brain | Induced neovascularization and attracted neuronal progenitors, suggesting good biocompatibility for neural applications.[6] |
| Polycaprolactone (PCL) | Rat | Brain | Provoked a controlled inflammatory reaction and facilitated cell migration, but induced a fibrotic response around fibers.[6] |
Experimental Protocols: In-Vivo Implantation Study (ISO 10993-6)
-
Material Preparation: The test material is fabricated into implants of a defined size and shape and sterilized.
-
Animal Model: A suitable animal model, such as Wistar rats, is selected.
-
Implantation: The implants are surgically placed in a specific anatomical location, often subcutaneously in the dorsal region. A control material (e.g., a clinically used polymer) is also implanted.[7]
-
Observation Periods: Animals are observed for signs of systemic toxicity at predefined time points (e.g., 1, 4, 12, and 26 weeks).
-
Histological Analysis: At the end of each observation period, the animals are euthanized, and the implant and surrounding tissue are retrieved. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Evaluation: A pathologist evaluates the tissue response, including the presence and type of inflammatory cells, the thickness of the fibrous capsule, tissue degeneration, and neovascularization.
Workflow for In-Vivo Implantation Study
Caption: Workflow of an in-vivo implantation study.
Hemocompatibility
For blood-contacting applications, hemocompatibility is a critical parameter. This involves assessing the material's tendency to cause thrombosis, coagulation, and hemolysis.
Table 3: Hemocompatibility Considerations
| Material Type | Key Hemocompatibility Aspects |
| Polymers containing 4,4'-biphenol | Data is not available. Surface properties would be a key determinant. |
| General Polymers | Surface modification is often required to improve hemocompatibility. This can involve grafting hydrophilic polymers or immobilizing anticoagulant molecules.[8] |
| S-Nitrosoglutathione (GSNO) Impregnated PVC | Showed improved hemocompatibility with reduced platelet activation and thrombus formation in an in-vivo rabbit model.[9] |
Degradation Studies
The degradation profile of a biomaterial is crucial for its intended application, whether it is designed to be bioresorbable or biostable.
Table 4: Degradation Characteristics of Epoxy Resins
| Material | Degradation Condition | Key Findings |
| Biphenyl-based polymers | Biodegradation | Some bacteria can degrade biphenyl, suggesting potential for biodegradation of polymers containing this moiety, though this is likely to be slow.[10][11] |
| DGEBA Epoxy Resin | Photo- and thermo-oxidation | Degradation occurs via chain scission and is influenced by the type of curing agent. The degradation is often limited to the surface layer.[12][13][14] |
| Bio-based Epoxy Resins | Acidic/alkaline conditions | Resins with acetal or ester linkages can be designed to be degradable under specific pH conditions.[15] |
Signaling Pathways
The interaction of biomaterial leachables with cells can trigger specific signaling pathways, leading to various cellular responses, including apoptosis and inflammation. While direct evidence for this compound is lacking, studies on other biphenyl compounds suggest potential pathway interactions.
Some biphenyl compounds have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of caspases. This pathway is initiated by intracellular stress and leads to the execution of programmed cell death.
Potential Apoptosis Signaling Pathway Induced by Biphenyl Compounds
Caption: Potential intrinsic apoptosis pathway.
Conclusion and Future Directions
Biomaterials based on this compound present a potential avenue for the development of high-strength, thermally stable medical devices. However, the current body of research is insufficient to fully endorse its use in biomedical applications. The primary concerns revolve around its potential cytotoxicity and genotoxicity, as suggested by studies on related biphenyl compounds and the known issues with epoxy resins in general.
In comparison, while DGEBA-based materials have a long history of use, they are associated with health concerns related to bisphenol A. The development of bio-based and less sensitizing epoxy resins offers a promising alternative.
Future research on this compound-based biomaterials should focus on:
-
Comprehensive In-Vitro Cytotoxicity Screening: Using a variety of relevant cell lines and assays to establish a clear dose-response relationship.
-
In-Vivo Biocompatibility Studies: Following ISO 10993 guidelines to assess the long-term tissue response to implantation.
-
Degradation and Leachables Analysis: Characterizing the degradation products and quantifying the leaching of unreacted monomers in physiologically relevant conditions.
-
Mechanism of Action: Investigating the specific signaling pathways affected by the material and its leachables to understand the cellular basis of its biocompatibility or toxicity.
By addressing these research gaps, a clearer understanding of the potential of this compound as a safe and effective biomaterial can be achieved.
References
- 1. Considerations about Cytotoxicity of Resin-Based Composite Dental Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The response of human tissues to carbon reinforced epoxy resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo biocompatibility assessment of 3D printed bioresorbable polymers for brain tissue regeneration. A feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Surface modification strategies for improved hemocompatibility of polymeric materials: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Polymer Hemocompatibility for Blood-Contacting Applications via S-Nitrosoglutathione Impregnation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymer selection for biphenyl degradation in a solid-liquid two-phase partitioning bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Recent Development of Functional Bio-Based Epoxy Resins [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a common epoxy resin. Adherence to these procedures is critical to ensure laboratory safety and environmental protection.
Immediate Safety Considerations: this compound is classified as a substance that causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also considered toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is mandatory due to the hazardous nature of epoxy compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes of the chemical that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile rubber, butyl rubber, or Viton gloves (0.4 mm). | Prevents skin contact, which can cause irritation and allergic sensitization.[1] |
| Body Protection | Chemical-resistant coveralls or a lab coat with long sleeves. For larger quantities or splash risks, a chemical-resistant apron is recommended.[1] | |
| Respiratory Protection | An organic vapor respirator should be used, especially in poorly ventilated areas or when heating the substance. | Prevents inhalation of harmful vapors. |
Disposal Procedures for this compound
The correct disposal method for this compound depends on its state: uncured or fully cured. Uncured epoxy resin is considered hazardous waste, while fully cured epoxy is generally considered inert and non-hazardous.
Disposal of Uncured this compound:
Uncured resin and its hardener must be disposed of as hazardous waste. Never pour liquid resin down drains or into waterways as it is toxic to aquatic life.
Step-by-Step Disposal Protocol for Uncured Resin:
-
Minimize Waste: Only mix the amount of epoxy you anticipate using to minimize waste.
-
Containerization: Collect all liquid waste containing the chemical in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the waste.
-
Labeling: The container must be clearly marked with the words "HAZARDOUS WASTE" and list the contents, including "this compound" and any other components.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as acids, amines, bases, and strong oxidizers.[2]
-
Waste Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal. Provide them with the Safety Data Sheet (SDS) for the chemical. In Europe, the assigned List of Wastes Code for this type of residue is 08 01 11, which designates it as waste paint and varnish containing organic solvents or other hazardous substances.
Disposal of Cured this compound:
Once the epoxy resin has been mixed with its hardener at the correct ratio and has fully cured (solidified), it is considered inert and generally non-hazardous.
Step-by-Step Disposal Protocol for Cured Resin:
-
Ensure Complete Curing: Allow any leftover mixed epoxy to cure completely in a well-ventilated area.
-
Verification: Confirm that the material is fully solid and no liquid residue remains.
-
Disposal: Dispose of the cured epoxy as non-hazardous solid waste, in accordance with your local and institutional regulations.
Disposal of Contaminated Materials:
Any materials that come into contact with the uncured epoxy resin, such as gloves, absorbent paper, and empty containers, must be disposed of as hazardous waste.
-
Contaminated Disposables: Place items like gloves and paper towels in a sealed, vapor-tight plastic bag for disposal along with the liquid hazardous waste.
-
Empty Containers: To be considered non-hazardous, containers must be empty, meaning no more than 3% by weight of the total capacity of the container remains. If they contain more than this, they must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Disclaimer: This information is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Disposal regulations can vary by location, and it is the user's responsibility to ensure full compliance.
References
Personal protective equipment for handling 4,4'-Bis(2,3-epoxypropoxy)biphenyl
For Immediate Reference: This document provides crucial safety protocols for the handling and disposal of 4,4'-Bis(2,3-epoxypropoxy)biphenyl in a laboratory setting. Researchers, scientists, and drug development professionals should review these procedures in conjunction with their institution's specific safety guidelines and the latest Safety Data Sheet (SDS) for the product in use.
Hazard Identification and Engineering Controls
This compound is a chemical compound that requires careful handling due to its potential health risks. Key hazards include skin irritation, serious eye irritation, and the potential to cause allergic skin reactions.[1][2][3][4][5] Some sources also indicate it may cause respiratory irritation.[6] Due to the presence of epoxy constituents, there is a risk of producing an allergic reaction.[4]
Engineering Controls: To minimize inhalation exposure, all work with this compound, including weighing and transferring, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] The work area should also be equipped with a suitable emergency eye wash facility.[2]
| GHS Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[1][2][4][5][6] |
| Eye Irritation | Causes serious eye irritation.[1][2][4][5][6] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2][4][5] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1][4] |
| Potential Fertility Damage | May damage fertility. |
Required Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent skin and eye contact. The precautionary statement P280 advises wearing protective gloves, protective clothing, and eye/face protection.[4]
| Protection Type | Specific Requirement | Rationale |
| Eye & Face | Chemical safety goggles with side shields or a full-face shield.[8] | Protects against splashes that can cause serious eye irritation.[2][3][9] |
| Hand | Chemical-resistant gloves (e.g., Nitrile, Viton, Butyl rubber).[8][9] Check manufacturer's data for breakthrough times. | Prevents skin contact, which can lead to irritation and allergic sensitization.[1][2][7] |
| Body | A lab coat with long sleeves is required. For tasks with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[8] | Protects skin on the arms and body from accidental contact.[5] |
| Respiratory | An organic vapor respirator may be required in poorly ventilated areas or when heating the substance.[8] | Prevents the inhalation of potentially harmful vapors.[4] |
Operational Plan: Step-by-Step Handling Protocol
Caption: Standard workflow for safely handling this compound.
Methodology for Key Steps:
-
Preparation: Before handling, ensure the fume hood is clean and operational. Assemble all necessary equipment and materials to minimize movement in and out of the hood.
-
Handling: Use dedicated spatulas and glassware. Avoid raising dust if handling a solid form. If dissolving, add the solid to the solvent slowly. Keep the container tightly closed when not in use.
-
Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., acetone) followed by soap and water.[10] Decontaminate all glassware before it leaves the fume hood.
-
Storage: Store the chemical in its original, tightly sealed container in a designated, locked-up, and well-ventilated area.[3] Recommended storage temperature is between 10 - 30 °C.
Emergency Procedures
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][5] Remove all contaminated clothing and wash it before reuse.[7] If skin irritation or a rash develops, seek medical attention.[1][5]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2] If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention from an ophthalmologist.[6]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent material like sand or diatomaceous earth. Collect the material into a sealed, labeled container for hazardous waste disposal.[10] Ensure you are wearing appropriate PPE during cleanup.
Disposal Plan
Disposal of this compound and associated materials must be treated as hazardous waste. Do not allow the chemical to enter drains or surface water.[1]
Caption: Logical flow for the proper disposal of chemical waste.
Disposal Protocol:
-
Liquid Waste: Collect all liquid waste containing the chemical in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
-
Solid Waste: Place all contaminated disposable items, such as gloves, absorbent paper, and weighing boats, into a sealed, vapor-tight plastic bag.[8][10]
-
Final Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[8] Do not mix with other waste streams unless explicitly permitted by your EHS office.
References
- 1. farnell.com [farnell.com]
- 2. chempoint.com [chempoint.com]
- 3. windsourcing.com [windsourcing.com]
- 4. cdnmedia.mapei.com [cdnmedia.mapei.com]
- 5. roddapaint.com [roddapaint.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. docs.rs-online.com [docs.rs-online.com]
- 8. benchchem.com [benchchem.com]
- 9. hsa.ie [hsa.ie]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
